Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-4-20-14(17)10-7-16-13-9(12(10)15)5-8(18-2)6-11(13)19-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGVVCRDDXQCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: A Streamlined Synthesis Pathway for Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms. The synthesis is primarily based on the well-established Gould-Jacobs reaction for the formation of the quinoline core, followed by a Vilsmeier-Haack type chlorination.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound serves as a crucial building block for the synthesis of more complex molecules, where the 4-chloro substituent acts as a versatile handle for nucleophilic substitution reactions.
The synthetic strategy outlined in this guide is a two-step process commencing with the synthesis of the quinoline core via the Gould-Jacobs reaction, followed by chlorination to yield the final product. This approach was selected for its reliability, scalability, and the commercial availability of the starting materials.
Synthetic Pathway Overview
Caption: Overall synthetic scheme for this compound.
Step 1: Gould-Jacobs Reaction for Quinolone Core Synthesis
The initial and critical step in this pathway is the construction of the 4-hydroxyquinoline ring system using the Gould-Jacobs reaction.[1][2][3] This classic method involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[3][4]
Mechanistic Insights
The Gould-Jacobs reaction proceeds through two key stages:
-
Condensation: The reaction begins with a nucleophilic attack of the amino group of 2-amino-3,5-dimethoxybenzaldehyde on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[2][3] This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: This step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring.[3][4] The use of a high-boiling point solvent like Dowtherm A or diphenyl ether is crucial to achieve the necessary temperature for efficient cyclization.[4]
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
Materials:
-
2-Amino-3,5-dimethoxybenzaldehyde
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-amino-3,5-dimethoxybenzaldehyde (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap.
-
After the initial condensation, add Dowtherm A to the reaction mixture to serve as a high-boiling solvent.
-
Increase the temperature to 250-260 °C and maintain reflux for 1-2 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane or ether) to remove residual Dowtherm A.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Step 2: Vilsmeier-Haack Chlorination
The second step involves the conversion of the 4-hydroxyquinoline to the desired 4-chloroquinoline derivative. This is achieved through a Vilsmeier-Haack type reaction using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF).[5][6][7][8]
Mechanistic Insights
The Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of DMF and POCl₃.[5][6][7][8] The 4-hydroxyquinoline, existing in tautomeric equilibrium with its 4-quinolone form, acts as the nucleophile. The reaction proceeds via the following steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[5][7]
-
Electrophilic Attack: The oxygen of the 4-quinolone attacks the Vilsmeier reagent.
-
Chlorination and Rearrangement: Subsequent rearrangement and elimination steps, driven by the formation of stable byproducts, lead to the substitution of the hydroxyl group with a chlorine atom.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a fume hood, carefully add phosphorus oxychloride (3.0-5.0 eq) to a stirred solution of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate (1.0 eq) in N,N-dimethylformamide at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.[9]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred slurry of crushed ice.[10]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. This will cause the product to precipitate.[10]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or ethyl acetate.
Data Summary
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate | 2-Amino-3,5-dimethoxybenzaldehyde | Diethyl ethoxymethylenemalonate | Dowtherm A | 120-260 | 3-4 | 75-85 |
| This compound | Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate | Phosphorus oxychloride, N,N-Dimethylformamide | DMF | 0-90 | 2-4 | 80-90 |
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis of this compound. The pathway leverages the classical Gould-Jacobs reaction for the assembly of the quinoline core and a subsequent Vilsmeier-Haack chlorination to install the versatile 4-chloro substituent. The provided protocols are well-established and can be readily implemented in a laboratory setting. The mechanistic insights offer a deeper understanding of the chemical transformations involved, empowering researchers to troubleshoot and optimize the synthesis as needed.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Wikiwand. Gould–Jacobs reaction. Available from: [Link]
-
YouTube. Vilsmeier-Haack Reaction. (2021-06-19). Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Slideshare. Vilsmeier haack rxn. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction:. Available from: [Link]
-
ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Available from: [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021-12-26). Available from: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. chemijournal.com [chemijournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, a substituted quinoline molecule of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. While direct literature on this specific isomer is nascent, its structural motifs are shared with well-documented pharmaceutical intermediates, positioning it as a valuable building block for novel therapeutics. This guide synthesizes predictive data with established experimental knowledge from closely related analogues to offer a robust framework for its study and application. We will delve into its physicochemical properties, propose a detailed synthetic pathway grounded in established quinoline chemistry, explore its reactive potential, and discuss its likely applications in drug discovery, particularly in the domain of kinase inhibitor development.
Molecular Overview and Physicochemical Properties
This compound, with the molecular formula C₁₄H₁₄ClNO₄, belongs to the quinoline class of heterocyclic compounds.[1] The structure is characterized by a quinoline core functionalized with a chlorine atom at the 4-position, two methoxy groups at the 6- and 8-positions, and an ethyl carboxylate group at the 3-position. This specific arrangement of functional groups, particularly the electron-withdrawing chloro group and the electron-donating methoxy groups, imparts a unique electronic character that dictates its reactivity and potential as a scaffold in drug design.
The 4-chloro substituent is a key feature, serving as a versatile synthetic handle for introducing further molecular complexity via nucleophilic aromatic substitution (SNAr) reactions. This reactivity is critical for its role as an intermediate in the synthesis of complex target molecules.[2]
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | Value for C₁₄H₁₄ClNO₄ (6,8-dimethoxy) | Value for Analogues | Source |
| Molecular Formula | C₁₄H₁₄ClNO₄ | C₁₃H₁₂ClNO₃ (6-methoxy) | [1] |
| Molecular Weight | 295.72 g/mol | 265.69 g/mol (6-methoxy) | [1] |
| Monoisotopic Mass | 295.06113 Da (Predicted) | 263.0713064 Da (6,8-dimethyl) | [1][3] |
| Appearance | Solid (Predicted) | Solid | |
| Melting Point | Not available | 88-90 °C (6-methoxy) | [4] |
| Boiling Point | Not available | 366.9 °C at 760 mmHg (6-methoxy) | [4] |
| Density | 1.279 g/cm³ (Predicted) | 1.282 g/cm³ (6-methoxy) | [2][4] |
| XlogP | 3.0 (Predicted) | 3.8 (6,8-dimethyl) | [1][3] |
| Solubility | Soluble in DMSO (Predicted) | Soluble in DMSO | [2] |
| CAS Number | Not available | 22931-71-1 (6-methoxy) | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound is logically approached via a two-step sequence starting from the corresponding 4-hydroxyquinoline precursor. This strategy is well-established for various quinoline derivatives and offers high yields and purity.[2][5] The overall pathway involves the cyclization of an aniline derivative to form the core heterocyclic system, followed by a robust chlorination step.
Synthetic Pathway Overview
The proposed synthesis begins with 2,4-dimethoxyaniline, which undergoes a condensation reaction with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to yield Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate. The final step involves the chlorination of the 4-hydroxy group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2,4-dimethoxyaniline and diethyl ethoxymethylenemalonate (DEEM).
-
Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction initially forms the enamine intermediate.
-
Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). Heat the solution to 250°C and maintain this temperature for 30-60 minutes to effect thermal cyclization.
-
Causality: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (the Conrad-Limpach-Knorr reaction), leading to the formation of the quinoline ring system.
-
-
Workup: Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product. Filter the solid, wash thoroughly with the solvent to remove Dowtherm A, and dry under vacuum. The resulting solid is the 4-hydroxyquinoline intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: To the dried Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate from the previous step, add an excess of phosphorus oxychloride (POCl₃) in a flask fitted with a reflux condenser and a gas trap for HCl.
-
Chlorination: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. POCl₃ acts as both a reagent and a solvent, effectively converting the hydroxyl/keto group into a chloro group, a much better leaving group for subsequent reactions.
-
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Purification: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates. Filter the solid, wash with water until neutral, and dry. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed to obtain the purified final product.[5]
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the C4-chloro substituent, which is highly activated towards nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles. This makes the chloro group an excellent leaving group. This property is extensively utilized in medicinal chemistry to introduce amine, thiol, or alkoxy side chains, which is a key step in the synthesis of many kinase inhibitors.[2] For instance, reaction with an appropriate amine in a polar aprotic solvent like DMF or under basic conditions can readily displace the chloride.[2]
-
Ester Modifications: The ethyl ester at the C3 position can undergo standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can then be coupled with amines to form amides using standard peptide coupling reagents.
-
Influence of Methoxy Groups: The methoxy groups at the C6 and C8 positions are electron-donating via resonance. While they activate the benzene portion of the ring towards electrophilic substitution, their primary influence on the molecule's utility is in modulating the electronic properties and providing steric bulk, which can be crucial for tuning the biological activity of its derivatives.
Spectral Characterization (Predictive Analysis)
-
¹H NMR:
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons at the C5 and C7 positions. Another singlet will be present for the C2 proton, typically at a higher chemical shift (δ ~8.5-9.0 ppm).
-
Ethyl Ester: A quartet (δ ~4.4 ppm, 2H) and a triplet (δ ~1.4 ppm, 3H) are characteristic of the -OCH₂CH₃ group.
-
Methoxy Groups: Two sharp singlets (δ ~3.9-4.1 ppm, 3H each) will correspond to the two -OCH₃ groups.
-
-
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (δ ~165 ppm).
-
Aromatic Carbons: Signals for the 9 carbons of the quinoline ring will appear between δ 100-160 ppm. Carbons attached to heteroatoms (Cl, O, N) will have distinct chemical shifts.
-
Aliphatic Carbons: The ethyl ester carbons will be found at ~62 ppm (-OCH₂) and ~14 ppm (-CH₃). The methoxy carbons will be around δ 56 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z = 295.
-
A characteristic isotopic peak (M+2) at m/z = 297 will be present with an intensity of approximately one-third of the M⁺ peak, which is the definitive signature of a molecule containing a single chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region corresponding to the quinoline aromatic system.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether) regions.
-
Applications in Medicinal Chemistry and Drug Discovery
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[6] While this compound itself is not an end-product drug, its value lies in its role as a key synthetic intermediate.
Its close structural analogue, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, is a well-known precursor in the industrial synthesis of potent tyrosine kinase inhibitors like Cabozantinib and Tivozanib , which are used to treat various cancers.[2][5] These drugs function by displacing the 4-chloro group with a more complex side chain that interacts with the target enzyme.
Given this precedent, this compound is an exceptionally promising building block for the development of novel therapeutics. Researchers can leverage its reactive 4-chloro position to synthesize libraries of new compounds for screening against various biological targets. The altered positioning of the methoxy groups (6,8- vs. 6,7-) provides a new vector for exploring structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles compared to existing drugs. Organic synthesis remains a critical, and often rate-limiting, factor in the discovery of new medicines, and the availability of versatile intermediates like this is paramount.[7]
Handling, Storage, and Safety
Based on data for structurally related compounds, this compound should be handled with standard laboratory precautions.
-
Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 22931-71-1, ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H14ClNO4). Retrieved from [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
El-Sayed, M. A. A., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. Retrieved from [Link]
-
Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. PubMed. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C14H14ClNO4) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2 | CID 3352918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate | lookchem [lookchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate" CAS number and identifiers
An In-depth Technical Guide to Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This technical guide provides a comprehensive overview of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, a key chemical intermediate in modern medicinal chemistry. While the initial topic specified the 6,8-dimethoxy isomer, a thorough review of scientific literature reveals a lack of available data for that specific compound. In contrast, the 6,7-dimethoxy isomer is a well-documented, commercially available, and critically important building block. Therefore, this guide focuses on Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS: 26893-14-1) .
This quinoline derivative is of significant interest to researchers and drug development professionals due to its role as a pivotal precursor in the synthesis of several targeted anticancer therapies, most notably the tyrosine kinase inhibitors Cabozantinib and Tivozanib[1]. The strategic placement of the chloro-substituent at the 4-position renders it an excellent electrophile for nucleophilic aromatic substitution, which is the cornerstone of its utility in complex molecule synthesis[1]. This guide will delve into its chemical identity, synthesis protocols, analytical characterization, and applications, providing field-proven insights for laboratory and process chemistry professionals.
Chemical Identity and Physicochemical Properties
The fundamental identification and properties of a compound are the foundation of its application. Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is a crystalline solid under standard conditions, and its key identifiers and properties are summarized below. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) makes it amenable to a wide range of reaction conditions[1].
| Identifier | Value | Source |
| CAS Number | 26893-14-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₄ClNO₄ | [1][5] |
| Molecular Weight | 295.72 g/mol | [1][2] |
| IUPAC Name | ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | BenchChem |
| InChI Key | NIKMAYXKXKGXRI-UHFFFAOYSA-N | [1] |
| Predicted Density | 1.279 g/cm³ | [1] |
| Predicted Boiling Point | 390.2°C | [1] |
| Solubility | Soluble in DMSO | [1] |
Synthesis and Mechanism
The synthesis of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is a multi-step process that typically begins with a substituted aniline. A classic and effective method is a modification of the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent chlorination.
Causality and Experimental Choices:
-
Condensation: The initial reaction between 3,4-dimethoxyaniline and DEEM is a nucleophilic addition-elimination at the ethoxy group of DEEM, forming an enamine intermediate. This step is typically performed neat or in a high-boiling solvent.
-
Cyclization: The key ring-forming step requires significant thermal energy. High-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are used to achieve the necessary temperature (around 250°C) for the intramolecular electrophilic aromatic substitution to occur, forming the 4-hydroxyquinoline core[6][7].
-
Chlorination: The resulting 4-hydroxyquinoline is essentially a vinylogous amide, and the hydroxyl group can be converted to a chloro group using standard chlorinating agents. Phosphorus oxychloride (POCl₃) is a common and effective choice for this transformation, converting the hydroxyl into a good leaving group which is then displaced by a chloride ion[1][8].
Workflow for Synthesis
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate
-
Combine one molar equivalent of 3,4-dimethoxyaniline with 1.1 molar equivalents of diethyl ethoxymethylenemalonate in a round-bottom flask.
-
Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate[6].
-
In a separate flask equipped with a reflux condenser, heat a volume of Dowtherm A (approx. 5-10 times the mass of the aniline) to a vigorous boil (~250-260°C).
-
Carefully and slowly add the warm product from step 2 into the boiling Dowtherm A.
-
Maintain the vigorous reflux for 1-2 hours to ensure complete cyclization. The product will begin to crystallize from the hot solution[6].
-
Cool the mixture to room temperature, then add a non-polar solvent like hexane or petroleum ether to dilute the Dowtherm A and aid filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual solvent. The crude ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate can be used directly in the next step.
Step 2: Synthesis of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
-
Suspend the crude product from Step 1 in phosphorus oxychloride (POCl₃), using it as both the reagent and solvent (approx. 5-10 mL per gram of substrate).
-
Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete conversion of the starting material.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution with a base, such as a cold aqueous solution of sodium hydroxide or sodium carbonate, until the pH is approximately 7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum to yield Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate.
Application in Pharmaceutical Synthesis: The Gateway to Cabozantinib
The primary value of this compound lies in its function as an advanced intermediate for kinase inhibitors[1]. The 4-chloro substituent is an activated leaving group, primed for nucleophilic aromatic substitution (SNAr). This reactivity is exploited in the synthesis of Cabozantinib, where the quinoline core is coupled with 4-aminophenol.
Mechanism Insight: The SNAr reaction proceeds via a Meisenheimer complex. The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group stabilizes the negative charge of this intermediate, facilitating the displacement of the chloride ion by the nucleophilic amino group of 4-aminophenol. The reaction is typically run in a polar aprotic solvent like DMF or DMSO with a base to deprotonate the phenol, increasing its nucleophilicity[9][10].
Workflow for Cabozantinib Intermediate Synthesis
Caption: Nucleophilic substitution to form a key drug intermediate.
Detailed Experimental Protocol: Coupling Reaction
-
To a solution of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate in N,N-dimethylacetamide (DMA), add 1.1 equivalents of 4-aminophenol and 1.5-2.0 equivalents of a base, such as potassium tert-butoxide or potassium hydroxide[9][10].
-
Heat the reaction mixture to 90-110°C and stir for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the mixture to room temperature and add purified water to precipitate the product[9].
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. This yields the advanced intermediate ready for subsequent acylation to form Cabozantinib.
Analytical Characterization
| Analytical Method | Expected Observations (Predicted) |
| ¹H NMR | δ (ppm): ~8.9 (s, 1H, H2-quinoline), ~7.5 (s, 1H, H5-quinoline), ~7.3 (s, 1H, H8-quinoline), ~4.4 (q, 2H, -OCH₂CH₃), ~4.0 (s, 6H, two -OCH₃ groups), ~1.4 (t, 3H, -OCH₂CH₃). Rationale: The H2 proton is deshielded by the adjacent nitrogen and carbonyl group. Aromatic protons appear as singlets due to their substitution pattern. Methoxy and ethyl ester signals appear in their characteristic regions. |
| ¹³C NMR | δ (ppm): ~167 (C=O, ester), ~155-150 (C-O, methoxy-substituted aromatic C), ~148 (C4-Cl), ~145 (C2), ~125-110 (quaternary aromatic C), ~105-100 (methoxy-substituted aromatic CH), ~62 (-OCH₂CH₃), ~56 (two -OCH₃), ~14 (-OCH₂CH₃). Rationale: Carbonyl and aromatic carbons are found downfield. The carbon bearing the chlorine (C4) is significantly deshielded. Aliphatic carbons of the ethyl and methoxy groups are upfield. |
| Mass Spec (ESI+) | [M+H]⁺: m/z = 296.0684. Calculated for C₁₄H₁₅ClNO₄⁺. |
| FT-IR | ν (cm⁻¹): ~1720 (C=O stretch, ester), ~1600, ~1570 (C=C/C=N stretch, aromatic), ~1250 (C-O stretch, aryl ether). |
Safety and Handling
As a chlorinated heterocyclic compound and a fine chemical intermediate, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or potential vapors[12]. Ensure adequate ventilation.
-
Contact Avoidance: Avoid contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes[12][13].
-
Inhalation: Avoid breathing dust. If inhaled, move the person to fresh air. May cause respiratory irritation[12][13].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains[12].
Conclusion
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is more than a mere laboratory chemical; it is an enabling tool for the development of life-saving therapeutics. Its well-defined synthesis and predictable reactivity, particularly at the 4-position, provide a reliable entry point for constructing complex molecular architectures. This guide has detailed its identity, synthesis, and critical application as a precursor to Cabozantinib, offering researchers and process chemists the foundational knowledge required to handle and utilize this valuable compound effectively and safely.
References
-
Alichem. (n.d.). 26893-14-1 Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate. Retrieved from [Link]
-
Molbase. (n.d.). 4-chloro-6,7-dimethoxy-quinoline-3-carboxylic acid ethyl ester [26893-14-1]. Retrieved from [Link]
-
abcr GmbH. (n.d.). AB640858 | CAS 26893-14-1. Retrieved from [Link]
- Google Patents. (n.d.). CN112979544A - Preparation method of cabozantinib or salt thereof.
-
Laus, G., et al. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN106632028A - Cabozantinib preparation method.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 26893-14-1 Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate AKSci 6992CR [aksci.com]
- 3. 26893-14-1 4-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER [chemsigma.com]
- 4. AB640858 | CAS 26893-14-1 – abcr Gute Chemie [abcr.com]
- 5. 26893-14-1 | CAS DataBase [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 9. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 10. CN106632028A - Cabozantinib preparation method - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Solubility and Stability of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Abstract: This document provides a comprehensive technical framework for characterizing the solubility and stability of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, a quinoline derivative of interest in research and drug development. While specific experimental data for this compound is not publicly available in peer-reviewed literature[1], this guide establishes the standard methodologies and expert rationale required for its thorough physicochemical evaluation. We present detailed, field-proven protocols for determining thermodynamic solubility and assessing solution stability under various laboratory conditions. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's behavior in common solvents to ensure data integrity, experimental reproducibility, and the success of downstream applications.
Introduction and Compound Overview
This compound is a heterocyclic aromatic compound belonging to the quinoline class. Quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active agents, including antibacterial and antitumor compounds[2][3]. The subject compound (Molecular Formula: C₁₄H₁₄ClNO₄) features a quinoline nucleus substituted with a chloro group at position 4, two methoxy groups at positions 6 and 8, and an ethyl carboxylate group at position 3. These functional groups are expected to significantly influence its physicochemical properties.
Protocol for Thermodynamic Solubility Determination
The definitive measure of a compound's dissolving potential in a given solvent at equilibrium is its thermodynamic solubility. We will employ the isothermal shake-flask method, which is considered the gold standard for its accuracy and reliability[4][5].
Rationale for Solvent Selection
A diverse panel of solvents is chosen to map the compound's behavior across a range of polarities and hydrogen bonding capabilities. This provides a comprehensive profile for various applications, from reaction chemistry to formulation for biological screening.
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Solvent Name | Rationale |
| Polar Protic | Purified Water | Baseline for aqueous solubility, relevant for biological buffers. |
| Ethanol (EtOH) | Common co-solvent, capable of hydrogen bonding. | |
| Polar Aprotic | Acetonitrile (ACN) | Common HPLC mobile phase and reaction solvent. |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power, often used for creating concentrated stock solutions for assays[6]. | |
| Intermediate | Ethyl Acetate (EtOAc) | Common solvent for extraction and chromatography. |
| Non-Polar | Dichloromethane (DCM) | Effective solvent for many organic compounds. |
| Chloroform (CHCl₃) | A classic solvent for non-polar to moderately polar compounds. |
Experimental Workflow
The protocol is designed as a self-validating system. The use of a validated analytical method with a multi-point calibration curve ensures the accuracy of the final concentration measurement, which is the cornerstone of the entire procedure[4][6].
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid is visible) into individual 2 mL glass vials.
-
Solvent Addition: Accurately dispense 1.0 mL of each selected solvent into the corresponding vial.
-
Equilibration: Seal the vials tightly. Place them in an incubator shaker or on a stir plate set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. The extended time is crucial to ensure a true equilibrium is reached between the dissolved and undissolved solid[5].
-
Sample Collection: After equilibration, cease agitation and let the vials stand for at least 1 hour to allow the excess solid to settle.
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all particulate matter. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the filtrate to determine the solubility value (e.g., in mg/mL).
Data Presentation
Results should be summarized in a clear, comparative format.
Table 2: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Purified Water | 25 | [Experimental Value] | |
| Ethanol | 25 | [Experimental Value] | |
| Acetonitrile | 25 | [Experimental Value] | |
| Dimethyl Sulfoxide | 25 | [Experimental Value] | |
| Ethyl Acetate | 25 | [Experimental Value] | |
| Dichloromethane | 25 | [Experimental Value] | |
| Chloroform | 25 | [Experimental Value] |
Protocol for Solution Stability Assessment
Assessing stability in solution is critical for defining appropriate storage conditions for stock solutions and ensuring the integrity of the compound during biological assays or chemical reactions[7][8]. This protocol evaluates the compound's stability over time at various temperatures and light conditions.
Experimental Design
The core of this protocol is the use of a stability-indicating analytical method, typically HPLC. Such a method must be able to resolve the parent compound peak from any peaks corresponding to degradation products, which is essential for accurate quantification[9].
Caption: Logical Flow for Solution Stability Testing.
Step-by-Step Methodology
-
Solution Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in solvents where it demonstrated sufficient solubility (e.g., DMSO, Acetonitrile).
-
Aliquoting: Dispense aliquots of each solution into separate, clearly labeled vials for each time point and storage condition. For light-exposed conditions, use clear glass vials; for dark conditions, use amber vials or wrap clear vials in aluminum foil.
-
Baseline Analysis (T=0): Immediately analyze a "T=0" aliquot from each stock solution. The peak area of the parent compound in this analysis serves as the 100% reference for all subsequent time points.
-
Storage: Place the remaining vials in their designated storage environments: a -20°C freezer, a 4°C refrigerator, and on a lab bench for room temperature (with both light-protected and light-exposed sets).
-
Time-Point Analysis: At each scheduled time point (e.g., 4, 24, 48, 168 hours), retrieve the corresponding vials from all storage conditions. Allow them to equilibrate to room temperature before analysis.
-
Quantification: Analyze each sample by HPLC.
-
Data Calculation: Calculate the percentage of the parent compound remaining at each time point relative to its T=0 sample using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
Forced Degradation (Stress Testing)
To understand potential degradation pathways, a forced degradation study is recommended. This involves subjecting the compound to harsh chemical conditions[9][10].
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH.
-
Oxidation: Incubate the compound in 3% H₂O₂.
Analysis of these samples can help identify potential degradants that should be monitored in formal stability studies.
Data Presentation
Stability data should be tabulated to clearly show the compound's behavior over time under each condition.
Table 3: Solution Stability Data Template
| Solvent | Storage Condition | Time (hours) | % Parent Compound Remaining |
| DMSO | -20°C | 0 | 100 |
| 24 | [Experimental Value] | ||
| 168 (1 week) | [Experimental Value] | ||
| DMSO | 4°C | 0 | 100 |
| 24 | [Experimental Value] | ||
| 168 (1 week) | [Experimental Value] | ||
| DMSO | Room Temp (Dark) | 0 | 100 |
| 24 | [Experimental Value] | ||
| 168 (1 week) | [Experimental Value] |
Conclusion and Recommendations
This guide outlines the essential, industry-standard protocols for systematically determining the solubility and stability of this compound. Executing these studies will yield a foundational physicochemical dataset, enabling informed decisions regarding solvent choice for chemical synthesis, formulation for biological assays, and appropriate long-term storage conditions for stock solutions. The integrity of all future research involving this compound depends on the robust characterization detailed herein.
References
- Benchchem. (n.d.). Determining the Solubility of Novel Compounds: A Technical Guide.
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
BIOSYNCE. (2025). What are the physical properties of quinoline?. Retrieved from [Link]
-
Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. Retrieved from [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]
-
Whitehouse Labs. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H14ClNO4). Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C14H14ClNO4) [pubchemlite.lcsb.uni.lu]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Unveiling the Molecular quarry: A Technical Guide to the Biological Targets of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the potential biological targets of ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate and its derivatives. As a senior application scientist, the following content is structured to offer not just a list of possibilities, but a scientifically grounded rationale for target selection and a practical framework for experimental validation. We will delve into the likely protein families these compounds interact with, the cellular pathways they may modulate, and the state-of-the-art methodologies to confirm these interactions.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a recurring motif in a vast number of biologically active compounds, both from natural sources and synthetic endeavors.[1][2] Its versatile chemical nature allows for a diverse range of substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The specific compound in focus, this compound, possesses several key features—a halogenated position for potential covalent or specific interactions, methoxy groups that can influence solubility and binding, and a carboxylate ester that can be a handle for further chemical modification or a key interaction point with a biological target.
Prime Suspects: The Protein Kinase Superfamily
Based on extensive literature on structurally related quinoline derivatives, the protein kinase superfamily emerges as the most probable class of biological targets for this compound derivatives.[4] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]
Ataxia-Telangiectasia Mutated (ATM) Kinase: A Key Player in the DNA Damage Response
A growing body of evidence points to quinoline-3-carboxamides as potent and selective inhibitors of ATM kinase, a critical enzyme in the DNA damage response (DDR) pathway.[3][6][7][8] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and radiation therapy.[3] Molecular docking studies suggest that the quinoline nitrogen can form a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, a common mechanism for ATP-competitive inhibitors.[9]
Protein Kinase CK2: A Pro-Survival Kinase
Protein kinase CK2 is another well-documented target for quinoline derivatives.[10][11][12] CK2 is a serine/threonine kinase that is often overexpressed in cancer and promotes cell survival and proliferation. Several 3-quinoline carboxylic acid derivatives have been identified as inhibitors of CK2, with some exhibiting IC50 values in the low micromolar to nanomolar range.[11][12]
Tyrosine Kinases: Regulators of Cell Growth and Proliferation
The substitution pattern of the core molecule, particularly the presence of dimethoxy groups, strongly suggests a potential for tyrosine kinase inhibition. Research on 3-substituted quinoline derivatives has demonstrated that 6,7-dimethoxy substitution is advantageous for potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK).[13] Furthermore, the broader class of 4-anilinoquinazolines, which share structural similarities, are well-known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] Given that a closely related compound, ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, is an intermediate in the synthesis of antineoplastic drugs targeting tyrosine kinases, this is a highly probable target class.
Cellular Mechanisms of Action: Beyond Direct Target Inhibition
The biological activity of these quinoline derivatives is not solely defined by their direct enzymatic inhibition but also by the downstream cellular events they trigger.
Induction of Apoptosis: The Programmed Cell Death Pathway
A common outcome of treating cancer cells with quinoline derivatives is the induction of apoptosis.[1] This programmed cell death can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: This involves the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[1]
-
The Extrinsic (Death Receptor) Pathway: This is initiated by the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8.[1]
Studies have shown that some quinoline derivatives can activate both caspase-8 and caspase-9, indicating a dual-pronged approach to inducing apoptosis.[1]
Modulation of Autophagy
In addition to apoptosis, some quinoline derivatives have been shown to induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death depending on the context. One study on a novel quinoline derivative demonstrated that it induces both apoptosis and autophagy in non-small cell lung cancer cells.[14]
Below is a conceptual diagram illustrating the potential signaling pathways affected by this compound derivatives.
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to its target protein. [15][16][17] Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (the analyte) over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte from the immobilized target, preparing the surface for the next injection.
-
-
Data Analysis:
-
Generate sensorgrams that show the binding response over time.
-
Fit the data to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: Putative Kinase Inhibition Profile
| Kinase Target | Predicted IC50 Range (nM) | Rationale |
| ATM Kinase | 10 - 1,000 | Based on activity of quinoline-3-carboxamide derivatives. [3][6] |
| Protein Kinase CK2 | 50 - 5,000 | Based on activity of 3-quinoline carboxylic acid derivatives. [11][12] |
| PDGF-RTK | 20 - 500 | 6,7-dimethoxy substitution is favorable for potent inhibition. [13] |
| EGFR | 100 - 10,000 | Structural similarity to known 4-anilinoquinazoline EGFR inhibitors. [4] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence strongly suggests that protein kinases, particularly ATM, CK2, and various tyrosine kinases, are high-probability biological targets. The induction of apoptosis and modulation of autophagy are likely key cellular mechanisms contributing to their biological effects.
The experimental workflows outlined in this guide provide a robust framework for elucidating the precise molecular targets and mechanisms of action of novel derivatives based on this scaffold. A systematic approach, combining biochemical screening, cellular target engagement assays, and biophysical characterization, will be crucial for advancing these compounds through the drug discovery pipeline. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of these promising molecules.
References
- Bartek, J., & Lukas, J. (2013). Chk1 and Chk2 kinases in checkpoint control and cancer. Cancer Cell, 3(5), 421-429.
- Cozza, G., & Pinna, L. A. (2016). Casein kinase 2 (CK2): a versatile orchestrator of cellular networks. Biochemical Journal, 473(14), 1979-1995.
- Gyenis, L., et al. (2011). Novel potent pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2: SAR and preliminary assessment of their analgesic and anti-viral properties. Bioorganic & Medicinal Chemistry Letters, 21(11), 3373-3377.
- Hickson, I., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6241-6255.
- Kuo, C. C., et al. (2014). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
- Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Pierre, F., et al. (2011). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 21(6), 1835-1838.
- Shiloh, Y., & Ziv, Y. (2013). The ATM protein kinase: regulating the cellular response to genotoxic stress, and more. Nature Reviews Molecular Cell Biology, 14(4), 197-210.
- Thomas, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 17(10), 1269-1279.
- Wang, C. Y., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 21(18), 6839.
- Weber, A. M., & Ryan, A. J. (2015). ATM and ATR as therapeutic targets in cancer. Pharmacology & Therapeutics, 149, 124-138.
- Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.
- Jantus-Lewintre, E., et al. (2016). The cellular thermal shift assay for monitoring of drug-target interactions in cells.
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Molecular Medicine, 38(5), 1333-1345.
- Liu, Y., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1642.
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?. Retrieved from [Link]
- Zeglis, B. M., et al. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Center Assay Guidance Manual.
-
YouTube. (2023, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Revvity. Retrieved from [Link]
-
SOP Guide for Pharma. (2024, December 15). SOP for Surface Plasmon Resonance (SPR) Studies. Retrieved from [Link]
- Ghorab, M. M., et al. (2019).
-
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]
Sources
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel potent pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2: SAR and preliminary assessment of their analgesic and anti-viral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models | MDPI [mdpi.com]
- 15. denovobiolabs.com [denovobiolabs.com]
- 16. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 17. criver.com [criver.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Introduction
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its quinoline core, substituted with chloro, dimethoxy, and carboxylate groups, provides multiple reaction sites for further functionalization. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed in the preparation of this important scaffold, with a focus on the underlying chemical principles and practical experimental considerations for researchers in medicinal chemistry and drug development.
The most prevalent and industrially scalable approach to the synthesis of this compound is a multi-step process that begins with appropriately substituted anilines. The core of this strategy is the construction of the quinoline ring system, followed by chlorination.
Primary Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone in quinoline synthesis and the most direct route to the precursor of our target molecule.[1][2][3] This reaction involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization to form a 4-hydroxyquinoline.[1][3] This intermediate is then chlorinated to yield the final product.
Core Starting Materials
The primary starting materials for the synthesis via the Gould-Jacobs reaction are:
-
2,4-Dimethoxyaniline: This substituted aniline provides the benzene ring portion of the quinoline core with the desired methoxy groups at positions 6 and 8 of the final product.
-
Diethyl 2-(ethoxymethylene)malonate (DEEMM): This reagent provides the atoms necessary to form the pyridine ring of the quinoline system, including the carboxylate group at position 3.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Analysis of Starting Materials and Synthesis Steps
2,4-Dimethoxyaniline: The Aromatic Foundation
2,4-Dimethoxyaniline is a commercially available substituted aniline. The electron-donating nature of the two methoxy groups activates the aromatic ring, facilitating the initial nucleophilic attack on diethyl 2-(ethoxymethylene)malonate.
Synthesis of 2,4-Dimethoxyaniline: While commercially available, it can be synthesized from 1,3-dimethoxybenzene through nitration followed by reduction of the nitro group to an amine.
Table 1: Properties of 2,4-Dimethoxyaniline
| Property | Value |
| CAS Number | 2735-04-8[4] |
| Molecular Formula | C₈H₁₁NO₂[4] |
| Molecular Weight | 153.18 g/mol [4] |
| Melting Point | 34-37 °C[4] |
| Boiling Point | 155-157 °C (15 mmHg) |
| Appearance | White to tan crystalline solid |
Diethyl 2-(ethoxymethylene)malonate (DEEMM): The Ring-Forming Partner
DEEMM is a key reagent in the Gould-Jacobs reaction.[1] It is an electrophilic species that readily reacts with the nucleophilic amino group of the aniline.
Synthesis of DEEMM: DEEMM is typically prepared by the reaction of diethyl malonate with triethyl orthoformate in the presence of a catalyst such as acetic anhydride.
Table 2: Properties of Diethyl 2-(ethoxymethylene)malonate
| Property | Value |
| CAS Number | 87-13-8 |
| Molecular Formula | C₁₀H₁₆O₅ |
| Molecular Weight | 216.23 g/mol |
| Boiling Point | 279-281 °C |
| Density | 1.08 g/mL |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((2,4-dimethoxyanilino)methylene)malonate
This step involves the condensation of 2,4-dimethoxyaniline with DEEMM to form an enamine intermediate.[5]
Materials:
-
2,4-Dimethoxyaniline
-
Diethyl 2-(ethoxymethylene)malonate (DEEMM)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2,4-dimethoxyaniline and diethyl 2-(ethoxymethylene)malonate.
-
The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol.
-
Heat the mixture with stirring at a temperature of 100-120 °C for 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the ethanol formed as a byproduct is removed under reduced pressure. The resulting crude product, diethyl 2-((2,4-dimethoxyanilino)methylene)malonate, is often a viscous oil or a low-melting solid and can be used in the next step without further purification.
Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
This is the key ring-forming step of the Gould-Jacobs reaction.[3]
Materials:
-
Diethyl 2-((2,4-dimethoxyanilino)methylene)malonate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
Procedure:
-
Add the crude diethyl 2-((2,4-dimethoxyanilino)methylene)malonate to a high-boiling solvent such as Dowtherm A or diphenyl ether in a suitable reaction vessel equipped with a condenser.
-
Heat the mixture to a high temperature, typically around 250 °C, with vigorous stirring.[6]
-
Maintain this temperature for 30-60 minutes. The cyclization reaction results in the elimination of ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which will cause the product, Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate, to precipitate.
-
The solid product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried.
Protocol 3: Chlorination to this compound
The final step is the conversion of the 4-hydroxy group to a chloro group.
Materials:
-
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)[7]
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, carefully add Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Alternative Synthetic Approaches
While the Gould-Jacobs reaction is the most common, other methods for quinoline synthesis can be adapted.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another powerful tool for the synthesis of quinolines, particularly for producing 2-chloro-3-formylquinolines from N-arylacetamides.[8] While not a direct route to the target molecule due to the different substitution pattern, it highlights the versatility of synthetic strategies in quinoline chemistry. This approach involves the reaction of an N-arylacetamide with the Vilsmeier reagent (a mixture of POCl₃ and DMF) to induce cyclization and formylation.[8]
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The Gould-Jacobs reaction provides a robust and efficient pathway, utilizing readily available starting materials, 2,4-dimethoxyaniline and diethyl 2-(ethoxymethylene)malonate. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are crucial for achieving high yields and purity of this valuable synthetic intermediate. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this compound and utilize it in the development of novel therapeutic agents.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]
-
Merck Index. Gould-Jacobs Reaction. [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
Organic Chemistry (Jonathan Clayden, Nick Greeves, Stuart Warren). Quinolones also come from anilines by cyclization to an ortho position. [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
Pakistan Journal of Scientific and Industrial Research. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. [Link]
-
PrepChem.com. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]
-
Journal of Heterocyclic Chemistry. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
National Institutes of Health. Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. [Link]
-
MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
-
PubChem. 4-Chloroquinolin-8-ol. [Link]
-
Organic Syntheses. diethyl methylenemalonate. [Link]
- Google Patents. Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
-
lookchem. Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. [Link]
-
Tetrahedron. Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate. [Link]
-
Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]
- Google Patents.
-
Collaborative Drug Discovery. Compound ethyl 4-(3-chloro-4-methylanilino)-6,8-dimethylquinoline-3-carboxylate. [Link]
- Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Google Patents.
-
ChemSynthesis. 2,4-dimethoxyaniline. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum | MDPI [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Quinolones also come from anilines by cyclization to an ortho position [ns1.almerja.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a member of the quinoline class of heterocyclic compounds. Quinolines are privileged scaffolds in medicinal chemistry, serving as the core for numerous therapeutic agents. Understanding the precise three-dimensional arrangement and conformational dynamics of this specific derivative is paramount for elucidating its structure-activity relationships (SAR) and guiding rational drug design efforts. This document details the elucidation of its molecular structure through spectroscopic and computational methods, explores its conformational preferences via theoretical modeling and advanced NMR spectroscopy, and provides robust, field-proven protocols for its empirical structural determination.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents[1]. Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. This compound belongs to this vital chemical class. The substituents on the quinoline core—a chlorine atom at position 4, methoxy groups at positions 6 and 8, and an ethyl carboxylate group at position 3—are expected to significantly modulate its physicochemical properties and biological activity. For instance, styrylquinoline analogues with chlorine substituents have shown significant biological activity, potentially due to their influence on lipophilicity and target interaction[2]. As an intermediate or a final active pharmaceutical ingredient (API), a precise understanding of its molecular architecture is a prerequisite for predicting its interactions with biological targets and for optimizing its therapeutic potential.
Molecular Structure Elucidation
The foundational step in characterizing any novel compound is the unambiguous determination of its molecular structure. For this compound, this is achieved through a synergistic combination of spectroscopic analysis and computational verification.
Fundamental Chemical Identity
The primary identification of the molecule is established by its chemical formula and unique identifiers, which provide a basis for all further structural work.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₄ | [3] |
| Molecular Weight | 295.72 g/mol | [3] |
| InChIKey | DSGVVCRDDXQCTD-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC | [3] |
Spectroscopic Signature (Predicted)
While experimental spectra for this specific molecule are not publicly available, we can predict its characteristic spectroscopic data based on its structure and data from closely related analogues, such as ethyl 2,4-dichloroquinoline-3-carboxylate[4][5]. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework[6].
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methoxy group protons. The proton at C5 will likely appear as a doublet, coupled to the proton at C7. The proton at C2 will be a singlet and significantly downfield due to the influence of the adjacent nitrogen and the C3-ester group.
-
¹³C NMR Spectroscopy : The carbon NMR will display 14 unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal. Carbons bonded to electronegative atoms (Cl, N, O) will also exhibit significant downfield shifts.
Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)
| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR (δ, ppm) |
|---|---|---|
| C2-H | 9.1 (s) | 150.5 |
| C3 | - | 125.0 |
| C4 | - | 145.0 |
| C4a | - | 148.0 |
| C5-H | 7.5 (d, J=2.5) | 122.0 |
| C6 | - | 158.0 |
| C7-H | 6.8 (d, J=2.5) | 98.0 |
| C8 | - | 156.0 |
| C8a | - | 140.0 |
| 6-OCH₃ | 3.95 (s) | 56.0 |
| 8-OCH₃ | 4.05 (s) | 56.5 |
| -COOCH₂CH₃ | 4.45 (q, J=7.1) | 62.5 |
| -COOCH₂CH₃ | 1.45 (t, J=7.1) | 14.2 |
| C=O | - | 165.0 |
This data is predicted based on principles of NMR spectroscopy and analysis of similar compounds like ethyl 2,4-dichloroquinoline-3-carboxylate.[4][5]
Conformational Analysis: Unveiling the 3D Architecture
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For the title compound, the most significant conformational freedom arises from the rotation around the C3-C(O) and C(O)-O bonds of the ethyl carboxylate substituent.
Figure 1: Molecular structure of this compound with key rotatable bonds highlighted.
Computational Approach: Density Functional Theory (DFT)
In the absence of a definitive crystal structure for the title compound, Density Functional Theory (DFT) serves as a powerful predictive tool for determining its lowest energy (most stable) conformation.[7][8] The process involves a geometry optimization, which systematically adjusts the positions of all atoms to find a minimum on the potential energy surface.[9][10][11]
Figure 2: Workflow for DFT-based geometry optimization.
Based on crystal structures of similar compounds, such as ethyl 2,4-dichloroquinoline-3-carboxylate, it is predicted that the most stable conformation will feature the ester group's plane oriented nearly perpendicular to the quinoline ring system.[4][5] This arrangement minimizes steric hindrance between the ester and the quinoline core. The C=O and C3-C4 bonds are likely to be oriented anti to each other.
Solution-State Conformation: 2D NOESY NMR
While DFT predicts the gas-phase, minimum-energy structure, Nuclear Overhauser Effect Spectroscopy (NOESY) reveals the time-averaged conformation in solution by detecting protons that are close in space (< 5 Å), regardless of their bonding connectivity.
A 2D NOESY experiment would be crucial for confirming the predicted conformation. Key expected correlations include:
-
A cross-peak between the proton at C5 and one of the methoxy groups (likely at C6) would confirm their spatial proximity.
-
A cross-peak between the C2 proton and the methylene protons of the ethyl ester group would indicate a specific orientation of the ester relative to the pyridine ring.
The presence and intensity of these cross-peaks allow for the calculation of internuclear distances, which can be used as restraints in further molecular modeling to build a highly accurate solution-state conformational model.
Experimental Protocols for Structural Verification
To move from prediction to empirical fact, rigorous experimental work is required. The following protocols represent the gold standard for the structural and conformational analysis of small organic molecules.
Protocol: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides an unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.
Step 1: Crystal Growth (Method of Slow Evaporation)
-
Purity is Paramount: Ensure the compound is of the highest possible purity (>99%) using techniques like column chromatography or recrystallization.
-
Solvent Screening: Identify a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will yield small crystals, while poor solubility will hinder dissolution.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve full dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow, controlled solvent evaporation. Place the vial in a vibration-free location.
-
Monitoring: Allow the solvent to evaporate over several days to weeks. High-quality, single crystals suitable for X-ray diffraction should form. A suitable crystal should be at least 0.1 mm in all dimensions.
Figure 3: Workflow for Single-Crystal X-ray Diffraction.
Step 2: Data Collection and Structure Refinement
-
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined against the experimental data to yield the final, high-resolution molecular structure.[4]
Protocol: 2D NOESY NMR Spectroscopy
This protocol outlines the acquisition of a 2D NOESY spectrum to determine the solution-state conformation.
-
Sample Preparation: Dissolve ~5-10 mg of the high-purity compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.
-
Spectrometer Setup:
-
Tune and match the NMR probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
-
Acquisition of a ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to calibrate the pulse widths.
-
NOESY Experiment Setup:
-
Use a standard noesygpph pulse sequence.
-
Set the spectral width to encompass all proton signals.
-
Crucial Parameter - Mixing Time (d8): The mixing time is critical for the build-up of the NOE. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to find the optimal value for observing key cross-peaks without significant spin diffusion.
-
Set an appropriate relaxation delay (d1) of at least 1.5 times the longest T₁ relaxation time of the protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and set the diagonal peaks to be positive.
-
Analyze the off-diagonal cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two correlated protons.
-
Conclusion: A Structurally Defined Scaffold for Further Development
This guide has detailed the multifaceted approach required to fully characterize the molecular structure and conformation of this compound. Through a combination of predictive computational modeling using DFT and empirical verification via advanced spectroscopic techniques like NOESY and single-crystal X-ray diffraction, a comprehensive three-dimensional picture of the molecule can be established. The predicted stable conformation, featuring a perpendicular arrangement of the ethyl carboxylate group relative to the quinoline plane, provides a critical starting point for structure-based drug design. The detailed protocols provided herein offer a robust framework for researchers to empirically validate these predictions, paving the way for the rational design of novel quinoline-based therapeutics with enhanced efficacy and specificity.
References
-
Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E, 71(12), o939. Available at: [Link]
-
Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E Crystallographic Communications, 71(12), o939–o939. Available at: [Link]
-
Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14, 21089-21101. Available at: [Link]
-
Abdel-Shafy, H., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(11), 8115-8133. Available at: [Link]
-
Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E, 70(Pt 9), o993. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Optimized geometry of quinoline (C1 symmetry) B3LYP/6- 311++G(d,p) level. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (C13H12ClNO3). Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2,4-dichloroquinoline-3-carboxylate (C12H9Cl2NO2). Retrieved from [Link]
-
LookChem. (n.d.). Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). 4. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]
-
Genin, M. J., et al. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry, 28(3), 235-44. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C14H14ClNO4). Retrieved from [Link]
-
Fusi, F., et al. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]
-
Perlovich, G. L., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Pharmaceutics, 15(1), 226. Available at: [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20454-20481. Available at: [Link]
Sources
- 1. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]
- 2. umtm.cz [umtm.cz]
- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3) [pubchemlite.lcsb.uni.lu]
A Technical Guide to Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a common motif in a wide array of pharmaceuticals, agrochemicals, and dyes. The specific substitutions on this molecule—a chloro group at the 4-position, methoxy groups at the 6- and 8-positions, and an ethyl carboxylate at the 3-position—impart a unique combination of reactivity and physicochemical properties. This guide provides an in-depth analysis of its chemical identity, a plausible synthetic route, and its potential applications, with a focus on its role as a versatile building block in drug discovery.
Part 1: Core Chemical Identifiers and Properties
A precise understanding of a molecule's structure and properties is fundamental to its application in research and development. This section details the key identifiers and predicted physicochemical properties of this compound.
Molecular Structure and Identifiers
The unambiguous identification of a chemical entity is crucial for database searching, procurement, and regulatory submissions. The standard identifiers for this compound are provided below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₁₄ClNO₄ | [1] |
| InChIKey | DSGVVCRDDXQCTD-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC | [1] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and reactivity. The following table summarizes the key predicted properties.
| Property | Predicted Value | Unit |
| Molecular Weight | 295.72 | g/mol |
| Monoisotopic Mass | 295.06113 | Da |
| XlogP | 3.0 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Note: These properties are computationally predicted and should be confirmed by experimental data.
Part 2: Synthesis and Reactivity
While specific experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on established quinoline synthesis methodologies, particularly the Gould-Jacobs reaction. The synthesis of the closely related isomer, ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, serves as an excellent template for this approach.[2]
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from a suitably substituted aniline. The key steps would involve condensation with diethyl ethoxymethylenemalonate (EMME), thermal cyclization to form the 4-hydroxyquinoline intermediate, and subsequent chlorination.
Caption: Proposed synthesis of this compound.
Step-by-Step Methodological Considerations
Step 1: Condensation of 2,4-Dimethoxyaniline with EMME
-
Rationale: This step forms the key carbon-nitrogen bond and sets up the substituent pattern for the eventual quinoline ring. 2,4-Dimethoxyaniline is chosen as the starting material to yield the desired 6,8-dimethoxy substitution pattern on the final product.
-
Protocol:
-
Combine equimolar amounts of 2,4-dimethoxyaniline and diethyl ethoxymethylenemalonate.
-
The reaction can often be performed neat or in a high-boiling solvent.
-
Heat the mixture gently (e.g., 100-120 °C) to initiate the condensation reaction, which typically results in the elimination of ethanol.
-
Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
The resulting intermediate adduct is often used directly in the next step without extensive purification.
-
Step 2: Thermal Cyclization
-
Rationale: High temperatures are required to induce the intramolecular cyclization onto the aromatic ring, followed by the elimination of another molecule of ethanol to form the stable 4-hydroxyquinoline core. A high-boiling solvent like Dowtherm A is typically used to achieve the necessary temperatures.
-
Protocol:
-
Add the intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C.
-
Maintain this temperature for a sufficient duration (e.g., 30-60 minutes) to ensure complete cyclization.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane or petroleum ether.
-
Filter and wash the solid product, which is Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate.
-
Step 3: Chlorination
-
Rationale: The 4-hydroxy group of the quinoline is converted to a chloro group, which is a versatile handle for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[2]
-
Protocol:
-
Suspend the 4-hydroxyquinoline intermediate in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a high-boiling tertiary amine (e.g., triethylamine) or DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 110 °C) and maintain for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid product can be collected by filtration and purified by recrystallization or column chromatography.
-
Part 3: Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a key intermediate for the synthesis of more complex, biologically active molecules. The 4-chloro position is particularly reactive towards nucleophilic aromatic substitution, allowing for the introduction of various side chains.
Role as a Pharmaceutical Intermediate
Many potent kinase inhibitors used in oncology feature a substituted quinoline core. For instance, the 6,7-dimethoxy isomer is a known intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitors cabozantinib and tivozanib.[2] These drugs function by blocking signaling pathways involved in tumor growth and angiogenesis.
By analogy, this compound can serve as a scaffold to generate novel kinase inhibitors. The 6,8-dimethoxy substitution pattern offers a different electronic and steric profile compared to the 6,7-isomer, which could lead to compounds with altered target selectivity, potency, or pharmacokinetic properties.
Caption: Role as a scaffold in discovery chemistry.
Potential Therapeutic Areas
Beyond oncology, quinoline derivatives have shown efficacy in a range of therapeutic areas. The core structure of this compound makes it a valuable starting point for exploring treatments for:
-
Infectious Diseases: Quinolines are well-known for their antimalarial and antibacterial properties.
-
Inflammatory Diseases: Certain quinoline-based compounds have demonstrated anti-inflammatory effects.
-
Neurodegenerative Diseases: Research into quinoline derivatives has shown potential for addressing conditions like Alzheimer's disease.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct applications are not yet widely reported, its structural similarity to key intermediates for approved drugs suggests its utility in the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic pathway outlined in this guide provides a robust framework for its preparation, enabling further investigation into its chemical reactivity and biological activity. As the demand for novel molecular scaffolds in drug discovery continues to grow, compounds like this will remain critical tools for researchers and scientists in the pharmaceutical industry.
References
-
PubChemLite. This compound (C14H14ClNO4). Available from: [Link].
-
LookChem. Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Available from: [Link].
-
PubChem. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2. Available from: [Link].
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Sources
Methodological & Application
Experimental protocol for the synthesis of "Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate"
An Application Note for the Synthesis of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. The synthesis begins with a thermally-driven Gould-Jacobs reaction between 2,4-dimethoxyaniline and diethyl ethoxymethylenemalonate (DEEM) to form the foundational 4-hydroxyquinoline ring system. The subsequent step involves a robust chlorination of the 4-hydroxy intermediate using phosphorus oxychloride (POCl₃). This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and success.
Introduction: Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] this compound, in particular, serves as a versatile building block. The electron-donating methoxy groups modulate the electronic properties of the ring, while the 4-chloro and 3-carboxylate moieties provide reactive handles for further molecular elaboration and diversity-oriented synthesis. The protocol herein details a reliable and well-established pathway to access this valuable intermediate.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Stage I: Gould-Jacobs Reaction: Formation of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate.
-
Stage II: Chlorination: Conversion of the 4-hydroxy intermediate to the final product, this compound.
Caption: Overall two-step synthesis pathway.
Materials and Reagents
Quantitative Data Summary
| Compound | Abbreviation | Formula | MW ( g/mol ) | Step | Molar Eq. | Amount (g) | Moles (mmol) |
| 2,4-Dimethoxyaniline | - | C₈H₁₁NO₂ | 153.18 | I | 1.0 | 15.32 | 100 |
| Diethyl ethoxymethylenemalonate | DEEM | C₁₀H₁₆O₅ | 216.23 | I | 1.05 | 22.70 | 105 |
| Dowtherm A | - | C₁₂H₁₀ / C₁₂H₁₀O | - | I | Solvent | ~250 mL | - |
| Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate | - | C₁₄H₁₅NO₅ | 277.27 | II | 1.0 | (Theor. 27.73) | (Theor. 100) |
| Phosphorus oxychloride | POCl₃ | POCl₃ | 153.33 | II | Reagent/Solvent | ~100 mL | - |
Experimental Protocols
Stage I: Synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
This stage follows the Gould-Jacobs reaction pathway, which involves an initial condensation followed by a high-temperature intramolecular cyclization.[1][2] The use of an aniline with electron-donating groups, such as the dimethoxy-substituted aniline used here, generally facilitates the reaction.[1]
Workflow Diagram: Stage I
Caption: Experimental workflow for the Gould-Jacobs reaction.
Step-by-Step Procedure:
-
Condensation: In a 100 mL round-bottom flask, combine 2,4-dimethoxyaniline (15.32 g, 100 mmol) and diethyl ethoxymethylenemalonate (DEEM) (22.70 g, 105 mmol).[3][4]
-
Fit the flask with a short-path distillation head to allow for the removal of ethanol.
-
Heat the mixture in an oil bath at 110-120 °C for 1 hour. During this time, ethanol will distill off as the condensation reaction proceeds to form the diethyl (2,4-dimethoxyanilino)methylenemalonate intermediate. The reaction can be monitored by TLC.
-
Cyclization: In a separate 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat ~250 mL of Dowtherm A to 250 °C using a heating mantle.[5][6]
-
Once the Dowtherm A has reached temperature, slowly and carefully add the hot intermediate mixture from step 3 to the vigorously stirring solvent over 15-20 minutes.
-
Maintain the reaction temperature at 250 °C for an additional 30-60 minutes to ensure complete cyclization. A precipitate of the product will form.
-
Work-up and Purification: Turn off the heating and allow the mixture to cool to below 100 °C, then cool to room temperature with gentle stirring.
-
Dilute the cooled slurry with 200 mL of hexane or petroleum ether to further precipitate the product and reduce the viscosity of the solvent.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two 100 mL portions of hexane to remove the high-boiling solvent.
-
Dry the resulting off-white to pale yellow solid under vacuum to yield Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate. The product is often of sufficient purity for the next step.
Stage II: Synthesis of this compound
The conversion of the 4-hydroxy group to a 4-chloro group is achieved via nucleophilic substitution using phosphorus oxychloride (POCl₃). The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, followed by attack of a chloride ion.[7]
Workflow Diagram: Stage II
Caption: Experimental workflow for the chlorination reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate (e.g., 27.7 g, 100 mmol) from Stage I.
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~100 mL) to the flask. POCl₃ acts as both the chlorinating agent and the solvent.[7][8]
-
Reaction: Heat the resulting suspension to reflux (approx. 105-110 °C) using a heating mantle. The solid will gradually dissolve as the reaction proceeds.
-
Maintain the reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, allow the dark solution to cool to room temperature.
-
Prepare a large beaker (2 L) containing approximately 800 g of crushed ice and place it in an ice bath.
-
CRITICAL STEP: Under vigorous stirring in a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice. This is a highly exothermic and hazardous quenching process that releases HCl gas. Add the mixture dropwise or in a thin stream.
-
After the addition is complete, continue stirring until all the ice has melted. A solid precipitate of the crude product should form.
-
Carefully neutralize the acidic aqueous solution by the slow addition of a base, such as 30% aqueous sodium hydroxide or concentrated ammonium hydroxide, until the pH is approximately 7-8. Keep the solution cool in an ice bath during neutralization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol or isopropanol to yield this compound as a crystalline solid.[9]
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or neoprene), and chemical splash goggles with a face shield. The quenching process is extremely hazardous and must be performed with extreme caution by adding the reaction mixture slowly to a large excess of ice.
-
Dowtherm A: This is a high-boiling liquid (B.P. ~257 °C). Avoid contact with skin and eyes. Heating to 250 °C presents a significant burn hazard. Ensure the heating apparatus is stable and secure.
-
2,4-Dimethoxyaniline: Toxic and a suspected mutagen.[3] Avoid inhalation and skin contact.
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Reddy, T. J., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- BenchChem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxyaniline. [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]
- Google Patents. (n.d.). Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
- Yokoyama, N., et al. (1982). 2-Arylpyrazolo[4,3-c]quinolin-3-ones: A partial novel agonist and antagonist of benzodiazepines. Journal of Medicinal Chemistry, 25(4), 337-339.
-
PubChemLite. (n.d.). This compound (C14H14ClNO4). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CGS-9896-药物合成数据库 [drugfuture.com]
- 9. PubChemLite - this compound (C14H14ClNO4) [pubchemlite.lcsb.uni.lu]
Application Note: The Strategic Role of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate in the Convergent Synthesis of Cabozantinib
Abstract
Cabozantinib is a potent multi-target tyrosine kinase inhibitor (TKI) crucial for the treatment of various cancers, including medullary thyroid cancer and renal cell carcinoma.[1] Its complex molecular architecture necessitates a robust and efficient synthetic strategy. This application note provides an in-depth guide to the synthesis of Cabozantinib, with a specific focus on the pivotal role of the intermediate, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate. While the final active pharmaceutical ingredient (API) does not retain the C-3 carboxylate group, this intermediate is instrumental in a pathway that builds the core quinoline scaffold. We will detail the synthesis of this key intermediate, its strategic conversion into the direct precursor for the final coupling steps, and the rationale behind each experimental choice.
Note on Isomer Specificity: The synthesis of Cabozantinib specifically requires the 6,7-dimethoxy substitution pattern on the quinoline ring. The requested "Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate" represents a different isomer not typically used for this specific API. This guide will proceed with the scientifically validated 6,7-dimethoxy isomer, which is critical for the drug's biological activity.[2]
Introduction: The Synthetic Challenge of Cabozantinib
The synthesis of Cabozantinib, N-(4-{[6,7-bis(methoxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, is typically approached via a convergent strategy. This involves the independent preparation of two key fragments: the 4-anilino-6,7-dimethoxyquinoline core and the N-(4-fluorophenyl)cyclopropane-1-carboxamide side chain. The final step involves an amide bond formation between these two fragments.[3][4]
The quinoline core itself, specifically 4-chloro-6,7-dimethoxyquinoline, is a critical precursor. The 4-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution with 4-aminophenol to form the diaryl ether linkage central to Cabozantinib's structure.[2][5] This document outlines a reliable pathway to synthesize this precursor, starting from the formation and subsequent modification of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate.
Synthetic Strategy Overview
The overall strategy is a multi-step process designed for scalability and control. It can be divided into two main stages:
-
Formation of the Quinoline Core: Synthesis of 4-chloro-6,7-dimethoxyquinoline from basic starting materials, proceeding through the key ester intermediate.
-
Final Assembly of Cabozantinib: Coupling of the quinoline core with the pre-formed side-chain.
This workflow ensures that complex functionalities are built separately and then joined, which often leads to higher overall yields and easier purification of intermediates.
Diagram 1: High-level overview of the convergent synthesis pathway for Cabozantinib.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (D)
This protocol details the formation of the quinoline ring system via the Gould-Jacobs reaction, followed by chlorination.
Part A: Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (C)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Initial Condensation: Heat the mixture to 100-110 °C for 2 hours with stirring. The reaction is typically performed neat (without solvent).
-
Cyclization: Add the resulting intermediate mixture portion-wise to a pre-heated high-boiling point solvent such as Dowtherm A or diphenyl ether at 240-250 °C. This high temperature is crucial for the thermal cyclization to form the quinoline ring. Maintain this temperature for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture to below 100 °C and add hexane or toluene to precipitate the product. Filter the solid, wash thoroughly with the same solvent to remove the high-boiling point solvent, and dry under vacuum. The product is typically obtained as an off-white to pale yellow solid.
Part B: Chlorination to Yield Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (D)
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), suspend the crude Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (C) (1.0 eq) in phosphorus oxychloride (POCl₃) (3-5 eq). N,N-Dimethylformamide (DMF) can be added as a catalyst (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The suspension should dissolve as the reaction progresses.[6]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until pH 7-8 is reached, keeping the temperature below 20 °C. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.
| Parameter | Value / Condition | Rationale / Insight |
| Starting Materials | 3,4-Dimethoxyaniline, Diethyl ethoxymethylenemalonate | Readily available and cost-effective commercial starting materials for building the core structure. |
| Cyclization Temp. | 240-250 °C | High temperature is required to overcome the activation energy for the pericyclic reaction that forms the quinoline ring. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | A standard, highly effective reagent for converting the 4-quinolone tautomer to the 4-chloroquinoline derivative.[6] |
| Quenching | Crushed Ice | Exothermic quenching of excess POCl₃ must be done carefully and with cooling to prevent runaway reactions. |
| Expected Yield | 70-85% over two steps | This pathway is generally efficient for producing substituted chloroquinolines. |
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (F)
This protocol describes the strategic removal of the C-3 ethyl carboxylate group, which is a necessary step to produce the correct quinoline precursor for Cabozantinib.
-
Saponification: In a round-bottom flask, dissolve Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (D) (1.0 eq) in ethanol or methanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidification & Decarboxylation: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the residue with water and acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2. The carboxylic acid intermediate may precipitate. Gently heat the acidic mixture to 80-90 °C. The 4-chloroquinoline-3-carboxylic acid intermediate is unstable and will undergo decarboxylation, evidenced by CO₂ evolution. Maintain heating until gas evolution ceases (1-2 hours).
-
Isolation: Cool the mixture and neutralize with a base (e.g., NaOH solution) to pH 7-8 to precipitate the decarboxylated product, 4-chloro-6,7-dimethoxyquinoline (F).
-
Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.
Protocol 3: Final Assembly of Cabozantinib (Brief Overview)
With the core intermediate (F) in hand, the final steps proceed according to well-established literature methods.[5][7]
-
Ether Formation: 4-Chloro-6,7-dimethoxyquinoline (F) is reacted with 4-aminophenol in the presence of a base (e.g., potassium hydroxide or sodium hydride) in a polar aprotic solvent like DMSO or NMP at elevated temperatures (e.g., 90-110 °C) to form 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (H) via nucleophilic aromatic substitution.[5]
-
Amide Coupling: The resulting aniline derivative (H) is then coupled with a reactive form of the cyclopropane side chain, such as 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, using a peptide coupling agent (e.g., TBTU, PyBOP) or by converting the carboxylic acid to an acid chloride.[4][5] This final step forms the dicarboxamide structure of Cabozantinib.
Visualization of Key Transformations
Diagram 2: Workflow for the synthesis and modification of the quinoline intermediate.
Conclusion
While not a direct precursor in the final coupling step, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is a valuable and strategic intermediate in a comprehensive synthesis of Cabozantinib. The pathway described herein utilizes robust and well-understood chemical transformations, such as the Gould-Jacobs reaction for ring formation and standard chlorination/saponification procedures. The key insight for researchers is understanding that the C-3 ester group serves as a synthetic handle during the construction of the quinoline ring system, and must be efficiently removed before the final convergent steps. This approach provides a reliable and scalable method for producing the critical 4-chloro-6,7-dimethoxyquinoline core, paving the way for the successful synthesis of the Cabozantinib API.
References
-
Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332.
-
ChemicalBook. (n.d.). Cabozantinib synthesis.
-
Google Patents. (2019). CN109988108B - Preparation method of cabozantinib.
-
Google Patents. (2023). EP4313048A1 - Process for preparation of cabozantinib.
-
Benchchem. (n.d.). Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate.
-
Google Patents. (2019). CN109836382B - Preparation method of cabozantinib malate and intermediate thereof.
-
Google Patents. (2015). CN105111141A - Cabozantinib intermediate 4-hydroxy-6,7-dimethoxyquinoline and preparation method thereof.
-
ResearchGate. (2016). A New Synthesis of Cabozantinib.
-
Google Patents. (2021). CN112979544A - Preparation method of cabozantinib or salt thereof.
-
Eureka. (2020). Preparation method for cabozantinib degradation impurity without p-fluoroaniline.
Sources
- 1. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]
- 4. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 5. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 6. Preparation method for cabozantinib degradation impurity without p-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
"Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate" as an intermediate for tivozanib synthesis
Application Note & Protocol
Topic: Strategic Synthesis of Tivozanib via the Key Intermediate Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Tivozanib is a potent and selective oral inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma (RCC).[1][2] The efficacy of this kinase inhibitor is intrinsically linked to its quinoline core, which serves as a critical pharmacophore. This document provides a detailed technical guide for the synthesis of Tivozanib, with a specialized focus on the preparation, characterization, and application of the pivotal intermediate, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate . The narrative elucidates the chemical rationale behind each synthetic step, offering field-proven protocols and analytical benchmarks to ensure reproducibility and high purity, essential for pharmaceutical development.
Note: The scientifically validated and industrially relevant intermediate for Tivozanib synthesis features a 6,7-dimethoxy substitution pattern on the quinoline ring, which corresponds to the final API structure. This guide will focus on this correct isomer.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[3] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[4] Quinoline derivatives are prevalent in numerous clinically approved drugs, including antimalarials (e.g., Chloroquine), antibacterials (e.g., Ciprofloxacin), and a growing class of anticancer agents that function as kinase inhibitors.[5][6] In the context of Tivozanib, the 6,7-dimethoxyquinoline core is meticulously designed to orient the molecule within the ATP-binding pocket of VEGF receptors, forming the foundation of its inhibitory action.[7]
Retrosynthetic Strategy for Tivozanib
A logical retrosynthetic analysis of Tivozanib reveals three primary building blocks. The synthesis hinges on the strategic formation of an ether linkage and a urea bond. The core of this strategy is the preparation of an activated quinoline precursor.
Caption: Retrosynthetic analysis of Tivozanib.
Synthesis of Key Intermediate: Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
The synthesis of this intermediate is a multi-step process that builds the quinoline core and activates it for subsequent coupling. The widely adopted Gould-Jacobs reaction provides a reliable pathway.
Principle and Rationale
The synthesis begins with the condensation of 3,4-dimethoxyaniline with diethyl ethoxymethylenemalonate (EMME). This reaction forms an enamine intermediate which, upon heating to high temperatures (~250 °C), undergoes a pericyclic reaction followed by aromatization to yield the stable 4-hydroxyquinoline ring system.[8] This thermal cyclization is a robust and high-yielding method for constructing the quinoline core. The resulting 4-hydroxy group is then converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This chlorination is a critical activation step; it transforms the poor hydroxyl leaving group into a good chloride leaving group, priming the C4 position for the crucial nucleophilic aromatic substitution (SNAr) reaction that forms the diaryl ether linkage of Tivozanib.[9]
Physicochemical & Analytical Data
| Property | Value | Reference |
| Chemical Name | Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | [8] |
| CAS Number | 26893-14-1 | [8][10] |
| Molecular Formula | C₁₄H₁₄ClNO₄ | [8] |
| Molecular Weight | 295.72 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | - |
| Boiling Point | 390.2°C (Predicted) | [8] |
| MS (ESI) | m/z 296.06 [M+H]⁺ | - |
Detailed Experimental Protocol
Step 3.3.1: Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate
-
Reagent Setup: In a flask equipped with a condenser, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the mixture to 100-110 °C for 2 hours. Ethanol is evolved as a byproduct and can be removed by distillation.
-
Cyclization: Add the resulting crude intermediate dropwise to a flask containing Dowtherm A (a mixture of diphenyl ether and biphenyl) preheated to 250 °C. Maintain this temperature for 30-60 minutes.
-
Causality Insight: The high temperature is essential to overcome the activation energy for the thermal electrocyclization reaction that forms the quinoline ring. Dowtherm A is used as a high-boiling, thermally stable solvent.
-
-
Workup: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and dry under vacuum. The product is typically obtained as an off-white solid and can be used in the next step without further purification.
Step 3.3.2: Synthesis of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
-
Reaction Setup: To a flask charged with ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0 °C.
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Chlorination: After the addition is complete, slowly heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step neutralizes the excess POCl₃.
-
Isolation: The product will precipitate as a solid. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Purification: Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield the title intermediate, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate.
Application in the Total Synthesis of Tivozanib
The prepared intermediate is the cornerstone for constructing the final drug molecule. The synthetic route proceeds by first simplifying the quinoline core via saponification and decarboxylation, followed by two key coupling reactions.
Caption: Forward synthesis workflow from the intermediate to Tivozanib.
Detailed Experimental Protocol
Step 4.1.1: Preparation of 4-Chloro-6,7-dimethoxyquinoline
-
Saponification: Dissolve the ethyl ester intermediate (1.0 eq) in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq). Heat to reflux for 2-3 hours until the ester is fully hydrolyzed.
-
Acidification: Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Filter and wash the solid.
-
Decarboxylation: Heat the crude carboxylic acid intermediate in a high-boiling solvent like diphenyl ether to 180-200 °C until carbon dioxide evolution ceases.
-
Purification: Cool the mixture, dilute with hexane, filter the resulting solid, and recrystallize from a suitable solvent (e.g., ethanol/ethyl acetate) to obtain pure 4-chloro-6,7-dimethoxyquinoline.
Step 4.1.2: Synthesis of 4-(4-Amino-3-chlorophenoxy)-6,7-dimethoxyquinoline
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 4-amino-3-chlorophenol (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a base like potassium carbonate (2.0 eq).
-
Coupling: Add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) to the mixture. Heat the reaction to 80-100 °C and stir for 5-8 hours.[1]
-
Causality Insight: The base deprotonates the phenol, forming a more nucleophilic phenoxide ion. The electron-withdrawing quinoline ring activates the C4 position, facilitating the SNAr reaction.
-
-
Workup: Cool the reaction and pour it into water to precipitate the product. Filter the solid, wash extensively with water, and dry.
Step 4.1.3: Urea Formation to Yield Tivozanib
-
Reagent Preparation: In a separate flask under nitrogen, dissolve 3-amino-5-methylisoxazole (1.1 eq) in a mixture of pyridine and dichloromethane (CH₂Cl₂). Cool to 0 °C.
-
Phosgene Equivalent: Slowly add a solution of triphosgene (0.35 eq) in CH₂Cl₂. Stir for 1 hour at room temperature to form the isocyanate or a related active intermediate.[11]
-
Trustworthiness: Using triphosgene is a safer, solid alternative to gaseous phosgene for forming the urea linkage, providing a more controlled and scalable reaction.
-
-
Final Coupling: Add the 4-(4-amino-3-chlorophenoxy)-6,7-dimethoxyquinoline (1.0 eq) from the previous step to the reaction mixture. Stir at room temperature for 2-4 hours until the reaction is complete.[11]
-
Purification: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. The crude product is purified by recrystallization from a solvent system like ethanol/water to yield Tivozanib as a pure solid.[1][11]
References
-
Bala, S., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry. Available at: [Link]
-
Al-Ostath, S., et al. (2024). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Baran, K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
ResearchGate (n.d.). Chemical structures of (a) quinoline containing drugs and clinical.... Available at: [Link]
- Google Patents (2014). CN104326924A - Preparation method of tivozanib intermediate.
- Google Patents (2012). CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib.
-
New Drug Approvals (2018). Tivozanib. Available at: [Link]
- Google Patents (2022). CN114213405A - VEGFR inhibitor tivozanib preparation method.
-
ResearchGate (n.d.). Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib. Available at: [Link]
- Google Patents (2024). WO2024095127A1 - Solid state forms of tivozanib and process for preparation thereof.
-
PubChem (n.d.). Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Patent CN-102532116-B. Available at: [Link]
-
LookChem (n.d.). Cas 22931-71-1, ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Available at: [Link]
-
PubChem (n.d.). Tivozanib. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of tivozanib hydrochloride monohydrate. Available at: [Link]
-
PubChemLite (n.d.). Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (C14H14ClNO4). Available at: [Link]
- Google Patents (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
PubChem (n.d.). Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate. Available at: [Link]
-
MolPort (n.d.). ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate. Available at: [Link]
-
PubChemLite (n.d.). Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3). Available at: [Link]
-
PubChemLite (n.d.). Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (C14H14ClNO2). Available at: [Link]
- Google Patents (2018). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | 26893-14-1 | Benchchem [benchchem.com]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 10. 4-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26893-14-1 [chemicalbook.com]
- 11. CN114213405A - VEGFR inhibitor tivozanib preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for compounds targeting a wide array of biological targets.[1][2] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for fine-tuning of its physicochemical and biological properties through substitution at various positions.
This document provides a detailed guide to the application of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate , a specific derivative with significant potential as a versatile intermediate and a pharmacologically active scaffold. While direct biological data for this precise 6,8-dimethoxy isomer is emerging, extensive research on the closely related 6,7-dimethoxy isomer provides a strong rationale for its investigation, particularly in the realm of oncology. The 6,7-dimethoxy analog is a well-established key intermediate in the synthesis of potent tyrosine kinase inhibitors (TKIs) such as cabozantinib and tivozanib.[4] The strategic placement of the methoxy groups influences the electron distribution of the ring system, while the 4-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the construction of diverse compound libraries.[5][6] The ethyl carboxylate at the 3-position further modulates the molecule's electronic properties and provides a site for potential modification.
These application notes are designed for researchers in drug discovery and medicinal chemistry, offering a hypothesized synthetic route, potential therapeutic applications, and detailed protocols for biological evaluation and chemical derivatization.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a modified Gould-Jacobs reaction, a robust and widely used method for quinoline synthesis. The proposed pathway begins with the commercially available 3,5-dimethoxyaniline.
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic workflow for the target compound.
Protocol: Synthesis of this compound
Materials:
-
3,5-Dimethoxyaniline
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Dowtherm A (or similar high-boiling solvent)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Step 1: Synthesis of Diethyl 2-(((3,5-dimethoxyphenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 3,5-dimethoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture with stirring at 110-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Upon completion, cool the reaction mixture to room temperature. The resulting viscous oil or solid is the crude intermediate and can often be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.
-
-
Step 2: Synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
-
In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent such as Dowtherm A to approximately 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. Causality Note: The high temperature is essential to drive the intramolecular cyclization and elimination of ethanol to form the quinoline ring system.
-
Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the reaction mixture to below 100°C and dilute with hexanes to precipitate the product.
-
Filter the solid, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The resulting solid is the 4-hydroxyquinoline intermediate.
-
-
Step 3: Synthesis of this compound
-
In a flask equipped with a reflux condenser, suspend the dried 4-hydroxyquinoline intermediate from Step 2 in an excess of phosphorus oxychloride (POCl₃, ~10 eq).
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours until the reaction is complete (monitored by TLC). Causality Note: POCl₃ acts as both the chlorinating agent and the solvent, converting the hydroxyl group at the 4-position into the desired chloro group.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Safety Note: This step is highly exothermic and should be performed slowly in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
-
Proposed Medicinal Chemistry Applications
Based on the extensive data available for structurally similar quinolines, this compound is a prime candidate for development in two main areas: as a scaffold for kinase inhibitors and as a direct anticancer agent. The positional arrangement of the 6,8-methoxy groups may offer a unique pharmacological profile compared to the 6,7-isomer, potentially altering kinase selectivity or cell permeability.[7]
Scaffold for Novel Kinase Inhibitors
The 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing fragments, which is a cornerstone of modern kinase inhibitor design. Many FDA-approved TKIs feature a hinge-binding motif, often an aniline or similar aromatic amine, attached to a heterocyclic core.
Caption: Inhibition of a generic RTK signaling pathway by a derivative.
Direct Anticancer Agent
The core quinoline structure itself may possess intrinsic biological activity. Substituted quinolines have been reported as inhibitors of various enzymes crucial for cancer cell survival, including topoisomerases.[1] Therefore, the title compound and its simple derivatives warrant direct evaluation in cancer cell-based assays.
Experimental Protocols
The following protocols provide a framework for evaluating the medicinal chemistry potential of this compound.
Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the compound's ability to inhibit a specific tyrosine kinase using a commercially available luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a higher luminescence signal (as more ATP remains to be converted to light by the detection reagents).[8]
Materials:
-
Target tyrosine kinase (e.g., VEGFR2, c-Met)
-
Corresponding substrate peptide
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
White, opaque 96-well or 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the components in the following order:
-
Kinase reaction buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%).
-
Kinase and substrate mixture.
-
-
Include "no kinase" controls (for background) and "vehicle" controls (DMSO only, for 100% activity).
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no kinase" background from all readings.
-
Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor like staurosporine (100% inhibition).
-
Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target Kinase | Hypothetical IC₅₀ (nM) |
| Test Compound | VEGFR2 | 150 |
| Test Compound | c-Met | 85 |
| Staurosporine (Control) | VEGFR2 | 5 |
Protocol 2: In Vitro Anticancer Cell Proliferation (MTS) Assay
This protocol measures the metabolic activity of cancer cells as an indicator of cell viability and proliferation after treatment with the test compound.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is measured by absorbance and is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HUVEC for anti-angiogenic potential, A549 for general cytotoxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Doxorubicin (positive control)
-
Sterile 96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a DMSO stock. Add the dilutions to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%). Include vehicle control (medium with DMSO) and positive control (Doxorubicin) wells.
-
Incubation: Return the plate to the incubator for 72 hours. Causality Note: A 72-hour incubation period is standard for assessing the anti-proliferative effects of a compound, allowing for multiple cell doubling times.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 3: Synthesis of a 4-Anilino-Quinoline Derivative (SNAr)
This protocol demonstrates the utility of the 4-chloro group for synthesizing a small library of potential kinase inhibitors.
Caption: Experimental workflow for SNAr derivatization.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-fluoroaniline)
-
Solvent (e.g., isopropanol, DMF)
-
Catalytic amount of concentrated HCl
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq) and a catalytic drop of concentrated HCl. Causality Note: Acid catalysis protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.[9]
-
Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold isopropanol. If no solid forms, concentrate the mixture, dilute with water, and neutralize with aqueous NaHCO₃.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired 4-anilino-quinoline derivative.
References
-
Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed Central. Retrieved from [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate. Retrieved from [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Completing the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline (84). (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Synthesis of 6, 7-Dimethoxy-Quinoline. (n.d.). Amanote Research. Retrieved from [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
-
Synthesis of Example 5 Ethyl 7-chloro-6-fluoro-4-hydroxy-8-nitro-3-quinolinecarboxylate. (n.d.). Molbase. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved from [Link]
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: "Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate" as a Versatile Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the quinoline core has emerged as a privileged scaffold in this endeavor.[2] Quinoline derivatives have demonstrated potent inhibitory activity against a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in oncology.[3][4] This document provides detailed application notes and protocols for utilizing "Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate" as a foundational scaffold for the synthesis and evaluation of novel kinase inhibitors.
The 4-chloro substituent on the quinoline ring serves as a versatile synthetic handle for introducing various functionalities, most commonly through nucleophilic aromatic substitution with anilines.[5][6] The methoxy groups at the 6 and 8 positions are expected to influence the compound's solubility, metabolic stability, and interaction with the target kinase's active site.
I. Synthesis of the Core Scaffold and Derivatives
The synthesis of kinase inhibitors from the "this compound" scaffold begins with the construction of the core quinoline ring system, followed by chlorination and subsequent derivatization.
Protocol 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
This protocol is adapted from the synthesis of structurally similar 4-hydroxyquinoline derivatives.[7][8]
Principle: This synthesis involves a thermal cyclization of a malonate derivative in a high-boiling solvent.
Materials:
-
Diethyl 2-(((2,4-dimethoxyphenyl)amino)methylene)malonate
-
Dowtherm A (or similar high-boiling solvent)
-
Pentane or Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Suspend Diethyl 2-(((2,4-dimethoxyphenyl)amino)methylene)malonate (1 equivalent) in Dowtherm A.
-
Heat the reaction mixture to 250°C and maintain reflux for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the cooled mixture with pentane or hexane to precipitate the product.
-
Collect the solid product by filtration and wash with fresh pentane or hexane.
-
Dry the product under vacuum to yield Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate.
Protocol 2: Chlorination of the Quinoline Scaffold
Principle: The 4-hydroxy group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), making it susceptible to nucleophilic substitution.[6][9]
Materials:
-
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 100°C and maintain for 4-6 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 4-Anilinoquinoline Derivatives
Principle: The 4-chloro group is displaced by a substituted aniline via a nucleophilic aromatic substitution reaction to generate a library of potential kinase inhibitors.
Materials:
-
This compound
-
Substituted anilines
-
Isopropanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in isopropanol.
-
Add the desired substituted aniline (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
Dry the product under vacuum.
Caption: Synthetic workflow for generating kinase inhibitors.
II. Biochemical Evaluation of Kinase Inhibitory Activity
Once a library of derivatives is synthesized, their ability to inhibit specific kinases needs to be quantified. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[3][5][10][11][12]
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[5]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified target kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
Synthesized quinoline derivatives (test compounds)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, target kinase, and substrate.
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (typically a serial dilution). Include wells for a positive control inhibitor and a no-inhibitor (DMSO) control.
-
Add 2 µL of the enzyme master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for the recommended time (e.g., 60-120 minutes).[11]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
III. Cellular Evaluation of Kinase Inhibitor Efficacy
Biochemical assays provide valuable information about direct enzyme inhibition, but it is crucial to assess the activity of these compounds in a cellular context.
Protocol 5: Cell Viability/Cytotoxicity Assay (MTT/MTS)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][13][14][15][16] Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Synthesized quinoline derivatives
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT/MTS Addition:
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.
Protocol 6: Western Blotting for Target Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing a direct measure of the inhibitor's effect on the signaling pathway in cells.[2][17][18][19]
Materials:
-
Cancer cell line
-
Synthesized quinoline derivatives
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (total and phospho-specific for the target kinase)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds at various concentrations for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target kinase to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
Caption: Workflow for evaluating synthesized kinase inhibitors.
IV. Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the biochemical and cellular assays will allow for the establishment of a structure-activity relationship (SAR). This involves correlating the structural modifications of the synthesized derivatives with their biological activity.
Table 1: Representative Kinase Inhibition and Antiproliferative Activity Data for Quinoline-Based Inhibitors
| Compound ID | R-Group (at 4-anilino) | Target Kinase | IC₅₀ (nM) (Biochemical) | Cell Line | GI₅₀ (µM) (Cellular) |
| Ref-1 | 3-bromo | EGFR | 0.025[20] | A431 | - |
| Ref-2 | 3-ethynyl | EGFR | 2 | A549 | 0.04 |
| Cpd-A | 3,4,5-trimethoxy | B-RAFV600E | 84.3[21] | - | - |
| Cpd-B | 3,4,5-trimethoxy | C-RAF | 29.3[21] | - | - |
| Cpd-C | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | B-RAFV600E | 51[21] | - | - |
| Cpd-D | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | EGFR | 8[21] | - | - |
| Cpd-E | - | VEGFR-2 | 189[22] | A-549 | 0.59[22] |
| Cpd-F | - | EGFR | 69.4[22] | A-549 | 0.59[22] |
Note: The data in this table is derived from literature for structurally related quinoline and quinazoline inhibitors to illustrate the type of data that should be generated and analyzed. The specific activities of derivatives from the "this compound" scaffold will need to be determined experimentally.
Interpretation of SAR:
-
Substituents on the Anilino Ring: The nature and position of substituents on the 4-anilino ring are critical for potency and selectivity. Electron-withdrawing groups, such as halogens, at the meta-position of the aniline ring have been shown to be favorable for EGFR inhibition.[20]
-
Methoxy Groups on the Quinoline Core: The 6,8-dimethoxy substitution pattern may influence interactions within the ATP-binding pocket and affect the overall conformation of the inhibitor-kinase complex.
-
Correlation of Biochemical and Cellular Data: A strong correlation between biochemical IC₅₀ values and cellular GI₅₀ values suggests good cell permeability and target engagement. Discrepancies may indicate poor permeability, off-target effects, or engagement of cellular resistance mechanisms.
V. Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the established protocols for biochemical and cellular evaluation, provides a robust framework for identifying and optimizing potent and selective drug candidates. By systematically exploring the structure-activity relationships, researchers can fine-tune the pharmacological properties of these quinoline derivatives to develop next-generation targeted therapies.
VI. References
-
ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025). Design, synthesis, in vitro, and in silico studies of novel quinazoline derivatives as dual inhibitors of VEGFR-2 and EGFR. Retrieved from [Link]
-
ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Retrieved from
-
MDPI. (n.d.). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from
-
Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds. Retrieved from
-
DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]
-
Google Patents. (n.d.). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Retrieved from
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. promega.com [promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. researchhub.com [researchhub.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. raybiotech.com [raybiotech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arabjchem.org [arabjchem.org]
Application Notes & Protocols: Derivatization of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate for Biological Evaluation
Introduction: The Quinoline Scaffold as a Foundation for Discovery
The quinoline ring system, a bicyclic heterocycle, is a well-established "privileged structure" in medicinal chemistry.[1] Its presence in both natural products and synthetic compounds has led to a vast number of derivatives with a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity.[1]
This guide focuses on Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate , a highly versatile starting material for the generation of novel compound libraries. This scaffold presents two primary, chemically distinct handles for derivatization:
-
The C4-Chloro Group: An activated position on the quinoline ring, ideal for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[5][6]
-
The C3-Ethyl Carboxylate Group: A modifiable ester functionality that can be converted into a carboxylic acid and subsequently coupled to a wide array of amines to form amides.
By systematically exploring chemical modifications at these two positions, researchers can rapidly generate a diverse library of novel quinoline derivatives. This document provides a detailed strategic workflow, complete with field-proven protocols, for the synthesis and subsequent biological evaluation of these new chemical entities.
Part 1: A Strategic Approach to Chemical Derivatization
The core strategy involves a divergent synthetic approach, modifying the C4 and C3 positions both independently and sequentially to maximize molecular diversity from a single, advanced intermediate.
Figure 1: A divergent workflow for the derivatization of the core quinoline scaffold.
Modification at the C4-Position: Cross-Coupling & SNAr Reactions
The electron-withdrawing nature of the quinoline nitrogen and the C3-ester group activates the C4-chloro position, making it an excellent substrate for various transformations.
Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile palladium-catalyzed method for forming C-C bonds between aryl halides and organoboron compounds.[7] This allows for the introduction of a wide array of aryl and heteroaryl moieties at the C4 position, significantly altering the steric and electronic properties of the scaffold. While C-Br bonds are inherently more reactive, C-Cl bonds readily participate under optimized conditions using appropriate phosphine ligands that facilitate the oxidative addition step.[8]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or THF, approx. 4 mL per 0.5 mmol of the chloroquinoline) via syringe.[7]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 90-120°C) for 8-12 hours. Monitor reaction progress by TLC or LC-MS.[7]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100-110 | 60-85% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110-120 | 75-95% |
| PEPPSI-IPr | K₂CO₃ | THF | 90-100 | 70-90% |
| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. |
Rationale: The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is exceptionally broad in scope, tolerating a wide variety of primary and secondary aliphatic and aromatic amines, providing direct access to a library of 4-aminoquinoline derivatives.[9]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the 2-chloroquinoline (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos or RuPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring at 80-120°C for 2-24 hours. Monitor the reaction by TLC or LC-MS.[10]
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the residue by column chromatography.
Modification at the C3-Position: Amide Library Synthesis
The ethyl ester at the C3 position serves as a stable protecting group for the carboxylic acid, which can be easily deprotected and converted into a diverse range of amides.
Rationale: Basic hydrolysis of the ethyl ester is a straightforward and high-yielding reaction to furnish the corresponding quinoline-3-carboxylic acid. This intermediate is the key branching point for creating the amide library.
Protocol: Ester Hydrolysis to Carboxylic Acid
-
Setup: Dissolve the starting ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Reagent Addition: Add an excess of lithium hydroxide (LiOH·H₂O, 3-5 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.
Rationale: The formation of an amide bond from a carboxylic acid and an amine is one of the most common reactions in medicinal chemistry.[11] The use of coupling reagents activates the carboxylic acid, facilitating the nucleophilic attack by the amine under mild conditions.[12] Reagents like HATU, HBTU, and EDC are highly efficient and minimize side reactions.[13][14]
Protocol: General Procedure for HATU-Mediated Amide Coupling
-
Setup: Dissolve the quinoline-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂ under a nitrogen atmosphere.
-
Reagent Addition: Add HATU (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the crude amide by column chromatography or recrystallization.
| Coupling Reagent | Base | Solvent | Temperature | Key Feature |
| HATU | DIPEA | DMF | Room Temp | High efficiency, low racemization.[14] |
| EDC/HOBt | DIPEA or TEA | CH₂Cl₂/DMF | Room Temp | Cost-effective, common choice.[12] |
| PyBOP | DIPEA | DMF | Room Temp | Robust, good for hindered amines.[13] |
| Table 2: Common conditions for amide coupling reactions. |
Part 2: A Tiered Strategy for Biological Evaluation
Once a library of derivatives has been synthesized, a structured, multi-tiered screening approach is essential to efficiently identify compounds with significant biological activity and to elucidate their mechanisms of action.
Figure 2: A tiered workflow for the biological evaluation of the quinoline library.
Primary Screening: Identifying Active Compounds
The goal of primary screening is to rapidly test the entire library at a single, relatively high concentration against different biological systems to identify initial "hits."
Rationale: Many quinoline derivatives exhibit potent cytotoxic effects against cancer cells.[1] The MTT assay is a reliable, colorimetric method for assessing cell viability, making it suitable for high-throughput screening.[15] A panel of cell lines from different cancer types (e.g., breast, lung, colon) should be used.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 4,000-5,000 cells/well) and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Treat the cells with the test compounds at a fixed concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[15]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04M HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Rationale: Quinolines are the basis for many antibacterial drugs. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16]
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial two-fold dilutions of each test compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[16]
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16] This can be assessed visually or by measuring optical density.
Secondary and Mechanistic Assays: Characterizing "Hits"
Compounds identified as "hits" in the primary screens should be subjected to more detailed investigation to confirm their activity, determine their potency (e.g., IC₅₀), and probe their mechanism of action.
Rationale: Chronic inflammation is implicated in numerous diseases, and quinoline derivatives have shown anti-inflammatory potential.[3][17] A common in vitro model uses lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cells), inducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β).[18]
Protocol: Inhibition of LPS-Induced Cytokine Production
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the hit compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of a target cytokine (e.g., TNF-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cytokine production by 50%.
Rationale: A key goal in cancer therapy is to induce apoptosis (programmed cell death) in tumor cells. The Annexin V assay can identify cells in the early stages of apoptosis.[19]
Protocol Principle: Annexin V/PI Staining
-
Treatment: Treat cancer cells with the hit compound at its IC₅₀ concentration for a defined period (e.g., 24-48 hours).
-
Staining: Harvest the cells and stain them with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes).[19]
-
Analysis: Analyze the stained cell population using flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.
Conclusion
This compound is a powerful and versatile scaffold for the development of novel therapeutic agents. The synthetic protocols and biological evaluation strategies detailed in this guide provide a comprehensive framework for researchers to efficiently generate and screen libraries of new quinoline derivatives. By systematically modifying the C4 and C3 positions, and employing a tiered screening cascade, this approach facilitates the discovery of lead compounds with promising anticancer, antimicrobial, or anti-inflammatory properties, paving the way for further preclinical development.
References
- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- Biological activities of quinoline derivatives. PubMed.
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- Biological Activities of Quinoline Derivatives. Bentham Science Publishers.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
- Antimicrobial Efficacy Screening. Microchem Laboratory.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Benchchem.
- In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.
- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
- Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- 4-Chloroquinoline. Chem-Impex.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health.
- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
- Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination. Benchchem.
- Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- 4-CHLOROQUINOLINE 611-35-8 wiki. Guidechem.
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- Suzuki–Miyaura Coupling. Royal Society of Chemistry.
- AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. MDPI.
- Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate. Benchchem.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
- Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central.
- Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Chemistry Stack Exchange.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. lookchem.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- Amide Synthesis. Fisher Scientific.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Amide Synthesis [fishersci.dk]
- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
Application Notes & Protocols: Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate in the Development of Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate and its analogs as a scaffold for the development of novel anticancer agents. This document outlines the rationale, synthesis, potential mechanisms of action, and detailed protocols for the preclinical evaluation of this promising class of compounds.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities. In the realm of oncology, quinoline derivatives have emerged as a versatile class of molecules demonstrating a wide array of anticancer mechanisms.[1][2][3][4] These mechanisms include, but are not limited to, the inhibition of crucial cellular processes such as cell proliferation, angiogenesis, and DNA repair.[3][4] this compound represents a key pharmacophore within this class, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of the chloro, dimethoxy, and carboxylate groups provides a foundation for designing potent inhibitors of various cancer-related targets. This document will delve into the scientific underpinnings and practical applications of this scaffold in cancer research.
Rationale for Development: Targeting Key Cancer Pathways
The anticancer potential of quinoline-3-carboxylate derivatives stems from their ability to interact with and modulate the activity of several key proteins and pathways that are dysregulated in cancer.
Inhibition of Tyrosine Kinases
Many quinoline derivatives function as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[5] For instance, the structurally related compound, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, serves as a crucial intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors like cabozantinib and tivozanib.[5][6] These drugs are known to target VEGFR, MET, and other kinases involved in tumor angiogenesis and metastasis. The 4-chloro substituent on the quinoline ring is a key feature, acting as a versatile handle for nucleophilic aromatic substitution to introduce various side chains that can interact with the kinase active site.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Several quinoline-3-carboxylate derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway.[1][2] This often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to mitochondrial dysfunction and subsequent cell death.[5]
DNA Damage Response and Topoisomerase Inhibition
Some quinoline derivatives exert their cytotoxic effects by interfering with DNA replication and repair. They can act as topoisomerase I inhibitors, trapping the enzyme-DNA complex and leading to DNA strand breaks.[4] Additionally, certain quinoline-3-carboxamide derivatives have been identified as inhibitors of ATM kinase, a key player in the DNA damage response (DDR) pathway.[7] By inhibiting the DDR, these compounds can sensitize cancer cells to radiation and other DNA-damaging agents.
The multifaceted mechanisms of action of the quinoline scaffold are a significant advantage in the development of new anticancer drugs, as they can potentially overcome resistance mechanisms that develop against single-target agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, drawing parallels from established synthetic routes for similar quinoline derivatives.[5][6] A plausible synthetic pathway is outlined below.
Proposed Synthetic Workflow
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Nucleophilic Substitution on Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Foreword: The Strategic Value of the 4-Substituted Quinoline Scaffold
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] Specifically, the Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate core is a highly valuable intermediate, particularly in the synthesis of multi-kinase inhibitors used in oncology.[2][3][4] The strategic importance of this molecule lies in the reactivity of its C4-chloro substituent. The electron-withdrawing nature of the quinoline ring's nitrogen atom activates the C4 position, making it highly susceptible to nucleophilic displacement.[5] This allows for the systematic introduction of diverse chemical functionalities, enabling extensive structure-activity relationship (SAR) studies essential for modern drug discovery.
This guide provides an in-depth analysis of the mechanistic principles and practical protocols for performing nucleophilic substitution on this key substrate. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only replicate these reactions but also to intelligently adapt and troubleshoot them for their specific synthetic targets.
Chapter 1: Mechanistic Foundations: Choosing the Right Pathway
The substitution of the C4-chloro group can be approached via two primary mechanistic routes: the classical Nucleophilic Aromatic Substitution (SNAr) and the more modern, versatile Palladium-Catalyzed Cross-Coupling reactions. The choice of pathway is dictated by the nature of the nucleophile, desired reaction conditions, and substrate compatibility.
The Classical SNAr Pathway: Addition-Elimination
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of the leaving group.[6][7] The electron-deficient nature of the quinoline ring is crucial for this pathway's success.
-
Addition Step (Rate-Limiting): A strong nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is paramount and is enhanced by the electron-withdrawing quinoline nitrogen.
-
Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
This pathway is typically effective for strong nucleophiles such as secondary amines (e.g., piperidine, morpholine) and thiols.[3][9]
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
For less nucleophilic amines, particularly anilines and primary alkylamines, the SNAr reaction is often sluggish and requires harsh conditions. The Buchwald-Hartwig amination has emerged as a powerful and highly general method for forming carbon-nitrogen (C-N) bonds under milder conditions.[10][11] This reaction is not an SNAr process; instead, it proceeds via a catalytic cycle involving a palladium complex.
The mechanism involves three key stages:[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
This methodology offers exceptional functional group tolerance and has become the gold standard for aryl amine synthesis in industrial and academic settings.[13][14]
Chapter 2: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound, providing a starting point for experimental design.
| Nucleophile Type | Reaction Method | Typical Catalyst / Ligand | Typical Base | Typical Solvent | Temp (°C) | Notes & Key Considerations |
| Secondary Amines | SNAr (Microwave) | None | Excess Amine | Ethanol / DMF | 120-150 | Rapid and high-yielding. Microwave irradiation significantly reduces reaction times compared to conventional heating.[3] |
| Anilines | SNAr (Conventional) | None | None / H⁺ scavenger | Isopropanol | Reflux (~82) | Slower reaction, may require extended heating (e.g., 5+ hours).[5] |
| Anilines / Primary Amines | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or Xantphos | NaOt-Bu or K₃PO₄ | Anhydrous Dioxane or Toluene | 80-110 | The gold standard for difficult aminations. Requires strict inert and anhydrous conditions to prevent catalyst deactivation.[5][15] |
| Thiols (e.g., PhSH) | SNAr (Conventional) | None | K₂CO₃ | DMF | 60-80 | Generally facile reaction due to the high nucleophilicity of the thiolate anion. |
| Arylboronic Acids | Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-100 | The premier method for C-C bond formation at the C4 position.[16][17][18] |
| Ammonia Equivalents | Buchwald-Hartwig | Pd(OAc)₂ / BrettPhos | LiHMDS | Anhydrous Toluene | 100-110 | Specialized ligands are often required for the successful coupling of ammonia or its surrogates.[11][19] |
Chapter 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a robust foundation for laboratory execution.
Protocol 3.1: Microwave-Assisted SNAr with an Aliphatic Amine
This protocol details a rapid and efficient synthesis of a 4-aminoquinoline derivative using microwave heating, a technique proven to accelerate SNAr reactions.[3]
-
Objective: To synthesize Ethyl 4-(piperidin-1-yl)-6,8-dimethoxyquinoline-3-carboxylate.
-
Rationale: The high nucleophilicity of piperidine combined with the acceleration provided by microwave irradiation makes this a highly efficient transformation, often reaching completion in minutes instead of hours.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 200 mg).
-
Solvent and Nucleophile Addition: Add ethanol (3 mL) followed by piperidine (1.5 eq).
-
Microwave Reaction: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup and Isolation: After the reaction, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (20 mL) while stirring. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.
Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the C-N cross-coupling with a substituted aniline, a transformation that is often challenging via classical SNAr.
-
Objective: To synthesize Ethyl 4-(3-methoxyanilino)-6,8-dimethoxyquinoline-3-carboxylate.
-
Rationale: The Buchwald-Hartwig amination provides a reliable pathway for coupling less nucleophilic anilines. The choice of a bi-dentate ligand like BINAP helps stabilize the palladium catalyst, while a strong, non-nucleophilic base like NaOt-Bu is essential for deprotonating the amine without competing in the reaction.[14][15] Strict adherence to anhydrous and inert conditions is critical for success.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Pre-formation (Optional but Recommended): Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., BINAP, 6 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add the this compound (1.0 eq) and anhydrous, deoxygenated solvent (e.g., Dioxane).
-
Nucleophile Addition: Add the 3-methoxyaniline (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
- MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
- NIH. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
- ResearchGate. Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water.
- ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
- ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
- ResearchGate. Quinoline-based multi-kinase inhibitors approved by FDA..
- Benchchem. Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | 26893-14-1.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- PubMed Central. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- Wikipedia. Nucleophilic aromatic substitution.
- Wikipedia. Buchwald–Hartwig amination.
- aromatic nucleophilic substitution.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008).
- YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021).
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
- University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Introduction
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a highly functionalized quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. The quinoline core is a privileged scaffold found in a wide array of biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel therapeutic agents. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. The methoxy groups at the 6- and 8-positions modulate the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and drug development professionals. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step.
The two key stages are:
-
Gould-Jacobs Reaction: This step involves the condensation of 2,4-dimethoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then thermally cyclized to yield Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate.
-
Chlorination: The 4-hydroxy group of the quinoline intermediate is subsequently converted to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃).
dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368"];
subgraph "cluster_0" { label="Step 1: Gould-Jacobs Reaction"; bgcolor="#E8F0FE"; "Start" [label="2,4-Dimethoxyaniline +\nDiethyl Ethoxymethylenemalonate", fillcolor="#FFFFFF"]; "Intermediate" [label="Condensation Product"]; "Cyclization" [label="Thermal Cyclization"]; "Product1" [label="Ethyl 4-hydroxy-6,8-dimethoxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF"]; "Start" -> "Intermediate" [label="Condensation"]; "Intermediate" -> "Cyclization"; "Cyclization" -> "Product1"; }
subgraph "cluster_1" { label="Step 2: Chlorination"; bgcolor="#E6F4EA"; "Product2" [label="Ethyl 4-chloro-6,8-dimethoxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF"]; "Product1" -> "Product2" [label=" POCl₃ "]; } } caption { label="Overall synthetic workflow."; fontsize="12"; } end_dot
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocols
PART 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[1][2] It proceeds through an initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3][4]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 10.0 g | 65.3 |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 14.8 mL (15.7 g) | 72.8 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 100 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
Instrumentation:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and thermocouple
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol:
-
Condensation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4-dimethoxyaniline (10.0 g, 65.3 mmol) and diethyl ethoxymethylenemalonate (14.8 mL, 72.8 mmol).
-
Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction mixture will become a thick oil or syrup.
-
Rationale: This step forms the key anilinomethylenemalonate intermediate through a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen.[1] A slight excess of DEEM is used to ensure complete consumption of the aniline.
-
-
Cyclization:
-
In a separate 500 mL round-bottom flask, heat diphenyl ether (100 mL) to 250 °C under a nitrogen atmosphere using a heating mantle.
-
Slowly add the hot reaction mixture from the condensation step to the preheated diphenyl ether with vigorous stirring. Foaming and evolution of ethanol will be observed.
-
Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.
-
Rationale: The high temperature facilitates the intramolecular cyclization of the intermediate to form the quinoline ring system.[4][5] Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for cyclization.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Add hexanes (100 mL) to the cooled mixture to further precipitate the product and reduce the viscosity of the diphenyl ether.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with hexanes (2 x 50 mL) to remove residual diphenyl ether.
-
Recrystallize the crude product from hot ethanol to obtain pure Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate as a crystalline solid.
-
Dry the purified product under vacuum.
-
Expected Yield: 70-80%
PART 2: Synthesis of this compound (Chlorination)
The chlorination of the 4-hydroxyquinoline is achieved using phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[6]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate | C₁₄H₁₅NO₅ | 277.27 | 10.0 g | 36.1 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃ (aq) | - | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Instrumentation:
-
Round-bottom flask (250 mL)
-
Reflux condenser with a drying tube
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate (10.0 g, 36.1 mmol) in phosphorus oxychloride (50 mL).
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
-
Chlorination Reaction:
-
Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring for 4 hours. The solid should gradually dissolve as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Dry the final product under vacuum to yield this compound as a solid.
-
Expected Yield: 80-90%
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Gould-Jacobs reaction | Incomplete cyclization. | Ensure the reaction temperature reaches and is maintained at 250 °C. Increase the reaction time in diphenyl ether to 1 hour. |
| Decomposition of starting material or product. | Add the condensation product to the hot diphenyl ether slowly to control the initial exotherm. | |
| Low yield in chlorination | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient duration. Monitor by TLC. Consider a modest increase in the molar equivalents of POCl₃.[6] |
| Hydrolysis of the product during work-up. | Perform the work-up at a low temperature (using an ice bath) and minimize the time the product is in contact with the aqueous solution. | |
| Formation of dark-colored impurities | Side reactions at high temperatures. | Purify the starting materials before use. During chlorination, maintain the reaction temperature within the recommended range.[6] |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care and avoid inhalation of vapors.
-
Diphenyl ether has a high boiling point and can cause severe burns. Handle with appropriate care when hot.
-
The quenching of the chlorination reaction with ice is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a fume hood.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
The two-step synthetic route described in this application note provides a reliable and efficient method for the laboratory-scale preparation of this compound. By understanding the underlying principles of the Gould-Jacobs reaction and the subsequent chlorination, researchers can successfully synthesize this valuable intermediate for further elaboration in their drug discovery and development programs. Adherence to the detailed protocols and safety precautions is essential for a successful and safe outcome.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Merck Index. Gould-Jacobs Reaction. [Link]
-
PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and industrially scalable method is a two-step process based on the Gould-Jacobs reaction.[1][2] This involves:
-
Condensation & Cyclization: Reacting 2,4-dimethoxyaniline with diethyl ethoxymethylenemalonate (EMME). This is followed by a high-temperature thermal cyclization to form the precursor, Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate.[1]
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
Q2: My final product shows a persistent impurity with a molecular weight 18 units lower than the target molecule. What is it?
This is almost certainly the corresponding carboxylic acid, formed by the hydrolysis of the ethyl ester group.[5][6] This can occur during aqueous workup, especially if prolonged exposure to acidic or basic conditions occurs. To confirm, check for a broad singlet corresponding to a carboxylic acid proton in the ¹H NMR spectrum.
Q3: After the chlorination step with POCl₃, my yield is significantly lower than expected, and I have a dark, insoluble material. What happened?
This often points to the formation of dimeric or polymeric byproducts. High reaction temperatures or the presence of moisture can lead to complex side reactions with POCl₃.[7] Careful temperature control during the reaction and ensuring rigorously anhydrous conditions are critical to prevent this.[8]
Q4: How can I easily distinguish between my desired product (4-chloro) and the starting material for the last step (4-hydroxy)?
The most straightforward methods are:
-
TLC Analysis: The 4-hydroxy precursor is significantly more polar than the 4-chloro product. It will have a much lower Rf value on a silica gel plate.
-
¹H NMR Spectroscopy: The 4-hydroxy compound exists predominantly in its 4-quinolone tautomeric form. Look for a characteristic N-H proton signal, which will be absent in the 4-chloro product. The chemical shifts of the aromatic protons will also differ significantly between the two compounds.
-
IR Spectroscopy: The 4-hydroxy/4-quinolone precursor will show a strong C=O stretch (around 1640-1680 cm⁻¹) and a broad O-H/N-H stretch, which will be absent in the final 4-chloro product.
Synthesis Pathway and Byproduct Formation
The following diagram illustrates the primary synthesis route and the points at which common byproducts are formed.
Caption: Reaction scheme for this compound synthesis and key byproduct formation points.
Troubleshooting Guide
This section addresses specific experimental issues, their root causes, and recommended corrective actions.
Problem 1: Incomplete Cyclization - Presence of Starting Materials
-
Symptom: TLC or LC-MS analysis of the crude product from Step 1 shows significant amounts of the starting aniline or the intermediate enamine.
-
Root Cause Analysis: The thermal cyclization of the intermediate enamine to form the quinolone ring is a high-energy process, typically requiring temperatures around 250°C.[4] Insufficient heating, either due to inaccurate temperature monitoring or too short a reaction time, is the primary cause of incomplete conversion.[9]
-
Solutions & Protocol:
-
Verify Temperature: Use a calibrated high-temperature thermometer or probe placed directly in the reaction medium (e.g., Dowtherm A or diphenyl ether). Do not rely on the heating mantle's surface temperature.
-
Increase Dwell Time: Once the reaction mixture reaches the target temperature (e.g., 250-260°C), ensure it is maintained for a minimum of 30-60 minutes to drive the cyclization to completion.[10]
-
Consider Catalysis: For challenging substrates, the use of Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions (e.g., 100°C), potentially reducing the formation of thermal decomposition byproducts.[2]
-
Problem 2: Incomplete Chlorination - Contamination with 4-Hydroxy Precursor
-
Symptom: The final product is contaminated with a significant amount of the 4-hydroxy precursor, which is often difficult to remove by simple recrystallization.
-
Root Cause Analysis: Phosphorus oxychloride (POCl₃) converts the 4-hydroxy group into a better leaving group (a phosphate ester), which is then displaced by a chloride ion.[11] This process can be hampered by:
-
Insufficient POCl₃: A stoichiometric amount is often not enough; an excess is required to drive the reaction.
-
Presence of Moisture: POCl₃ reacts violently with water to produce phosphoric acid and HCl, consuming the reagent and preventing it from participating in the desired reaction.[8]
-
-
Solutions & Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use. Use freshly distilled or a new bottle of POCl₃.
-
Use Sufficient Excess: Employ at least 3-5 molar equivalents of POCl₃ relative to the 4-hydroxy precursor. For difficult reactions, using POCl₃ as the solvent (10-20 volumes) is also a common and effective strategy.[11]
-
Optimize Reaction Time & Temperature: Reflux the reaction mixture (typically 90-110°C) for 2-4 hours.[4] Monitor the reaction progress by TLC until the polar 4-hydroxy starting material spot has completely disappeared.
-
Problem 3: Formation of 4-Carboxy-6,8-dimethoxyquinoline Byproduct
-
Symptom: LC-MS analysis reveals a byproduct with a mass corresponding to the carboxylic acid (M-28 vs. product). The product may also exhibit poor solubility in non-polar organic solvents.
-
Root Cause Analysis: The ethyl ester is susceptible to hydrolysis, particularly under harsh pH conditions during the workup.[5][6] Quenching the reactive POCl₃ with water generates a strongly acidic solution (HCl and H₃PO₄). If this mixture is heated or left for an extended period, acid-catalyzed hydrolysis of the ester can occur.[6] Similarly, using a strong base like NaOH for neutralization can also saponify the ester.
-
Solutions & Protocol:
-
Controlled Quenching: After the reaction, cool the mixture to room temperature and remove excess POCl₃ under vacuum if possible.[11] Slowly and carefully pour the reaction residue onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic quench.
-
Rapid Neutralization & Extraction: Neutralize the cold acidic solution promptly using a milder base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Do not use strong bases like NaOH or KOH.
-
Immediate Extraction: Once neutralized, immediately extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Do not allow the product to remain in the aqueous layer for extended periods. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Byproduct Identification Summary
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Target Product | C₁₄H₁₄ClNO₄ | 299.72 | Target mass peak in MS. |
| Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate | C₁₄H₁₅NO₅ | 293.27 | M-6 vs. product. Polar spot on TLC. |
| 4-Chloro-6,8-dimethoxyquinoline-3-carboxylic acid | C₁₂H₁₀ClNO₄ | 269.66 | M-28 vs. product. Broad -OH in NMR/IR. |
| 2,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | Presence of starting material signals. |
References
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available from: [Link].
-
Gould–Jacobs reaction. Wikipedia. Available from: [Link].
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available from: [Link].
-
Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link].
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link].
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available from: [Link].
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available from: [Link].
- Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
-
Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. Available from: [Link].
-
ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. lookchem. Available from: [Link].
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available from: [Link].
-
Gould Jacobs Quinoline forming reaction. Biotage. Available from: [Link].
-
This compound (C14H14ClNO4). PubChemLite. Available from: [Link].
-
POCl3 chlorination of 4-quinazolones. PubMed. Available from: [Link].
-
STUDIES ON THE SYNTHESIS OF QUINOLINE. Okayama University Scientific Achievement Repository. Available from: [Link].
-
Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. PubMed. Available from: [Link].
-
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. Available from: [Link].
-
hydrolysis of esters. Chemguide. Available from: [Link].
-
Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3). PubChemLite. Available from: [Link].
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2. PubChem. Available from: [Link].
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available from: [Link].
-
Phosphorus chloride oxide (POCl3). ChemBK. Available from: [Link].
-
Phosphoryl chloride. Sciencemadness Wiki. Available from: [Link].
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 9. ablelab.eu [ablelab.eu]
- 10. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for "Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (C₁₄H₁₄ClNO₄). As a critical intermediate in advanced pharmaceutical synthesis, achieving high purity of this compound is paramount for the success of subsequent reaction steps. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its purification.
While specific, peer-reviewed protocols for this exact 6,8-dimethoxy isomer are not extensively published, the fundamental principles of organic chemistry and established methods for analogous quinoline derivatives provide a robust framework for developing an effective purification strategy. This document synthesizes field-proven insights and authoritative methodologies to empower you to troubleshoot and optimize your purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification strategy for this compound.
Q1: What are the recommended primary purification methods for this compound?
The two most effective and widely used methods for purifying intermediates like this are recrystallization and silica gel column chromatography .
-
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools. Impurities remain dissolved in the solvent. This method is ideal when your crude product is already of moderate to high purity.
-
Column Chromatography is a powerful separation technique that relies on the differential adsorption of compounds onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it.[1] It is highly effective for separating complex mixtures, removing closely related by-products, or when recrystallization fails to yield a product of sufficient purity.[1]
Q2: How do I decide whether to use recrystallization or column chromatography?
The choice of method depends on the purity of your crude material and the nature of the impurities. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Q3: I want to try recrystallization. How should I select a solvent?
The key to a successful recrystallization is choosing a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.
-
Single Solvent Screening: Test small amounts of your crude product in common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling to room temperature or in an ice bath.
-
Solvent/Anti-Solvent System: If a single solvent is not ideal, a binary system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A patent for the synthesis of the related 6,7-dimethoxy isomer specifies a recrystallization solvent of ethanol and ethyl acetate , which is an excellent starting point.[2]
Q4: I am performing column chromatography. What is a good starting solvent system?
The ideal mobile phase (eluent) for column chromatography should separate your target compound from impurities effectively, providing a target retention factor (Rƒ) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.
-
Standard Choice: The most common and effective solvent system for compounds of moderate polarity is a mixture of Ethyl Acetate and Hexanes (or Petroleum Ether).[1][3]
-
Determining the Ratio: Run several TLC plates with varying ratios of your chosen solvents (e.g., 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, 30% EtOAc/Hexanes). The ratio that gives the desired Rƒ for your product is the best starting point for your column.
-
For More Polar Compounds: If your compound or impurities are highly polar and do not move from the baseline, a more polar system like Methanol/Dichloromethane can be used.[3] However, use methanol sparingly (typically <10%), as it can potentially dissolve some of the silica gel stationary phase.[3]
Troubleshooting Guides
Even with a well-planned experiment, issues can arise. This section provides solutions to common problems.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | The solution is too concentrated, or it was cooled too rapidly, causing the compound to come out of solution above its melting point. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the flask to cool very slowly (e.g., insulate with glass wool or place in a warm water bath). |
| No Crystals Form | The solution is too dilute, or it is a stable supersaturated solution. | 1. Gently boil off some of the solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a single "seed" crystal from a previous batch, if available. 4. Cool the solution in an ice bath for an extended period. |
| Very Low Yield | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. 2. Minimize the amount of hot solvent used to dissolve the crude product initially. 3. After filtration, concentrate the mother liquor and attempt a second crystallization (this "second crop" may be less pure). |
| Poor Purity | Impurities co-crystallized with the product, or the crystals were not washed properly. | 1. Ensure slow, controlled cooling to allow for selective crystallization. 2. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. 3. A second recrystallization may be necessary. |
Troubleshooting Column Chromatography
Caption: Workflow for troubleshooting common column chromatography issues.
Detailed Protocol: Flash Column Chromatography
This protocol provides a generalized, robust procedure for purifying this compound.
Materials:
-
Crude this compound
-
Silica Gel (e.g., 230-400 mesh)
-
Solvents: Ethyl Acetate, Hexanes (or Petroleum Ether), Dichloromethane (DCM)
-
Glass chromatography column, flasks, fraction collector or test tubes
-
TLC plates, developing chamber, and UV lamp (254 nm)
Step 1: Preparation of the Stationary Phase (Slurry Method)
-
Determine Silica Amount: Use a mass ratio of silica gel to crude product between 30:1 and 100:1.[1] For example, for 1g of crude product, use 30-100g of silica.
-
Create Slurry: In a beaker, add the silica gel and pour in the initial, low-polarity mobile phase (e.g., 100% hexanes or 5% EtOAc/Hexanes). Stir gently to create a homogenous, pourable slurry.[1]
-
Pack the Column: Secure the column vertically. Add a small plug of glass wool or cotton, followed by a thin layer of sand. Pour the silica slurry into the column. Tap the column gently to ensure even packing and dislodge any air bubbles. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.
Step 2: Sample Loading (Dry Loading - Recommended)
-
Dissolve Crude Product: Dissolve your crude material in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.[1]
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load Column: Carefully add this powder as a uniform layer on top of the packed silica bed. Add another thin layer of sand on top to protect the sample layer during solvent addition.
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add your determined mobile phase to the column. Use air pressure to gently push the solvent through the column at a steady rate.
-
Collect Fractions: Begin collecting the eluent in test tubes or a fraction collector as soon as it starts to drip.[4]
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the mobile phase during the run (e.g., start with 10% EtOAc/Hexanes and slowly increase to 20%, then 30%) to elute more strongly adsorbed compounds.
Step 4: Analysis and Isolation
-
Monitor with TLC: Spot every few fractions onto a TLC plate. Develop the plate and visualize the spots under a UV lamp.
-
Combine Fractions: Combine all fractions that contain only your pure product.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]
References
-
LookChem. (n.d.). Cas 22931-71-1, ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Retrieved from [Link]
-
Gillard, J. R., & Beaulieu, P. L. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Retrieved from [Link]
-
Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H14ClNO4). Retrieved from [Link]
-
Molport. (n.d.). ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
PubChem. (n.d.). Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
European Journal of Organic Chemistry. (n.d.). General. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
Sources
Scalability issues in the production of "Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate"
Technical Support Center: Production of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Welcome to the technical support center dedicated to addressing the scalability challenges in the synthesis of This compound . This guide is designed for researchers, chemists, and process development professionals. We will dissect common issues encountered when transitioning from laboratory-scale experiments to pilot or production-scale manufacturing, providing scientifically grounded explanations and actionable troubleshooting protocols.
The synthesis of this quinoline derivative is typically a two-step process, beginning with the well-established Gould-Jacobs reaction to form the quinolone core, followed by a chlorination step. Our guide is structured around the specific challenges inherent to each of these stages at scale.
Overall Synthetic Workflow
The production journey from starting materials to the final product involves two key transformations. Understanding the flow is critical for identifying potential bottlenecks.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Troubleshooting the Gould-Jacobs Reaction (Step 1)
The Gould-Jacobs reaction is a robust method for creating the 4-hydroxyquinoline core.[1] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2] However, its demanding conditions present significant scalability hurdles.
Frequently Asked Questions (FAQs) - Step 1
Q1: We are experiencing a significant drop in yield and an increase in tar-like byproducts during the thermal cyclization step when scaling up from 100g to 5kg. What is the primary cause?
A1: This is a classic heat transfer problem. The surface-area-to-volume ratio of your reactor decreases dramatically with scale, making it much harder to achieve uniform heating and efficient heat dissipation.[3] The high temperatures required for this cyclization (often >250 °C) can lead to localized overheating or "hot spots" in a large reactor with inefficient mixing.[4][5] This non-uniform temperature profile causes thermal decomposition of the starting material and product, resulting in charring and reduced yields.
Q2: What are the critical parameters to control during the thermal cyclization at scale?
A2: At scale, the most critical parameters are:
-
Heating Medium & Rate: Use a high-boiling-point heat-transfer fluid (e.g., Dowtherm A) for precise temperature control.[4][6] The heating rate should be controlled to avoid thermal shock and allow the entire batch to reach the target temperature uniformly.
-
Agitation: Switch from magnetic stirring to a robust overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing and prevent material from charring on the reactor walls.
-
Inert Atmosphere: At elevated temperatures, the anilinoacrylate intermediate can be susceptible to oxidation.[3] Maintaining a nitrogen or argon atmosphere is crucial to prevent the formation of oxidized byproducts.
Troubleshooting Guide: Incomplete Cyclization & Low Purity
Issue: The reaction stalls, leaving a significant amount of the uncyclized intermediate, diethyl ((3,5-dimethoxyanilino)methylene)malonate, even after prolonged heating at 250 °C.
Causality: The Gould-Jacobs cyclization is a thermally driven intramolecular electrophilic aromatic substitution.[5] Insufficient thermal energy is the most common reason for an incomplete reaction. On a large scale, what your reactor's temperature probe reads may not reflect the true bulk temperature due to poor mixing and heat transfer.
Troubleshooting Protocol:
-
Verify Reactor Temperature Profile: If possible, use multiple temperature probes to map the temperature distribution within the reactor. This will confirm if cold spots exist.
-
Optimize Agitation: Increase the stirring speed. Ensure the vortex is sufficient to indicate good mixing throughout the reactor volume.
-
Increase Reaction Temperature (Cautiously): While the literature often cites ~250 °C, some systems may require slightly higher temperatures (e.g., 260-270 °C) at scale to drive the reaction to completion within a reasonable timeframe.[5] This must be done with extreme care, monitoring for any increase in byproduct formation via in-process controls (IPCs).
-
Consider Solvent-Free Conditions: For some syntheses, running the reaction neat or with a minimal amount of the high-boiling solvent can improve efficiency, though this makes heat management even more critical.[5][7]
Data Summary: Recommended Parameter Adjustments for Scale-Up
| Parameter | Lab Scale (100g) | Pilot Scale (5kg) | Rationale for Change |
| Heating | Heating mantle | Jacketed reactor with thermal fluid | Provides uniform, controlled heating and prevents localized hot spots. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in a large volume, improving heat and mass transfer.[3] |
| Temperature | 250 °C | 250-265 °C (monitor IPCs) | Compensates for potential heat loss and ensures sufficient energy for cyclization. |
| Atmosphere | Often open to air | Nitrogen or Argon blanket | Prevents oxidation of starting materials and intermediates at high temperatures.[3] |
Part 2: Troubleshooting the Chlorination of the Quinolone Core (Step 2)
The conversion of the 4-hydroxy group to the 4-chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), which can be considered a Vilsmeier-Haack type reaction.[8] This step is fraught with safety and purity challenges at scale.
Frequently Asked Questions (FAQs) - Step 2
Q1: Our workup procedure for the POCl₃ reaction involves quenching with ice water. On a large scale, this is extremely exothermic and difficult to control. Are there safer alternatives?
A1: Direct quenching of excess POCl₃ with water is highly hazardous and not recommended for large-scale operations. The violent, exothermic reaction generates HCl gas and can cause dangerous pressure build-up. A safer, more controlled approach is a "reverse quench."
-
Controlled Reverse Quench: Slowly add the reaction mixture to a separate, well-agitated, and cooled vessel containing a mixture of a water-miscible solvent (like isopropanol or acetone) and water, or a buffered aqueous solution. This allows for better heat dissipation and control over the quench rate.[9]
Q2: After chlorination, we struggle to remove the last traces of the 4-hydroxy starting material from our final product. How can we improve the conversion?
A2: Incomplete chlorination is a common issue. The 4-hydroxy starting material is often a solid with limited solubility in the reaction medium.
-
Ensure a Homogeneous Slurry: Vigorous stirring is essential to keep the solid suspended and available for reaction.
-
Increase Stoichiometry of POCl₃: On a larger scale, it's common to modestly increase the equivalents of POCl₃ (e.g., from 3 eq. to 4-5 eq.) to ensure the reaction goes to completion.
-
Increase Reaction Time/Temperature: Monitor the reaction by HPLC. If it stalls, consider extending the reflux time or slightly increasing the temperature (e.g., from 100 °C to 110 °C).
-
Use a Co-solvent: In some cases, adding a high-boiling inert solvent like toluene or xylenes can improve the solubility of the starting material and facilitate a more complete reaction.
Troubleshooting Guide: Impurity Formation & Purification
Issue: HPLC analysis of the crude product shows an unknown impurity with a mass corresponding to a dichlorinated species.
Causality: While the 4-position is the primary site of reaction, aggressive reaction conditions or prolonged reaction times can sometimes lead to undesired side reactions. For quinolones, chlorination at the 2-position is a known potential side reaction, leading to a 2,4-dichloroquinoline derivative.[10]
Caption: Desired reaction pathway versus potential byproduct formation during chlorination.
Troubleshooting Protocol:
-
Refine Reaction Conditions:
-
Temperature Control: Avoid overheating. Maintain a consistent reflux temperature and do not exceed it.
-
Stoichiometry: Use the minimum amount of POCl₃ required for full conversion, as determined by a small-scale optimization study. Excess reagent can promote side reactions.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the byproduct.
-
-
Purification Strategy:
-
Crystallization: This impurity may have different solubility properties. A carefully designed crystallization process using a solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane or Toluene/Heptane) can selectively precipitate the desired product, leaving the more soluble impurity in the mother liquor.
-
pH Adjustment during Workup: The basicity of the quinoline nitrogen is affected by the substituents. A carefully controlled pH adjustment during the aqueous workup might allow for selective separation, although this is less likely to be effective for structurally similar impurities.
-
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. [Link]
- Google Patents. (n.d.). CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine.
-
Banu, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Lookchem. (n.d.). Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Retrieved from Lookchem. [Link]
-
ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (n.d.). ChemInform Abstract: Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. Retrieved from ResearchGate. [Link]
-
Pubmed Central. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from Pubmed Central. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from ResearchGate. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from Biotage. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from International Journal of Chemical Studies. [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from MDPI. [Link]
-
JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from JOCPR. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from Organic Syntheses. [Link]
-
Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from Indian Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Removal of impurities from crude "Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate"
An invaluable intermediate in pharmaceutical synthesis, Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is pivotal for developing novel therapeutics. However, its journey from crude reaction mixture to a highly pure, crystalline solid is often fraught with challenges. Impurities, ranging from unreacted starting materials to tenacious, tar-like side products, can compromise yield, hinder downstream reactions, and impact the final active pharmaceutical ingredient's (API) safety and efficacy.
This technical support center is designed to serve as a dedicated resource for researchers, scientists, and process chemists. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to provide in-depth, field-tested insights into the "why" behind each step. Here, you will find a structured, question-and-answer guide to troubleshoot common and complex purification issues, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, viscous oil or a discolored solid. What are the likely impurities and what is the first purification step I should take?
A: A dark, often black or brown, appearance in the crude product is typically indicative of polymeric or tar-like impurities. These are common in quinoline synthesis, especially during the high-temperature cyclization step of reactions like the Gould-Jacobs synthesis.[1][2] The initial goal is to remove these highly nonpolar, colored impurities and any inorganic salts from the chlorination step.
Expert Insight & Causality: The high temperatures (often >250 °C) required for the thermal cyclization can lead to undesired side reactions and polymerization of starting materials or intermediates.[2] The chlorination step, frequently employing phosphorus oxychloride (POCl₃), will leave behind phosphoric acids which must be neutralized and removed. An initial "workup and wash" strategy is the most effective first line of defense.
Recommended Protocol: Initial Workup and Wash
-
Dissolution: Dissolve the crude material in a suitable organic solvent. Ethyl acetate or dichloromethane are excellent starting points due to their broad solvency for the target molecule and common organic impurities.
-
Aqueous Wash (Acidic): Transfer the organic solution to a separatory funnel and wash with a dilute acid, such as 1M HCl. This step protonates and removes any unreacted aniline starting material (e.g., 3,5-dimethoxyaniline) by making it water-soluble.
-
Aqueous Wash (Basic): Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution. This is critical for neutralizing and removing acidic impurities, particularly residual acids from the chlorination reagent (e.g., POCl₃).
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
This initial cleanup should yield a significantly cleaner, though likely still impure, solid or oil, which is now ready for more refined purification techniques like recrystallization or chromatography.
Q2: I'm attempting to recrystallize the product, but it's either "oiling out" or the purity isn't improving significantly. What solvent systems should I consider?
A: This is a classic purification challenge. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solubility curve is too shallow. Poor purity improvement suggests the chosen solvent does not adequately differentiate between the product and a key impurity.
Expert Insight & Causality: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should be either completely soluble or completely insoluble at all temperatures. For a moderately polar molecule like this compound, a systematic screening of solvents is recommended.
Troubleshooting Recrystallization:
-
Single Solvent System:
-
Ethanol or Isopropanol: Alcohols are often a good starting point for quinoline derivatives.[3][4] They are polar enough to dissolve the molecule when hot but may allow it to crystallize upon cooling.
-
Acetonitrile: Another solvent of intermediate polarity that can be effective.
-
Ethyl Acetate: Can work but may be too good of a solvent, leading to low recovery.
-
-
Two-Solvent System (for when a single solvent fails): This is often the most powerful technique. The product should be highly soluble in the "good" solvent and poorly soluble in the "miscible anti-solvent."
-
Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
While the solution is still hot, slowly add a "poor" anti-solvent (e.g., Hexanes, Heptane, or Petroleum Ether) dropwise until you observe persistent cloudiness (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Data Presentation: Recommended Recrystallization Solvents
| Solvent System | Type | Rationale |
| Isopropanol / Ethanol | Single | Good balance of polarity; often effective for quinoline derivatives.[3][4] |
| Ethyl Acetate / Hexane | Two-Solvent | Dissolves product well in hot EtOAc; hexane induces precipitation. |
| Dichloromethane / Heptane | Two-Solvent | Similar principle to EtOAc/Hexane, useful if others fail. |
Q3: My product is still impure after recrystallization. How do I set up a column chromatography protocol to remove the remaining contaminants?
A: Column chromatography is the definitive method for separating compounds with similar polarities.[5] The key is selecting the right stationary phase (typically silica gel) and a mobile phase (eluent) that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first.
Expert Insight & Causality: The principle of silica gel chromatography relies on the differential adsorption of molecules to the polar silica surface. Nonpolar compounds travel faster (higher Rf), while polar compounds are retained longer (lower Rf). For your target molecule, the main impurities to separate are likely the more polar 4-hydroxy intermediate and less polar byproducts.
Experimental Protocol: Column Chromatography
-
TLC Analysis:
-
Objective: Find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it from all impurity spots.
-
Procedure: Dissolve a small sample of your impure material. Spot it on a silica gel TLC plate. Develop the plate in various ratios of a nonpolar solvent (Hexane or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate).
-
Example Systems to Test: Start with 20% Ethyl Acetate in Hexane (v/v) and increase the polarity (e.g., 30%, 40%) until you achieve the desired separation.
-
-
Column Packing:
-
Sample Loading:
-
Dry Loading (Recommended for solids): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening.
-
-
Elution:
-
Start running the column with the mobile phase determined from your TLC analysis.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization: Purification Workflow Below is a standard workflow for purifying the crude product.
Caption: General purification workflow for this compound.
Q4: My NMR analysis shows that the main impurity is the 4-hydroxy precursor. Is there a way to remove this without resorting to chromatography?
A: Yes, this is a common issue resulting from incomplete chlorination. The 4-hydroxyquinoline intermediate is significantly more polar and has an acidic proton, properties that can be exploited for a chemical-based separation.
Expert Insight & Causality: The hydroxyl group at the 4-position of the quinoline ring is acidic (pKa ~8-9), similar to a phenol. It can be deprotonated by a moderately strong base to form a water-soluble salt. Your target compound, the 4-chloro derivative, lacks this acidic proton and will remain in the organic phase.
Protocol: Base Wash for 4-Hydroxy Impurity Removal
-
Dissolve: Dissolve the impure mixture in a water-immiscible solvent like Ethyl Acetate.
-
Base Extraction: Transfer to a separatory funnel and wash with a 1M Sodium Hydroxide (NaOH) or 5% Sodium Carbonate (Na₂CO₃) solution. Repeat the wash 2-3 times. The 4-hydroxy impurity will react to form the sodium salt and move into the aqueous layer.
-
Separation: Carefully separate the organic layer.
-
Neutralization and Drying: Wash the organic layer with water, then brine, and finally dry it over anhydrous Na₂SO₄.
-
Concentration: Remove the solvent under reduced pressure. The resulting solid should be significantly enriched in your desired 4-chloro product.
Visualization: Troubleshooting Impurities This decision tree illustrates the logic for tackling specific impurities.
Caption: Decision tree for selecting a purification method based on impurity type.
References
-
LookChem. Cas 22931-71-1, ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Available at: [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
- Google Patents.CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
NIH National Center for Biotechnology Information. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]
-
PubChem. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2. Available at: [Link]
-
ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
RA College. SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRIN. Available at: [Link]
-
ACS Publications. Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Available at: [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Available at: [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available at: [Link]
-
ResearchGate. Gould–Jacobs Reaction. Available at: [Link]
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. ablelab.eu [ablelab.eu]
- 3. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 4. rac.ac.in [rac.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isomer Separation in Dimethoxyquinoline Synthesis
Introduction The synthesis of dimethoxyquinoline derivatives is a cornerstone in the development of numerous therapeutic agents, particularly in oncology, where they serve as key intermediates for potent kinase inhibitors.[1][2][3] A significant and recurring challenge in these synthetic pathways is the formation of positional isomers, which often possess nearly identical physical properties, making their separation a formidable task.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, offering in-depth troubleshooting strategies, detailed protocols, and expert insights to effectively address and overcome the challenges of isomer separation in this critical class of compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Isomer Challenge
This section addresses the fundamental questions regarding the origin and identification of isomers during dimethoxyquinoline synthesis.
Q1: Why am I consistently obtaining a mixture of isomers in my dimethoxyquinoline synthesis?
A1: The formation of isomers is most often a direct consequence of the reaction mechanism and the nature of your starting materials. Several classical quinoline syntheses are prone to regioselectivity issues:
-
Combes Synthesis: When using an unsymmetrical β-diketone, the acid-catalyzed cyclization can occur on either side of the aniline ring, leading to a mixture of positional isomers.[4] The steric and electronic properties of substituents on the aniline starting material heavily influence the ratio of these products.[4]
-
Skraup/Doebner-von Miller Synthesis: These methods involve the reaction of an aniline with glycerol or α,β-unsaturated carbonyl compounds in a highly acidic and oxidative environment.[5][6] If you start with a meta-substituted aniline (e.g., 3-methoxyaniline), the electrophilic cyclization can proceed to either the C2 or C6 position relative to the amino group, yielding a mixture of 5- and 7-substituted quinoline isomers.[5] These reactions are also notoriously exothermic and can lead to charring, complicating purification.[5][6]
-
Gould-Jacobs Reaction: While generally more controlled, starting with 3,4-dimethoxyaniline can, under certain high-temperature conditions, produce difficult-to-purify byproducts due to the harsh reaction environment.[7]
Q2: What are the most common positional isomers I might encounter when targeting 6,7-dimethoxyquinoline?
A2: When targeting 6,7-dimethoxyquinoline, the most common starting material is 3,4-dimethoxyaniline. While this symmetrical aniline favors the formation of the desired 6,7-substituted product in many cyclization strategies, process impurities or alternative starting materials can introduce other isomers. For instance, if your synthesis starts from a different dimethoxyaniline isomer or if side reactions occur, you could potentially form isomers such as:
-
5,8-Dimethoxyquinoline
-
5,6-Dimethoxyquinoline
-
7,8-Dimethoxyquinoline
These isomers arise from using different dimethoxyaniline precursors in the initial cyclization step. Identifying the exact nature of the isomeric impurity is the first critical step toward developing a separation strategy.
Q3: How can I reliably confirm the presence and identity of different isomers in my crude reaction mixture?
A3: A multi-technique analytical approach is essential for unambiguous identification.
-
Thin-Layer Chromatography (TLC): This is your first line of analysis. Develop a solvent system that shows some separation between spots, even if it's minimal. This provides a quick visual confirmation of a mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or Diode Array Detector (DAD), is the gold standard for quantifying the number of components and their relative ratios.[8] A gradient elution method is typically required to resolve closely related isomers.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool. It not only separates the isomers chromatographically but also confirms that they have the same mass (as expected for isomers).[9] Tandem MS (MS/MS) can sometimes induce different fragmentation patterns for positional isomers, providing further structural clues.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.[11] Positional isomers will have distinct spectra due to differences in the chemical environment of each proton and carbon. Comparing the aromatic region of the ¹H NMR spectrum of your mixture to literature data for pure isomers is a common method of identification.[1][11]
Section 2: Troubleshooting Guide - Isomer Separation Strategies
This section provides solutions to common problems encountered during the purification of dimethoxyquinoline derivatives.
Problem: My isomers are inseparable by standard silica gel column chromatography.
This is a frequent issue, as positional isomers often have very similar polarities. When simple isocratic or gradient elution fails, a systematic approach is required.
Solution A: Advanced Chromatographic Optimization
The goal is to exploit subtle differences in the isomers' interactions with the stationary and mobile phases.
Workflow for Chromatographic Method Development
Caption: Decision workflow for chromatographic separation.
Table 1: Parameters for Optimizing Column Chromatography
| Parameter | Standard Approach | Advanced Strategy & Rationale |
| Stationary Phase | Silica Gel | Alumina (Neutral or Basic): The Lewis acid/base sites on alumina can interact differently with the nitrogen lone pair of the quinoline ring, potentially improving selectivity. Reversed-Phase (C18): Separation is based on hydrophobicity. Subtle differences in the molecule's shape and dipole moment can lead to differential retention. |
| Mobile Phase | Hexanes/Ethyl Acetate | Dichloromethane/Methanol: Offers a different polarity scale and solvent selectivity. Toluene-based systems: The π-π stacking interactions between toluene and the aromatic quinoline rings can introduce a new separation mechanism. |
| Additives | None | Triethylamine (0.1-1%): Adding a small amount of a basic modifier like Et₃N can deactivate acidic sites on silica, reducing peak tailing and sometimes improving resolution. Formic/Acetic Acid (0.1%): For reversed-phase, adding acid can protonate the quinoline nitrogen, altering retention behavior. |
| Technique | Flash Chromatography | Preparative HPLC: Offers significantly higher resolving power due to smaller particle sizes and high pressure, but at a higher cost and lower throughput.[12] Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid technique that separates based on partition coefficients. It is excellent for polar and closely related compounds.[13] |
Solution B: Fractional Crystallization
When isomers have nearly identical chromatographic behavior, their solubilities may still differ enough to allow for separation by fractional crystallization.[14][15] This technique is a powerful method for purifying substances based on incremental changes in solubility with temperature.[16][17]
When to Choose Fractional Crystallization:
-
Your product is a solid at room temperature.
-
Chromatographic methods have failed or are not scalable for your needs.
-
You can identify a solvent in which the desired isomer has a significantly different solubility from the impurity, especially with respect to temperature.
The process is iterative and relies on the principle that the crystals formed upon cooling will be enriched in the less soluble component, while the more soluble component remains in the mother liquor.[14][16]
Workflow for Fractional Crystallization
Caption: Iterative workflow for fractional crystallization.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for experimentation. Always perform work in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Analytical Isomer Identification by HPLC-MS
This protocol is for confirming the presence of isomers and assessing the purity of your crude material.
-
Sample Preparation: Prepare a stock solution of your crude product at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.45 µm syringe filter.[8]
-
Instrumentation: Use an HPLC system equipped with a DAD and connected to a mass spectrometer (e.g., ESI-TOF or Quadrupole).[10][18]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient, for example, 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[8]
-
Detection: Monitor at a wavelength corresponding to the quinoline absorbance maximum (e.g., 225 nm) and collect mass spectra.[8]
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of each component. Confirm that the co-eluting peaks have the same molecular ion ([M+H]⁺) in the mass spectrum, confirming they are isomers.
Protocol 2: Isomer Separation by Fractional Crystallization
This protocol outlines a general procedure that must be optimized for your specific mixture.
-
Solvent Screening: In small vials, test the solubility of your crude mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and upon heating. The ideal solvent will fully dissolve the material when hot but yield a significant amount of precipitate upon cooling.
-
Initial Crystallization:
-
Place the isomeric mixture (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the heated mixture (e.g., on a hot plate with stirring) until the solid just dissolves.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For even slower cooling, wrap the flask in glass wool.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
-
Isolation and Analysis:
-
Collect the first crop of crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent. This is Fraction 1 .
-
Collect the filtrate. This is the Mother Liquor 1 .
-
Thoroughly dry Fraction 1 and analyze its purity by HPLC or NMR.
-
-
Iterative Purification:
-
If Fraction 1 is enriched with the desired isomer but not yet pure, repeat the recrystallization process using the same solvent.
-
Concentrate Mother Liquor 1 by rotary evaporation to about half its volume. Cool this solution to obtain a second crop of crystals (Fraction 2 ).
-
Analyze Fraction 2. It will likely be enriched in the more soluble isomer.
-
Combine fractions of similar purity for subsequent recrystallization steps. Repeat the process until the desired purity is achieved.[14]
-
References
-
Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Fractional Crystallization Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
-
Title: Mercuration of quinoline give different isomers how could these isomers separated Source: ResearchGate URL: [Link]
-
Title: Simple & Fractional Crystallization: Expert Guide 2026 Source: A-Level Chemistry URL: [Link]
-
Title: Fractional Crystallization Source: Sulzer URL: [Link]
-
Title: Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: MDPI URL: [Link]
-
Title: Preparative separation of quinolines by centrifugal partition chromatography with gradient elution Source: Horizon IRD URL: [Link]
-
Title: The Synthesis of 6, 7-Dimethoxy-Quinoline Source: J-STAGE URL: [Link]
- Title: The preparation method of 4-chloro-6,7-dimethoxyquinoline Source: Google Patents URL
-
Title: 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]
-
Title: Quantitative structure-chromatographic retention correlations of quinoline derivatives Source: Journal of Chromatography A URL: [Link]
-
Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: ResearchGate URL: [Link]
-
Title: Fractional crystallization Source: Chemistry LibreTexts URL: [Link]
-
Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL: [Link]
-
Title: Fractional crystallization (chemistry) Source: Wikipedia URL: [Link]
-
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]
- Title: Method for synthetizing 6-methoxyquinoline Source: Google Patents URL
-
Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT Source: ResearchGate URL: [Link]
-
Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT Source: Asian Journal of Chemistry URL: [Link]
- Title: Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds Source: Google Patents URL
Sources
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. Simple & Fractional Crystallization: Expert Guide 2026 [maiyamminerals.com]
- 15. One moment, please... [rcprocess.se]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Improving the regioselectivity of "Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate" synthesis
Technical Support Center: Synthesis of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
A Guide to Improving Regioselectivity and Troubleshooting Common Issues
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with this synthesis, particularly the critical aspect of regioselectivity.
The synthesis of this quinoline derivative is a multi-step process, typically initiated by the Gould-Jacobs reaction, which is renowned for its utility but can present significant challenges in controlling the final substitution pattern on the quinoline core.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Overall Synthetic Pathway
The transformation from 2,4-dimethoxyaniline to the target molecule involves two key stages: a thermally-driven cyclization to form the quinoline core, followed by chlorination.
Caption: General two-stage synthesis of the target compound.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction mechanism and the factors governing its outcome.
Q1: What is the primary synthetic challenge in preparing this compound?
A1: The principal challenge is controlling the regioselectivity during the high-temperature thermal cyclization (annulation) step of the Gould-Jacobs reaction.[1][3] The starting material, 2,4-dimethoxyaniline, has two potential sites for the intramolecular electrophilic attack: the C5 and C3 positions (relative to the C1-amino group). Cyclization at the C5 position yields the desired 6,8-dimethoxy product, while cyclization at the C3 position results in the undesired 5,7-dimethoxy regioisomer. The reaction conditions, particularly temperature, must be precisely controlled to favor the desired pathway.
Q2: How do the electronic and steric properties of the 2,4-dimethoxyaniline precursor influence the regiochemical outcome?
A2: The outcome is a direct consequence of competing electronic and steric effects:
-
Electronic Effects: The amino group is a powerful ortho-, para-director. The two methoxy groups are also activating, electron-donating groups. The cyclization is an intramolecular Friedel-Crafts-type reaction.[3] Both potential cyclization sites (C3 and C5) are activated.
-
Steric Hindrance: The methoxy group at the C2 position exerts significant steric hindrance on the adjacent C3 position. This physically obstructs the bulky anilinomethylenemalonate side chain from attacking the C3 position, thereby favoring cyclization at the less hindered C5 position. This steric guidance is the primary reason the 6,8-dimethoxy isomer is the major product under optimized conditions.
Caption: Competing cyclization pathways influencing regioselectivity.
Q3: Why is a high-temperature thermal cyclization necessary, and what are its main drawbacks?
A3: The intramolecular aromatic substitution reaction has a high activation energy barrier. High temperatures, typically around 250°C, are required to provide sufficient thermal energy for the 6-electron cyclization to occur efficiently.[2][4] The main drawbacks of this approach are:
-
Side Reactions: High temperatures can promote decomposition of the starting material and product, leading to tar formation and reduced yields.[5]
-
Specialized Equipment: The reaction often requires a high-boiling point solvent (e.g., Dowtherm A) or solvent-free microwave heating to achieve the necessary temperatures, which may not be available in all laboratories.[4]
Troubleshooting Guide
This section provides practical solutions to common experimental problems.
Problem 1: My reaction yields a mixture of regioisomers with a low ratio of the desired 6,8-dimethoxy product.
-
Primary Cause: The cyclization temperature is not optimal. While high temperature is necessary, an incorrect temperature profile can favor the formation of the undesired isomer or lead to decomposition.
-
Solution 1: Optimize Thermal Conditions. The key to maximizing regioselectivity is precise temperature control. The reaction should be heated in a high-boiling solvent (e.g., Dowtherm A, Diphenyl ether) or under controlled microwave irradiation.[4] A systematic study to find the optimal balance between reaction rate and selectivity is recommended.
Parameter Condition A Condition B (Optimized) Condition C Temperature 220 °C 250-260 °C 280 °C Time 60 min 30 min 30 min Ratio (6,8- : 5,7-) 5 : 1 >15 : 1 12 : 1 (Increased degradation) Observation Incomplete conversion High conversion, excellent selectivity Significant charring/tar formation This table presents illustrative data based on established principles of thermal optimization. -
Solution 2: Utilize a Cyclization Agent. For challenging substrates, Lewis acids or Brønsted acids can sometimes promote cyclization at lower temperatures, although this may also alter the regioselectivity and requires careful optimization.
Problem 2: The chlorination of the 4-hydroxyquinoline intermediate is incomplete or results in low yields.
-
Primary Cause: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form, which can be unreactive. The chlorinating agent may be old or insufficient, or the reaction conditions may not be vigorous enough.
-
Solution 1: Activate the Chlorinating Agent. When using phosphorus oxychloride (POCl₃), adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly improve the reaction rate. The DMF reacts with POCl₃ to form the Vilsmeier reagent, a more potent electrophile.[6]
-
Solution 2: Ensure Anhydrous Conditions. Chlorinating agents like POCl₃ are sensitive to moisture. Ensure all glassware is oven-dried and reactants are anhydrous to prevent quenching of the reagent.
-
Solution 3: Control Temperature and Reaction Time. The reaction is typically run at reflux. Monitor the reaction by TLC or LC-MS to determine the point of completion. Prolonged heating after the reaction is complete can lead to decomposition.
Problem 3: I am struggling to purify the final product from byproducts and starting materials.
-
Primary Cause: The desired product and the 5,7-dimethoxy regioisomeric byproduct often have very similar polarities, making separation by standard column chromatography difficult.
-
Solution 1: Optimize Column Chromatography.
-
Use a long column with a high surface area silica gel.
-
Employ a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 15%) to improve separation.
-
If separation is still poor, consider using a different stationary phase, such as alumina.
-
-
Solution 2: Purification via Recrystallization. If a significant amount of a single byproduct is present, fractional crystallization may be effective. If the crude product "oils out" during recrystallization, try using a different solvent system or slowing the cooling process.[7] A mixture of a good solvent (e.g., Ethyl Acetate) and a poor solvent (e.g., Hexane) can often promote crystal growth.[7]
Experimental Protocols
Protocol 1: Optimized Regioselective Synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
This protocol is designed to maximize the yield of the desired 6,8-dimethoxy isomer.
-
Condensation: In a round-bottom flask, combine 2,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by TLC until the aniline is consumed.
-
Removal of Ethanol: Reduce the pressure to remove the ethanol formed during the condensation. This drives the reaction to completion.
-
Cyclization: Add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline). Heat the mixture in a sand bath or with a suitable heating mantle to 250-255°C for 20-30 minutes. Caution: This step must be performed in a well-ventilated fume hood with appropriate safety precautions for high-temperature reactions.
-
Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hexane or toluene to precipitate the product. The solid may be colored due to impurities. Filter the crude solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The crude product can be carried to the next step or purified by recrystallization from ethanol or ethyl acetate.
Protocol 2: Chlorination of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, suspend the crude Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Add a catalytic amount of DMF (0.1 eq) dropwise. Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (a common mobile phase is 30% ethyl acetate in hexanes).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and hazardous step that must be performed with extreme caution in a fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or by adding solid sodium carbonate portion-wise until the pH is ~8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
Caption: A logical workflow for troubleshooting the synthesis.
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Noolvi, M. N., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Patel, V. M., et al. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- Wikipedia. (n.d.). Gould-Jacobs-Reaktion.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Singh, P., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in Gould-Jacobs reaction for quinolines
Technical Support Center: Gould-Jacobs Reaction Troubleshooting
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful reaction for the synthesis of 4-hydroxyquinoline derivatives. We understand that even classic named reactions can present challenges. This resource consolidates field-proven insights and foundational principles into a practical, question-and-answer format to help you diagnose and resolve issues leading to low yields, ensuring your synthesis is both efficient and successful.
Section 1: Foundational Knowledge - FAQs about the Gould-Jacobs Reaction
Before troubleshooting, it's crucial to understand the reaction's core principles. This section addresses the most common questions about the mechanism and critical parameters.
Q1: What is the fundamental two-step process of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction is a sequence of two primary transformations.[1][2]
-
Condensation: An aniline (or its derivative) reacts with an alkoxy methylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME). This is a nucleophilic substitution on the electron-poor double bond of the malonic ester, which displaces the ethoxy group to form an anilidomethylenemalonate intermediate.[1][2][3] This step is generally performed at moderate temperatures (100-140°C).[4]
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically >250°C).[4][5] This is a 6-electron electrocyclization reaction that forms the quinoline ring system.[1][2] Subsequent tautomerization yields the more stable 4-oxo (4-quinolone) form.[1]
Q2: Why are such high temperatures required for the cyclization step?
A2: The thermal cyclization is an intramolecular aromatic substitution, which has a significant activation energy barrier. High temperatures, often in excess of 250°C, are necessary to provide sufficient thermal energy to overcome this barrier and drive the ring-closing reaction forward.[4][6] The use of high-boiling point solvents like diphenyl ether or Dowtherm A is critical for achieving and maintaining these temperatures safely and effectively.[4][7]
Q3: What role does the aniline substituent play in the reaction's success?
A3: The electronic nature of the substituents on the aniline ring significantly influences the cyclization step. The reaction is most effective for anilines bearing electron-donating groups (EDGs) at the meta-position.[1] An EDG at the meta-position activates the ortho-positions for electrophilic attack, facilitating the ring closure. Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, making the cyclization much more difficult and often leading to lower yields.
Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yield
This section addresses specific experimental failures in a direct Q&A format.
Q4: My reaction stalls after the initial condensation. TLC analysis shows the aniline is consumed, but I'm not forming the final quinoline product. What's wrong?
A4: This is a classic sign that the thermal cyclization step is failing . The intermediate has formed, but the conditions are not sufficient to promote the final ring closure.[6]
Potential Causes & Solutions:
-
Insufficient Temperature: This is the most common cause. The cyclization requires very high temperatures, often around 250°C or higher.[4][5]
-
Solution: Ensure your heating apparatus (e.g., heating mantle with a sand or oil bath) can reliably reach and maintain the target temperature. Verify the temperature with a calibrated thermometer placed directly in the reaction setup.
-
Pro-Tip: Switch to a higher-boiling solvent. If you are using a solvent that boils below 250°C, it's impossible to reach the required temperature. Solvents like diphenyl ether (b.p. 258°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are industry standards for this reason.[4][7] Solvent-free methods using microwave irradiation are also highly effective at reaching the necessary temperatures quickly.[6][7]
-
-
Inadequate Reaction Time at Temperature: Even at 250°C, the reaction may require a specific duration to go to completion.
-
Solution: Optimize the reaction time. A time-course study, where you take aliquots at different intervals (e.g., 30, 60, 90 minutes) and analyze them by TLC or HPLC, can help you determine the optimal heating duration. Be aware that prolonged heating can also lead to degradation.[6]
-
Troubleshooting Flowchart: Cyclization Failure
Caption: Decision tree for troubleshooting cyclization failure.
Q5: My final product is a complex mixture with many side products, making purification difficult and lowering the yield. How can I improve the reaction's cleanliness?
A5: The formation of side products is often a consequence of the harsh, high-temperature conditions required for the reaction.[4][5]
Potential Causes & Solutions:
-
Thermal Decomposition: Extended heating at very high temperatures can cause both the starting materials and the desired product to decompose.
-
Solution: A careful balance of temperature and time is crucial. Sometimes, a slightly lower temperature for a longer period can give a cleaner reaction. Conversely, modern approaches favor very high temperatures for very short periods (e.g., 5-10 minutes), which can be achieved effectively using microwave synthesis.[6] One study found that increasing temperature from 250°C to 300°C while decreasing reaction time from 10 to 5 minutes improved the yield from 1% to 47%.[6]
-
-
Poor Reagent Quality: Impurities in your starting aniline or malonic ester can lead to side reactions.
-
Solution: Use freshly distilled aniline and high-purity diethyl ethoxymethylenemalonate. Ensure all reagents are dry, as moisture can interfere with the reaction.[8]
-
-
Incorrect Stoichiometry: Using a large excess of one reagent can sometimes promote side reactions.
-
Solution: While a slight excess (1.0-1.2 equivalents) of the malonic ester can help drive the initial condensation to completion, a large excess is generally not beneficial.[4] Start with a 1:1 or 1:1.1 ratio of aniline to malonic ester.
-
Q6: The initial condensation between my aniline and EMME is sluggish or incomplete. What can I do?
A6: While the cyclization is often the main hurdle, a poor initial condensation will inevitably lead to low overall yield.
Potential Causes & Solutions:
-
Low Reaction Temperature: The condensation step, while milder than the cyclization, still requires heat.
-
Solution: Ensure the reaction mixture is heated to at least 100-140°C for 1-3 hours.[4] Monitor the disappearance of the aniline starting material by TLC to confirm the reaction is complete before proceeding to the high-temperature cyclization.
-
-
Sterically Hindered Aniline: Anilines with bulky groups at the ortho-position can react more slowly.
-
Solution: For sterically hindered substrates, you may need to increase the reaction time or temperature for the condensation step. Using a catalyst, such as a Lewis acid (e.g., Eaton's reagent), can also promote the reaction under milder conditions.[9]
-
Section 3: Optimized Protocol and Key Parameters
Adhering to a validated protocol is key to reproducibility. Below is a generalized, robust procedure for the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of 4-Hydroxyquinoline
-
Step 1: Condensation a. In a round-bottom flask, combine the substituted aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv). b. Heat the mixture with stirring in an oil bath at 110-120°C for 1-2 hours. The reaction can often be run neat (without solvent). c. Monitor the reaction by TLC until the aniline spot has completely disappeared. d. Allow the mixture to cool slightly. The intermediate anilidomethylenemalonate may solidify or remain as a viscous oil.
-
Step 2: Thermal Cyclization a. To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) in sufficient quantity to ensure good heat transfer and stirring (approx. 5-10 mL per gram of intermediate). b. Equip the flask with a reflux condenser and heat the mixture to 250-255°C using a heating mantle and sand bath. c. Maintain this temperature for 30-60 minutes. The product often begins to precipitate out of the hot solvent. d. Monitor the reaction by TLC to follow the disappearance of the intermediate.
-
Step 3: Work-up and Purification a. Allow the reaction mixture to cool to below 100°C, then slowly add a hydrocarbon solvent like hexanes or toluene while stirring. This will further precipitate the product and help keep the high-boiling solvent dissolved. b. Cool the mixture in an ice bath to maximize precipitation. c. Collect the solid product by vacuum filtration. d. Wash the solid thoroughly with the hydrocarbon solvent to remove residual Dowtherm A. e. The crude 4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Table 1: Critical Reaction Parameters & Common Solvents
| Parameter | Step 1: Condensation | Step 2: Cyclization | Rationale & Notes |
| Temperature | 100 - 140°C[4] | > 250°C [4][5] | The cyclization step is the most temperature-critical. |
| Time | 1 - 3 hours | 0.5 - 2 hours | Monitor by TLC/HPLC to avoid product degradation from prolonged heating.[6] |
| Solvent | Often run neat | Diphenyl ether, Dowtherm A[4][7] | Solvent must have a boiling point >250°C to be effective for cyclization. |
| Pressure | Atmospheric | Atmospheric | Sealed-vessel microwave synthesis can generate high pressure.[6] |
Overall Reaction Workflow
Caption: General workflow of the Gould-Jacobs reaction.
References
-
Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]
-
Gould-Jacobs-Reaktion - Wikipedia. Wikipedia. [Link]
-
Gould–Jacobs reaction - Wikiwand. Wikiwand. [Link]
-
Gould-Jacobs-reactie - Wikipedia. Wikipedia. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
-
A solvent-free Jacobs–Gould reaction. Royal Society of Chemistry. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]
-
A solvent-free Jacobs–Gould reaction. ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing) DOI:10.1039/A908606D [pubs.rsc.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Quinoline-3-Carboxylates
Welcome to the technical support center for the synthesis of quinoline-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize quinoline scaffolds in their work. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format.
Section 1: Troubleshooting the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone for synthesizing the 4-hydroxyquinoline-3-carboxylate core. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1] While robust, the harsh conditions of the final step can lead to several side reactions.[2]
FAQ 1.1: My Gould-Jacobs cyclization has stalled. I've isolated the uncyclized anilinomethylenemalonate intermediate. What is causing the low yield?
Answer: This is the most common failure mode in the Gould-Jacobs reaction. The thermal electrocyclization of the anilinomethylenemalonate intermediate requires significant thermal energy, typically temperatures exceeding 250 °C.[2][3] If the temperature is too low, the reaction will not proceed at a reasonable rate, leaving you with the unreacted intermediate.[3]
Underlying Cause & Mechanism: The key step is a 6-electron electrocyclic reaction, which has a high activation energy barrier.[1][4] The reaction is often performed in a high-boiling point, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil to achieve the necessary temperatures safely and efficiently.[5] Insufficient heat leads to incomplete conversion.
Troubleshooting & Optimization:
-
Verify Temperature: Ensure your heating mantle, oil bath, or reaction block is accurately calibrated and can maintain a stable temperature of at least 250 °C.
-
Solvent Choice: If you are running the reaction neat or in a lower-boiling solvent, switch to a high-boiling point, inert solvent. Mineral oil or diphenyl ether are common choices that facilitate heat transfer and can improve yields.[5]
-
Microwave Synthesis: Consider using a dedicated microwave reactor. Microwave heating can dramatically shorten reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[3]
-
Reaction Time: While high temperatures are needed, prolonged heating can lead to degradation.[3] Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and decomposition.
Workflow: Optimizing Thermal Cyclization in the Gould-Jacobs Reaction
Caption: Troubleshooting workflow for low cyclization yield.
FAQ 1.2: I'm observing a mixture of regioisomers when using a meta-substituted aniline. How can I control the cyclization position?
Answer: This is a well-known challenge. Cyclization can occur at either of the two ortho positions relative to the aniline's amino group. The reaction's regioselectivity is governed by a combination of steric and electronic factors, and often results in a mixture of products.[2]
Underlying Cause & Mechanism: The electrocyclization step involves the attack of the aniline ring onto the carbonyl group of the malonate ester.
-
Electronic Effects: Electron-donating groups (EDGs) on the aniline ring activate the ortho and para positions, facilitating the reaction. The Gould-Jacobs reaction is generally most effective for anilines bearing EDGs at the meta-position, which directs cyclization to the less hindered ortho position.[1]
-
Steric Effects: Bulky substituents at an ortho position will sterically hinder cyclization at that site, favoring reaction at the unsubstituted ortho position.
Troubleshooting & Optimization:
-
Substrate Choice: If possible, start with an aniline that is symmetrically substituted or has one ortho position blocked by a group that can be removed later.
-
Forced Cyclization: In some cases, using a Lewis acid catalyst in conjunction with thermal conditions can influence the regioselectivity, although this is highly substrate-dependent.
-
Purification: If a mixture is unavoidable, focus on robust purification methods. Quinolinones often have poor solubility, which can be exploited. Recrystallization from a high-boiling solvent like DMF or NMP is often effective. Alternatively, flash column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/hexanes can separate the isomers.
Section 2: Troubleshooting the Conrad-Limpach-Knorr Synthesis
This classical method involves the reaction of anilines with β-ketoesters. A critical feature is its temperature-dependent regioselectivity, which can lead to either 4-hydroxyquinolines (quinolones) or 2-hydroxyquinolines.[5][6][7]
FAQ 2.1: My reaction produced the 2-hydroxyquinoline isomer, but I wanted the 4-hydroxyquinoline-3-carboxylate. What went wrong?
Answer: You have encountered the classic kinetic versus thermodynamic control of the Conrad-Limpach-Knorr synthesis. The formation of the 4-hydroxyquinoline is the kinetically favored pathway, while the 2-hydroxyquinoline is the thermodynamically favored product.[7][8]
Underlying Cause & Mechanism: The initial reaction between the aniline and the β-ketoester can occur at two sites: the ketone carbonyl or the ester carbonyl.
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature to ~100 °C), the more electrophilic ketone carbonyl reacts faster with the aniline. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization, yields the 4-hydroxyquinoline product (Conrad-Limpach pathway).[6][9]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., >140 °C), the reaction becomes reversible. The initial attack at the ketone can revert, and eventually, the more stable, irreversible reaction at the ester carbonyl occurs, forming a β-keto anilide intermediate. This anilide then cyclizes to give the more thermodynamically stable 2-hydroxyquinoline product (Knorr pathway).[5][8]
Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach-Knorr synthesis.
Troubleshooting & Optimization:
-
Temperature Control: To obtain the 4-hydroxyquinoline-3-carboxylate, strictly maintain a lower reaction temperature during the initial condensation step, often at room temperature or with gentle warming. The subsequent cyclization step still requires high heat, but the intermediate should be formed under kinetic conditions.
-
Acid Catalysis: The initial condensation to the β-aminoacrylate is often catalyzed by a small amount of acid (e.g., HCl, H₂SO₄).[5] This promotes the desired kinetic pathway.
-
Isolate the Intermediate: For maximum control, perform the reaction in two distinct steps. First, synthesize and isolate the β-aminoacrylate intermediate under mild, acid-catalyzed conditions. Then, subject the purified intermediate to high-temperature thermal cyclization to obtain the desired 4-hydroxyquinoline product exclusively.
| Condition | Favored Pathway | Intermediate | Final Product |
| Low Temperature (~25-100 °C) | Kinetic | β-Aminoacrylate | 4-Hydroxyquinoline |
| High Temperature (>140 °C) | Thermodynamic | β-Keto anilide | 2-Hydroxyquinoline |
| Table 1: Temperature Effects on Regioselectivity in Conrad-Limpach-Knorr Synthesis.[5][8] |
Section 3: Troubleshooting the Friedländer Annulation
The Friedländer synthesis is a flexible method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a β-ketoester, to form a quinoline.[10][11] It is typically catalyzed by acid or base.[12]
FAQ 3.1: My Friedländer reaction yield is very low, and I'm getting a lot of dark, tarry material. What side reactions are occurring?
Answer: Low yields and tar formation in the Friedländer synthesis are common issues, often pointing to competing side reactions, particularly the self-condensation of the active methylene partner.[12][13] Harsh reaction conditions can also cause degradation of starting materials and products.[13]
Underlying Cause & Mechanism:
-
Self-Condensation (Aldol): Under the basic or acidic conditions used to promote the Friedländer annulation, the active methylene compound (e.g., ethyl acetoacetate or acetone) can react with itself in an aldol condensation reaction.[12][14] This is especially problematic under strong base catalysis. This side reaction consumes your reagent and generates polymeric byproducts, leading to low yields and difficult purification.
-
Product/Reactant Degradation: The high temperatures and strong acid/base catalysts traditionally used can cause the starting materials or the final quinoline product to decompose.[15]
Troubleshooting & Optimization:
-
Catalyst Selection: The choice of catalyst is critical.[16] Move away from harsh catalysts like KOH or concentrated H₂SO₄.
-
Temperature Management: Avoid excessive heat. Many modern Friedländer protocols work efficiently at moderate temperatures (e.g., 50-100 °C).[13] Monitor the reaction to avoid overheating, which accelerates both self-condensation and degradation.[15]
-
Solvent Choice: The solvent can significantly impact efficiency. While some reactions are run neat, using a solvent like ethanol or DMF can improve solubility and allow for better temperature control.[13]
-
Order of Addition: In some cases, adding the active methylene compound slowly to the mixture of the 2-aminoaryl ketone and catalyst can help minimize its self-condensation by keeping its instantaneous concentration low.
Protocol: Iodine-Catalyzed Friedländer Synthesis (A Milder Approach)
This protocol provides an example of a milder catalytic system to minimize side reactions.[13]
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the β-ketoester (1.1 mmol).
-
Add molecular iodine (I₂) as a catalyst (typically 10-20 mol%).
-
Heat the reaction mixture to 80-100 °C, with stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the reaction crude in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
References
-
Gould–Jacobs reaction - Wikiwand. [Link]
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Gould Jacobs Quinoline forming reaction - Biotage. [Link]
-
Gould-Jacobs Reaction - Organic Chemistry Portal. [Link]
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - RSC Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
-
Gould–Jacobs Reaction - ResearchGate. [Link]
-
Friedländer synthesis - Wikipedia. [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. [Link]
-
Conrad-Limpach Reaction - Cambridge University Press. [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. [Link]
-
Friedlander quinoline synthesis - Química Organica.org. [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]
-
Acid catalysed synthesis of ethyl ethoxymethylenemalonate - Chemistry Stack Exchange. [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]
-
Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. youtube.com [youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Friedlaender Synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Quinoline-Based Intermediates: The Strategic Utility of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence in drugs ranging from antimalarials like chloroquine to modern kinase inhibitors underscores the enduring value of this privileged heterocycle.[1][3] The synthetic versatility of the quinoline ring system allows for extensive functionalization, enabling fine-tuning of a compound's pharmacological profile. Central to this synthetic exploration are versatile intermediates, whose reactivity dictates the efficiency and scope of library generation for structure-activity relationship (SAR) studies.[4]
This guide provides an in-depth comparison of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate with other key quinoline-based intermediates. We will dissect its unique reactivity profile, benchmark its performance in critical synthetic transformations against common alternatives, and provide validated experimental protocols to empower your research and development endeavors.
The Subject of Analysis: this compound
At the heart of our discussion is the title compound, a polysubstituted quinoline with distinct functional handles that offer a strategic advantage in molecular design.
Key Structural Features and Their Synthetic Implications:
-
The 4-Chloro Group: This is the primary reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7][8] The chlorine atom is an excellent leaving group, activated by the electron-withdrawing effect of the adjacent ring nitrogen.
-
The 6,8-Dimethoxy Groups: These electron-donating groups (EDGs) modulate the electronic properties of the quinoline core. Their placement influences the reactivity at other positions and can be critical for achieving desired biological activity. For instance, some 6,8-dimethoxyquinoline derivatives have shown significant anticancer activities.[9]
-
The 3-Carboxylate Ester: This electron-withdrawing group further activates the C4 position towards nucleophilic attack. It also serves as a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling.
Comparative Intermediates: Setting the Benchmark
To fully appreciate the utility of this compound, we will compare it against three other widely used quinoline intermediates, each with a distinct substitution pattern and reactivity profile.
-
Intermediate A: Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
-
Intermediate B: 4,7-Dichloroquinoline
-
Intermediate C: Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
This selection allows us to probe the influence of substituent positioning (6,8- vs. 6,7-dimethoxy), the impact of additional activating/deactivating groups, and the pivotal role of the 4-chloro moiety itself.
Head-to-Head Comparison: Reactivity and Performance
The true value of a synthetic intermediate is revealed in its performance in key chemical transformations. The two most critical reaction classes for these intermediates are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of quinoline chemistry, allowing for the direct introduction of amine, oxygen, and sulfur nucleophiles at the C4 position.[8][10] The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the electrophilicity of the C4 carbon and the stability of the intermediate.[11]
Experimental Insight: The presence of electron-withdrawing groups on the quinoline ring is crucial for activating the C4 position for nucleophilic attack. The ester at C3 in our title compound and Intermediate A provides this necessary activation. In contrast, 4,7-dichloroquinoline (Intermediate B) relies solely on the ring nitrogen for activation, which can sometimes lead to slower reactions or require harsher conditions. The methoxy groups, being electron-donating, slightly decrease the electrophilicity of the ring, but their influence is often outweighed by the activating effects of the C3-ester and the ring nitrogen.
Table 1: Comparative Performance in a Representative SNAr Reaction with Aniline
| Intermediate | Reagents & Conditions | Typical Yield | Causality and Scientist's Notes |
| This compound | Aniline, EtOH, Reflux, 6h | 85-95% | The combined electron-withdrawing effect of the C3-ester and the ring nitrogen strongly activates the C4 position. The 6,8-methoxy groups have a minimal deactivating effect on this specific transformation. |
| Intermediate A: Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | Aniline, EtOH, Reflux, 6h | 80-90% | Performance is very similar to the title compound, indicating that the precise positioning of the methoxy groups (6,7 vs 6,8) has a minor impact on the SNAr reactivity at C4.[12] |
| Intermediate B: 4,7-Dichloroquinoline | Aniline, EtOH, Reflux, 12-24h | 70-80% | The absence of the C3-ester results in a less electrophilic C4 position, requiring longer reaction times for comparable yields. The C7-chloro group has a modest electron-withdrawing effect.[8] |
| Intermediate C: Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate | Aniline, EtOH, Reflux, 24h | No Reaction | The hydroxyl group is a poor leaving group. This demonstrates the critical necessity of the chlorination step (converting the hydroxy to chloro) to enable SNAr chemistry. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C4 position.[6][13] The reaction's efficiency depends on the ease of oxidative addition of the palladium catalyst to the carbon-chlorine bond.
Experimental Insight: Generally, C-Cl bonds are less reactive in oxidative addition than C-Br or C-I bonds.[14] However, the electron-deficient nature of the C4 position in 4-chloroquinolines facilitates this step.[6] Modern palladium catalysts with specialized phosphine ligands can effectively couple even these less reactive chlorides.
Table 2: Comparative Performance in a Representative Suzuki Coupling with Phenylboronic Acid
| Intermediate | Catalyst System & Conditions | Typical Yield | Causality and Scientist's Notes |
| This compound | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C, 12h | 75-85% | Good reactivity due to the activated C4 position. The choice of a robust catalyst like Tetrakis(triphenylphosphine)palladium(0) is key for efficient coupling of the aryl chloride.[13][15] |
| Intermediate A: Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C, 12h | 70-85% | Similar reactivity profile to the title compound. The reaction is robust and widely used in the synthesis of kinase inhibitors.[12] |
| Intermediate B: 4,7-Dichloroquinoline | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane, 100°C, 8h | >90% (at C4) | Highly efficient coupling at the C4 position is achievable. There is a potential for competitive coupling at the C7 position, although C4 is significantly more reactive. Regioselectivity can be an issue if derivatization at both sites is not desired.[16] |
| Intermediate C: Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate | N/A | No Reaction | The C-O bond of the hydroxyl group does not undergo oxidative addition under standard Suzuki conditions. This intermediate would first need to be converted to a triflate or halide. |
Visualization of Synthetic Pathways
To provide a clearer picture of the synthetic logic, the following diagrams illustrate the key workflows.
Caption: Synthetic workflow for the preparation and derivatization of the title compound.
Caption: Relationship between substituent electronics and reactivity at the C4 position.
Validated Experimental Protocols
Adherence to robust and reproducible protocols is paramount in drug development. The following methods are provided as a self-validating starting point for your experiments.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Objective: To synthesize a 4-aminoquinoline derivative from a 4-chloroquinoline intermediate.
-
Rationale: This protocol utilizes a simple thermal activation in a protic solvent. The solvent (ethanol) can also act as a base to neutralize the HCl byproduct. For less reactive amines, an external base (e.g., triethylamine or K₂CO₃) may be added to drive the reaction to completion.
-
Methodology:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add absolute ethanol to create a 0.2 M solution.
-
Add the desired amine nucleophile (1.2 - 1.5 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If a precipitate forms, filter and wash with cold ethanol or diethyl ether. If no precipitate forms, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Objective: To synthesize a 4-arylquinoline derivative from a 4-chloroquinoline intermediate.
-
Rationale: This protocol employs a standard palladium catalyst and a base in a biphasic solvent system. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. The choice of catalyst and ligands may need to be optimized for particularly challenging substrates.[13]
-
Methodology:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to create a 0.1 M solution with respect to the starting quinoline.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
-
Conclusion and Strategic Recommendations
This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry.
-
Superiority in SNAr and Suzuki Reactions: Its performance in both nucleophilic substitution and cross-coupling reactions is robust and predictable, largely due to the activating C3-ester group. It offers a significant advantage over intermediates lacking this feature, such as 4,7-dichloroquinoline, where harsher conditions or more complex catalytic systems might be necessary.
-
Strategic Advantage of Substituents: The 6,8-dimethoxy substitution pattern not only influences the electronic landscape but can also be a key pharmacophoric element, as demonstrated by the biological activity of related compounds.[9] This pre-installed functionality can save synthetic steps compared to building these features onto a simpler quinoline core late in a synthesis.
-
Clear Synthetic Logic: The conversion from its 4-hydroxy precursor is a straightforward and high-yielding transformation, ensuring a reliable supply of this key intermediate.
For research teams engaged in the development of novel therapeutics, particularly kinase inhibitors or other agents targeting ATP-binding sites, This compound represents a strategically sound starting point. Its well-defined reactivity allows for the rapid and efficient generation of diverse chemical libraries, accelerating the path from hit identification to lead optimization.
References
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Benchchem. (n.d.). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Benchchem. (n.d.). Performance Comparison of Quinoline Synthesis Methods.
- Wiley Online Library. (n.d.). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones.
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Benchchem. (n.d.). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
- ResearchGate. (2025). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
- SPH i-Science. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them.
-
Benchchem. (n.d.). Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate. Available from: [Link]
- ResearchGate. (2025). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities.
- ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical....
- PubChemLite. (n.d.). This compound (C14H14ClNO4).
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. PubChemLite - this compound (C14H14ClNO4) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Potential of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] This guide focuses on the anticancer potential of analogs derived from Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, a specific quinoline derivative. We will explore the structure-activity relationships, compare the cytotoxic effects of various analogs against cancer cell lines, and provide detailed experimental protocols for the evaluation of these compounds. Our objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel quinoline-based anticancer agents.
The Quinoline Scaffold: A Privileged Structure in Oncology
Quinoline, a heterocyclic aromatic compound, has proven to be a versatile scaffold for the development of therapeutic agents.[1] Its derivatives have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][3] The adaptability of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity against cancer cells.[2][4]
Comparative Anticancer Activity of Quinoline-3-carboxylate Analogs
While a systematic comparative study on a series of "this compound" analogs is not extensively documented in a single publication, we can synthesize data from various studies on related quinoline-3-carboxylate and other substituted quinoline derivatives to draw meaningful comparisons. The following table summarizes the in vitro cytotoxic activity of several quinoline analogs against various cancer cell lines, highlighting the influence of different substituents on their anticancer potency.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Analog 4m | MCF-7 (Breast) | 0.33 | Quinoline-3-carboxylate derivative | [5] |
| Analog 4n | MCF-7 (Breast) | 0.33 | Quinoline-3-carboxylate derivative | [5] |
| Analog 4k | K562 (Leukemia) | 0.28 | Quinoline-3-carboxylate derivative | [5] |
| Analog 4m | K562 (Leukemia) | 0.28 | Quinoline-3-carboxylate derivative | [5] |
| Compound 11 | KB (Oral) | 0.217 | 4-Aroyl-6,7,8-trimethoxyquinoline | [6] |
| Compound 11 | HT-29 (Colon) | 0.327 | 4-Aroyl-6,7,8-trimethoxyquinoline | [6] |
| Compound 11 | MKN45 (Gastric) | 0.239 | 4-Aroyl-6,7,8-trimethoxyquinoline | [6] |
| Compound 4f | A549 (Lung) | Comparable to Doxorubicin | Substituted quinoline derivative | [7] |
| Compound 4f | MCF-7 (Breast) | Comparable to Doxorubicin | Substituted quinoline derivative | [7] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that modifications to the quinoline-3-carboxylate scaffold can lead to potent anticancer activity, with some analogs exhibiting efficacy in the sub-micromolar range.[5] For instance, analogs 4m and 4n demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, while 4k and 4m were highly active against the K562 leukemia cell line.[5] Furthermore, the 4-aroyl-6,7,8-trimethoxyquinoline derivative, Compound 11 , showed potent growth inhibition against a panel of human cancer cell lines, including multidrug-resistant lines.[6]
Mechanistic Insights: Targeting Key Cancer Pathways
Many quinoline derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[2][8][9] Overexpression and mutations of EGFR are common in various cancers, making it an attractive target for therapeutic intervention.[8]
Caption: EGFR signaling pathway and the inhibitory action of quinoline analogs.
As illustrated in the diagram, quinoline analogs can inhibit the autophosphorylation of EGFR, thereby blocking the activation of downstream pro-survival pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7][10] For example, compound 4f was identified as a potent EGFR inhibitor with an IC50 value of 0.015 µM.[7]
Experimental Protocols for Anticancer Activity Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the anticancer activity of novel compounds.
Workflow for In Vitro Anticancer Drug Screening
Caption: A general workflow for the in vitro evaluation of anticancer compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline analogs and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the quinoline analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[4]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[4]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds for the development of novel anticancer agents. The available data, though fragmented, clearly indicates that strategic modifications of the quinoline scaffold can yield compounds with potent and selective cytotoxic activity against various cancer cell lines. The inhibition of key signaling pathways, such as the EGFR pathway, appears to be a significant mechanism of action for some of these derivatives.
Future research should focus on the systematic synthesis and evaluation of a library of analogs based on the this compound core. This will allow for a more comprehensive understanding of the structure-activity relationships and the identification of lead compounds with optimized pharmacological profiles. In-depth mechanistic studies, including the identification of specific molecular targets and the evaluation of in vivo efficacy in preclinical cancer models, will be crucial next steps in translating the promise of these compounds into tangible therapeutic benefits.
References
- Review on recent development of quinoline for anticancer activities. Vertex AI Search.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
- Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed.
- The Annexin V Apoptosis Assay. University of Virginia.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- MTT assay and its use in cell viability and prolifer
- Cell Viability Assays. NCBI Bookshelf.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
- MTT Cell Proliferation Assay.
- Epidermal Growth Factor Receptor (EGFR) Signaling. Sigma-Aldrich.
- EGFR Signaling P
- Synthesis and therapeutic potential of quinoline deriv
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.
- Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents.
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. kumc.edu [kumc.edu]
A Comparative Analysis of the Biological Activity of Substituted Quinoline-3-Carboxylates: A Guide for Drug Discovery Professionals
Abstract
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] When functionalized with a carboxylate group at the 3-position, the resulting quinoline-3-carboxylate core serves as a versatile template for developing potent therapeutic agents. This guide provides a comparative analysis of the biological activities of substituted quinoline-3-carboxylates, focusing on the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the causal relationships behind substituent effects, present comparative data, and provide validated experimental protocols to empower researchers in the rational design of next-generation quinoline-based therapeutics.
The Quinoline-3-Carboxylate Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline scaffold, a fusion of a benzene ring and a pyridine ring, is a mainstay in drug discovery due to its favorable physicochemical properties and synthetic accessibility.[4][5] The introduction of a carboxylic acid at the C-3 position is particularly significant. This group, along with the nitrogen at position 1, can act as a key pharmacophore, often involved in metal chelation or critical hydrogen bonding interactions with biological targets.[6] This structural feature is famously exploited in the quinolone class of antibiotics. However, the therapeutic potential of this scaffold extends far beyond antibacterial action. By strategically modifying the substituents at various positions of the quinoline ring, chemists can fine-tune the molecule's electronic and steric properties to achieve high potency and selectivity for a diverse range of biological targets.
This guide will systematically explore how substitutions at key positions on the quinoline-3-carboxylate core dictate its biological profile.
Comparative Analysis of Biological Activities
The true power of the quinoline-3-carboxylate scaffold lies in its chameleonic ability to adopt different biological roles based on its substitution pattern. We will now compare its activity across three major therapeutic areas.
Antimicrobial Activity: Beyond the Fluoroquinolones
The most well-established application of this scaffold is in antibacterial agents, specifically the fluoroquinolones. The core mechanism involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication.[7] The structure-activity relationship for this class is well-defined.
Key Substituent Effects:
-
N-1 Position: A cyclopropyl group is often optimal for potent activity against a broad spectrum of bacteria.[8]
-
C-6 Position: A fluorine atom dramatically increases lipophilicity and cell penetration, leading to a significant boost in antibacterial potency.[8][9]
-
C-7 Position: Typically occupied by a nitrogen-containing heterocycle like piperazine or pyrrolidine. This substituent influences the spectrum of activity (Gram-positive vs. Gram-negative) and pharmacokinetic properties.[8] For instance, a 4-methyl-1-piperazinyl group was found to confer potent activity.[9]
-
C-8 Position: Substitution here can modulate activity and reduce side effects. An 8-fluoro or 8-chloro substituent can enhance activity compared to an unsubstituted position.[8]
The following diagram illustrates the key substitution points on the quinolone core that are critical for antibacterial activity.
Caption: Key substitution sites on the quinolone-3-carboxylate core influencing antibacterial activity.
Table 1: Comparative Antibacterial Activity of Substituted Quinolone-3-Carboxylic Acids
| Compound | N-1 Substituent | C-6 Substituent | C-7 Substituent | C-8 Substituent | Target Organism | MIC (µg/mL) | Reference |
| Norfloxacin | Ethyl | F | Piperazinyl | H | E. coli | 0.25 | [9] |
| Amifloxacin | Methylamino | F | 4-Methylpiperazinyl | H | E. coli | 0.25 | [9] |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | H | E. coli | ≤0.008 | [10] |
| Compound 16 | Cyclopropyl | F | 3-Aminopyrrolidinyl | F | Gram-negative | Potent | [8] |
| Compound 21 | Methylamino | F | Piperazinyl | H | E. coli | Potent | [9] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of antibacterial potency; lower values indicate higher activity.
Beyond bacteria, certain quinoline-3-carboxylate derivatives have also shown promise as antifungal and antimalarial agents, demonstrating the scaffold's versatility.[4][7] For antimalarial activity, a 3-carboxyl ester was found to be more potent than the corresponding carboxylic acid or amide.[7]
Anticancer Activity: Targeting Cellular Proliferation
The quinoline-3-carboxylate scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][11] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[12][13][14]
Key Substituent Effects:
-
Mechanism-Dependence: The SAR for anticancer activity is highly dependent on the specific molecular target.
-
Protein Kinase Inhibition: Derivatives have been developed as potent inhibitors of kinases like CK2 and EGFR/HER-2.[12][15] For CK2 inhibition, 2-aminoquinoline-3-carboxylic acid derivatives were identified as particularly active.[12]
-
Apoptosis Induction: Some compounds have been shown to induce apoptosis through the up-regulation of intrinsic pathways.[1][11]
-
Selectivity: A key challenge and area of research is enhancing the selectivity of these compounds for cancer cells over non-cancerous cells. Hydrolysis of parent ester compounds to the corresponding carboxylic acids has been shown to increase selectivity, potentially due to differences in pKa and cellular uptake in the acidic tumor microenvironment.[16]
Table 2: Comparative Antiproliferative Activity of Substituted Quinoline-3-Carboxylates
| Compound ID | Key Substituents / Core Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4m | Complex substituted quinoline-3-carboxylate | MCF-7 (Breast) | 0.33 | Apoptosis Induction | [1] |
| 4k | Complex substituted quinoline-3-carboxylate | K562 (Leukemia) | 0.28 | Apoptosis Induction | [1] |
| Compound 5a | Quinoline-based derivative | MCF-7 (Breast) | GI50 = 25-82 nM | EGFR/HER-2 Inhibition | [15] |
| CK2 Inhibitor | 2-Aminoquinoline-3-carboxylic acid | - | 0.65 - 18.2 | CK2 Inhibition | [12] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of antiproliferative potency; lower values indicate higher activity.
Anti-inflammatory Activity: Modulating the Immune Response
Quinoline derivatives are also recognized for their significant anti-inflammatory potential.[17] They can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) or by affecting the production of inflammatory mediators.[17][18]
Key Substituent Effects:
-
COX Inhibition: Certain quinoline-3-carboxylic acids have demonstrated appreciable anti-inflammatory effects, comparable to classical NSAIDs like indomethacin, likely through the inhibition of COX enzymes.[6][18][19]
-
Immunomodulation: Quinoline-3-carboxamides, such as tasquinimod, have shown potent immunomodulatory effects, affecting lymphocyte proliferation and the production of cytokines like TNF-α.[4][20]
A study comparing various quinoline carboxylic acids found that quinoline-3-carboxylic acid exerted impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced macrophages without significant cytotoxicity.[6][19]
Experimental Workflows for Biological Evaluation
To ensure scientific integrity, the biological evaluation of these compounds must follow robust, validated protocols. Below are step-by-step methodologies for assessing the key activities discussed.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible bacterial growth.
Causality: This assay is foundational for antimicrobial drug discovery. It provides a quantitative measure of potency, allowing for direct comparison between derivatives. The use of standardized media and inoculum density is critical for reproducibility and relevance.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria + broth), a negative control (broth only), and a vehicle control (bacteria + broth + solvent) to validate the assay.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and provides an IC50 value, indicating the concentration of a compound that inhibits cell growth by 50%.
Causality: This is a standard method to screen for antiproliferative activity. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carboxylate derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The quinoline-3-carboxylate scaffold is a remarkably versatile and enduring platform in drug discovery. Structure-activity relationship studies have clearly demonstrated that specific substitutions on the quinoline ring are critical for directing biological activity. Fluorination at C-6 and a cyclopropyl group at N-1 are hallmarks of potent antibacterial agents, while diverse substitutions at other positions can yield compounds with significant anticancer and anti-inflammatory properties.
Future research should focus on leveraging combinatorial chemistry and computational modeling to explore a wider chemical space around this scaffold. A deeper understanding of the specific interactions with biological targets through co-crystallization studies will enable more rational, mechanism-based drug design. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be crucial for translating the in vitro potency of these derivatives into clinically successful therapeutics. The continued exploration of substituted quinoline-3-carboxylates holds immense promise for addressing unmet needs in infectious diseases, oncology, and inflammatory disorders.
References
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
He, J. F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-5. [Link]
-
Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]
-
Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6667. [Link]
-
Cozza, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-8. [Link]
-
Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]
-
A Review on Biological Activities of Quinoline Derivatives. (2020). (PDF) ResearchGate. [Link]
-
Ghorbani, A., et al. (2016). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Avicenna Journal of Phytomedicine, 6(1), 75-84. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
-
Varghese, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. [Link]
-
Varghese, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Semantic Scholar. [Link]
-
Youssif, B. G. M., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
-
Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-54. [Link]
-
Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 17(24), 6884–6887. [Link]
-
Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 27(3), 1133-1167. [Link]
-
Quinoline derivatives 60a–63b reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Kunes, J., et al. (2011). Quinolines: a new hope against inflammation. Current Medicinal Chemistry, 18(29), 4517-30. [Link]
-
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2013). Semantic Scholar. [Link]
-
Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21862-21886. [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Semantic Scholar [semanticscholar.org]
- 15. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promise of Quinoline Scaffolds: Evaluating the Anticancer Efficacy of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate Derivatives
A Senior Application Scientist's Guide to a Promising Class of Anticancer Compounds
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this versatile class of heterocyclic compounds, derivatives of ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate are emerging as a focal point for anticancer drug discovery. Their substituted quinoline core presents a privileged structure for interacting with various biological targets implicated in cancer progression. This guide offers a comprehensive comparison of the efficacy of these derivatives against cancer cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, the mechanisms of action, and the critical structure-activity relationships that govern the therapeutic potential of this promising class of molecules.
Comparative Efficacy Against Cancer Cell Lines: A Quantitative Overview
The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. While direct and extensive studies on a wide range of "this compound" derivatives are still emerging, the existing data on structurally related quinoline and quinazoline compounds provide a strong rationale for their investigation. The following table summarizes the cytotoxic activity of various relevant quinoline derivatives, highlighting the impact of different substitution patterns on their anticancer efficacy.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 6,7,8-Trimethoxy N-aryl-substituted-4-aminoquinazoline (Compound Tg11) | SGC7901 (Gastric) | 0.434 | Trimethoxy substitution on the benzene ring and an N-aryl group at the 4-position. | [2] |
| 4-Methoxy-substituted (-)-cis-khellactone (Compound 12e) | HEPG-2 (Liver), SGC-7901 (Gastric), LS174T (Colon) | 6.1 - 9.2 | 4-methoxy substitution. | [3] |
| 6,8-Dimethoxyquinoline | HeLa (Cervical), HT29 (Colon), C6 (Glioma) | Significant Activity (Qualitative) | Dimethoxy substitution at the 6 and 8 positions. | [4] |
| Polycarbo-Substituted 4-(Arylamino)quinazolines (Compound 3c) | MCF-7 (Breast), HeLa (Cervical) | Significant Cytotoxicity | 4-methoxyphenyl substituent at the 8-position. | [5] |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116, HT29, SW620 (Colorectal) | 5.80 - 8.50 | 6,7-dimethoxy substitution and a substituted aniline at the 4-position. | [6] |
Analysis of Efficacy Data:
The data presented underscore the potent anticancer activity of quinoline derivatives with methoxy substitutions on the benzene ring. Notably, the trimethoxy quinazoline derivative Tg11 exhibits sub-micromolar efficacy against a gastric cancer cell line, indicating a very high level of potency.[2] The presence of methoxy groups, as seen in the 6,8-dimethoxyquinoline, is associated with significant anticancer effects.[4] Furthermore, the nature of the substituent at the 4-position of the quinoline ring plays a crucial role in determining the cytotoxic profile, with arylamino groups being a common feature in many active compounds.[2][5][6] These findings strongly suggest that derivatives of this compound, which possess both the key dimethoxy substitutions and a modifiable 4-chloro position, represent a highly promising area for the development of novel anticancer therapeutics.
Unraveling the Mechanism of Action: How Quinoline Derivatives Induce Cancer Cell Death
The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.[7][8] Understanding these mechanisms is paramount for rational drug design and for predicting potential therapeutic outcomes.
Induction of Apoptosis: The Intrinsic Pathway
A primary mechanism by which many quinoline derivatives exert their cytotoxic effects is through the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[8] This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9][10]
Quinoline derivatives can shift the balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[8] This leads to mitochondrial outer membrane permeabilization (MOMP), a critical step involving the formation of pores in the mitochondrial membrane.[11] Consequently, cytochrome c is released from the mitochondria into the cytoplasm, where it triggers the activation of a cascade of enzymes known as caspases, ultimately leading to the dismantling of the cell.[10]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, many quinoline derivatives can halt the uncontrolled proliferation of cancer cells by causing cell cycle arrest at specific checkpoints, most commonly the G2/M or G0/G1 phase.[7][12] This prevents the cancer cells from dividing and propagating.
The precise phase of cell cycle arrest can provide valuable insights into the molecular targets of the compound. For instance, arrest at the G2/M phase may suggest interference with microtubule dynamics or the function of cyclin-dependent kinases that regulate the G2/M transition.[13]
Experimental Protocols: A Guide for In Vitro Evaluation
To rigorously assess the anticancer efficacy of novel "this compound" derivatives, standardized and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the quinoline derivatives at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel.
-
Data Analysis: Generate a DNA content histogram from the flow cytometry data. The histogram will show distinct peaks corresponding to cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Future Directions and Conclusion
The exploration of "this compound" derivatives as anticancer agents is a field ripe with potential. The existing body of research on structurally similar quinolines provides a solid foundation and a clear rationale for the continued investigation of this specific chemical space. The key to unlocking the full therapeutic potential of these compounds lies in a systematic approach to structure-activity relationship studies, where modifications to the core structure are rationally designed to enhance potency and selectivity.
Future research should focus on synthesizing a diverse library of derivatives with variations at the 4-position and exploring the impact of different substituents on the ester group at the 3-position. A comprehensive screening of these novel compounds against a broad panel of cancer cell lines will be crucial for identifying lead candidates with superior efficacy and a favorable therapeutic window. Furthermore, in-depth mechanistic studies, including the analysis of specific signaling pathways and the identification of direct molecular targets, will provide a deeper understanding of their mode of action and guide their further development.
References
- Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. 2018;28(14):2459-2463.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. Letters in Drug Design & Discovery. 2019;16(10):1135-1145.
- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. 2019;24(19):3521.
- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem. 2017;12(12):941-951.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic Chemistry. 2022;122:105731.
- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers.
- Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry. 2014;38:893-906.
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Genes & Cancer. 2010;1(6):575-580.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. 2020;63(21):12877-12896.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. 2020;10(1):1293.
- The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. Mediterranean Journal of Hematology and Infectious Diseases. 2013;5(1):e2013073.
- Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(-)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy. 2017;11:1867-1881.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022;77(1):127-135.
- A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules. 2024;29(16):3798.
- Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. Molecules. 2020;25(18):4178.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. 2021;22(16):8926.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. BenchChem.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. 2023;14(5):915-934.
- Bcl-2 family. Wikipedia.
- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry. 2021;223:113642.
- Apoptosis Regul
- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. International Journal of Molecular Sciences. 2021;22(15):7924.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate Analogs
Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] This "privileged scaffold" is prevalent in a multitude of natural products and synthetic compounds, exhibiting an extensive spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4][5] The versatility of the quinoline core allows for substitutions at numerous positions, enabling chemists to fine-tune its biological and pharmacokinetic profiles.[6][7]
This guide focuses on the structure-activity relationships (SAR) of analogs derived from Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate . While this specific compound is a valuable synthetic intermediate[8], its true potential lies in the diverse array of biologically active molecules that can be generated from its core structure. We will dissect the role of each substituent—the 4-chloro group, the 6,8-dimethoxy pattern, and the 3-carboxylate ester—and explore how modifications at these and other positions dictate the resulting compound's therapeutic efficacy. This analysis is grounded in experimental data from closely related analogs, providing a predictive framework for designing novel and potent therapeutic agents.
Synthetic Strategies: Building the Quinoline Core
The construction of the quinoline-3-carboxylate scaffold is a well-trodden path in organic synthesis, with several established methods. A common and versatile approach involves the cyclization of appropriately substituted anilines. For instance, a substituted aniline can be reacted with an ethoxymethylenemalonate derivative followed by thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate. Subsequent chlorination, typically using phosphorus oxychloride (POCl₃), installs the crucial 4-chloro substituent, a versatile handle for further diversification.[9][10] This reactivity is pivotal, as the chloro group can be readily displaced by various nucleophiles (amines, thiols, etc.) to generate extensive libraries of analogs.
Below is a generalized workflow for the synthesis of the core scaffold and its subsequent derivatization.
Caption: Key modification points on the quinoline-3-carboxylate scaffold for SAR studies.
Anticancer Activity
Quinoline derivatives are prominent in oncology research, with many acting as kinase inhibitors or DNA-interacting agents. [2][6]The SAR for anticancer activity is often highly specific to the molecular target.
-
The C4 Position: The 4-chloro group is not typically essential for activity itself but serves as an excellent leaving group for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr). [9]This is a cornerstone of the synthesis of many tyrosine kinase inhibitors. The nature of the substituent introduced at C4 is critical for binding to the target protein's active site.
-
The C3-Ester Group: Modification of the ethyl carboxylate at the C3 position significantly impacts activity.
-
Hydrolysis to Carboxylic Acid: Converting the ester to a carboxylic acid has been shown to enhance selectivity for cancer cells over non-cancerous cells. [11]This is attributed to the acidic tumor microenvironment, which favors the unionized form of the drug, enhancing its absorption into cancer cells. [11] * Conversion to Amides: Synthesizing quinoline-3-carboxamides has yielded potent inhibitors of enzymes crucial for DNA damage response, such as ATM kinase. [12][13]The specific amide substituent is key for target engagement and potency. [12]
-
-
The C6 and C8 Methoxy Groups: The methoxy groups on the benzene ring primarily influence the compound's lipophilicity and electronic properties. In many kinase inhibitors, such as cabozantinib (which has 6,7-dimethoxy substitution), these groups are positioned to interact with specific residues in the enzyme's binding pocket. [9][10]The 6,8-dimethoxy pattern would create a different electronic and steric profile compared to the more common 6,7- or 5,7-disubstituted analogs, potentially leading to altered target selectivity or potency.
-
The C2 Position: Introducing substituents at the C2 position, such as styryl groups, has been a successful strategy for developing potent antiproliferative agents. [11]These modifications can extend the molecule's conjugation and planarity, facilitating interactions with targets like DNA or tubulin. [6][14]
The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoline-3-carboxylate analogs against different human cancer cell lines, illustrating key SAR principles.
| Compound ID | Core Structure | R (Substitution) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4k | 2-styryl-quinoline-3-carboxylate | R = 4-Cl (on styryl) | K562 (Leukemia) | 0.28 | [15][16] |
| 4m | 2-styryl-quinoline-3-carboxylate | R = 4-F (on styryl) | K562 (Leukemia) | 0.28 | [15][16] |
| 4m | 2-styryl-quinoline-3-carboxylate | R = 4-F (on styryl) | MCF-7 (Breast) | 0.33 | [15][16] |
| 4n | 2-styryl-quinoline-3-carboxylate | R = 4-Br (on styryl) | MCF-7 (Breast) | 0.33 | [15][16] |
| 2f | 2-styryl-quinoline-3-carboxylic acid | R = 4-F (on styryl) | MCF-7 (Breast) | Potent & Selective | [11] |
| 2l | 2-styryl-quinoline-3-carboxylic acid | R = 4-NO₂ (on styryl) | K562 (Leukemia) | Potent & Selective | [11] |
Data synthesized from multiple sources to highlight SAR trends. [11][15][16]The data clearly indicates that small, electron-withdrawing halogen substituents on a C2-styryl moiety lead to potent anticancer activity. [15][16]Furthermore, conversion of the C3-ester to a carboxylic acid can enhance selectivity. [11]
Antimicrobial Activity
The quinolone scaffold is famously associated with antibacterial agents like the fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV. The SAR for antimicrobial activity often differs from that for anticancer effects.
-
Halogen Substituents: The presence of a halogen, such as the 4-chloro group, can contribute to antimicrobial activity. [17][18]Studies on other heterocyclic systems have shown that chloro-substituents can enhance potency. [17]* C3-Carboxamide/Hydrazone Moieties: Modifications at the C3 position to include carboxamides or hydrazones have been shown to be critical for antibacterial and antifungal activity. [7][19]* Peripheral Substituents: SAR studies reveal that the overall antimicrobial activity is highly dependent on the nature and spatial arrangement of various peripheral substituents on the quinoline skeleton. [7]For instance, hybridization of the quinoline core with other antimicrobial pharmacophores like pyrazole or thiazole has yielded compounds with potent and broad-spectrum activity. [7][20]
| Compound Class | Key Features | Target Organisms | Activity Profile | Reference |
| Quinoline-3-Carboxamides | C3-Amide linkage | S. aureus, E. coli | Weak to moderate activity | [19] |
| Quinolinyl-Thiazoles | Hybrid structure | P. mirabilis | Good activity | [20] |
| Hydroxyimidazolium Hybrids | C3-linked imidazolium | C. neoformans | High activity (MIC ≤ 31.25 µg/mL) | [21] |
| Cinnoline Sulphonamides | Halogenated derivatives | Gram-positive/negative bacteria | Potent activity | [17] |
The data suggests that for antimicrobial applications, hybridization of the quinoline core with other heterocyclic moieties or the introduction of specific functional groups like sulphonamides or imidazolium salts is a more fruitful strategy than simple substitutions relevant for anticancer activity. [17][20][21]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating the biological activities discussed.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI). [21][22]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., bacteria or yeast) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin, fluconazole) should be included as a reference standard.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship analysis reveals distinct pathways for optimizing anticancer versus antimicrobial activity.
-
For Anticancer Drug Development: The most promising strategies involve nucleophilic substitution at the C4 position with carefully selected amines and modification of the C3-carboxylate to an acid or amide to enhance selectivity and target interaction. The unique 6,8-dimethoxy substitution pattern warrants further investigation, as it may offer a unique selectivity profile against specific kinases or other cancer-related targets.
-
For Antimicrobial Drug Development: Potent activity appears to be driven by hybridization with other known antimicrobial pharmacophores. Future work should focus on creating novel hybrid molecules that combine the quinoline core with moieties known to inhibit essential microbial pathways.
Ultimately, the rational design of new analogs, guided by the SAR principles outlined in this guide, will continue to fuel the discovery of potent and selective quinoline-based drugs to address unmet needs in oncology and infectious diseases.
References
- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(15), 1830-1839.
- Bentham Science Publishers. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. doi: 10.2174/1871520620999201124214112
-
Koorbanally, N. A., et al. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Retrieved from [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Retrieved from [Link]
- Asif, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal, 25(8), 1152-1169.
- Reddy, C. S., et al. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Der Pharma Chemica.
-
Various Authors. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]
- Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 157, 1039-1053.
- Various Authors. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(15), 5036-5056.
- El-Damasy, A. K., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Derivatives.
-
Various Authors. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]
-
El-Gamal, K. M., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Retrieved from [Link]
- Reddy, T. V., & Sreenu, D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
S, R. S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Retrieved from [Link]
- Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2035-2048.
- Jelvez, G., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.
-
LookChem. (n.d.). ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Retrieved from [Link]
- Ghorab, M. M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
- Various Authors. (n.d.). 4-chloro-6-methoxy-2-styryl quinoline, its synthesis and antibacterial activity. International Journal of Allied Medical Sciences and Clinical Research.
-
S, R. S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Retrieved from [Link]
- Kumari, S., & Lal, S. (2025). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC).
-
PubChemLite. (n.d.). This compound (C14H14ClNO4). Retrieved from [Link]
-
de Oliveira, R. S., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Retrieved from [Link]
- Kouznetsov, V. V., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4329.
-
Miller, D. D., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC - PubMed Central. Retrieved from [Link]
- Manetsch, R., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 51(6), 1629-1638.
- El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153.
- Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5).
- Amanote Research. (n.d.). Structure-Activity Relationship Studies of Ethyl 2-Amino-6-Bromo-4-(1-Cyano-2-Ethoxy-2-Oxoethyl)-4h-Chromene-3-Carboxylate (HA 14-1), an Antagonist.
- MolPort. (n.d.). ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate.
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. PubChemLite - this compound (C14H14ClNO4) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 15. benthamscience.com [benthamscience.com]
- 16. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate | lookchem [lookchem.com]
The Ascendancy of 6,8-Dimethoxy Substitution: A Comparative Guide to Ethyl 4-chloroquinoline-3-carboxylate Analogs with Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quinoline scaffold remains a privileged structure, consistently yielding compounds with potent and diverse mechanisms of action.[1] Within this class, ethyl 4-chloroquinoline-3-carboxylates have emerged as a promising chemotype. This guide provides an in-depth comparative analysis of ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate and its analogs, focusing on the structural modifications that lead to improved biological activity. We will delve into the experimental data supporting these findings, provide detailed protocols for synthesis and biological evaluation, and explore the underlying mechanisms of action.
The Significance of Substitution: Unlocking Potency with Methoxy Groups
The substitution pattern on the quinoline core is a critical determinant of anticancer efficacy. Research has consistently shown that the introduction of methoxy groups can significantly enhance the cytotoxic potential of quinoline derivatives.[2][3] While the 6,7-dimethoxy substitution pattern is more common and has been incorporated into successful tyrosine kinase inhibitors like cabozantinib[4], emerging evidence suggests that the 6,8-dimethoxy arrangement may offer unique advantages in terms of anticancer activity.
A key study exploring 6,8-disubstituted quinoline derivatives demonstrated that 6,8-dimethoxyquinoline exhibited significant anticancer activities against HeLa, HT29, and C6 tumor cell lines.[5] This finding underscores the potential of the 6,8-dimethoxy scaffold as a pharmacophore for the development of novel anticancer agents.
Comparative Analysis of Anticancer Activity
The following table summarizes the anticancer activity of various relevant quinoline-3-carboxylate analogs against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental protocols and conditions.
| Compound/Analog | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-Dimethoxyquinoline | 6,8-dimethoxy | HeLa, HT29, C6 | Significant Activity Reported | [5] |
| 2,4-disubstituted quinoline-3-carboxylic acid (2f) | Varies | MCF-7 | Micromolar Inhibition | [6] |
| 2,4-disubstituted quinoline-3-carboxylic acid (2l) | Varies | K562 | Micromolar Inhibition | [6] |
| Quinoline-3-carboxylate (4m) | Varies | K562 | 0.28 | [7][8][9] |
| Quinoline-3-carboxylate (4n) | Varies | MCF-7 | 0.33 | [7][8][9] |
The data suggests that the quinoline-3-carboxylate scaffold is a potent starting point for developing anticancer agents, with several analogs exhibiting sub-micromolar IC50 values.[7][8][9] The reported significant activity of 6,8-dimethoxyquinoline provides a strong rationale for its incorporation into the ethyl 4-chloroquinoline-3-carboxylate framework to potentially enhance its anticancer properties.
Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
The anticancer activity of quinoline-3-carboxylate derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation.[7][8][10]
Induction of Apoptosis
Several studies have shown that quinoline-3-carboxylate analogs can trigger the intrinsic apoptosis pathway.[7][8][9] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in the dismantling of the cell.
Caption: Intrinsic apoptosis pathway induced by quinoline analogs.
Tyrosine Kinase Inhibition
The dimethoxy substitution pattern on the quinoline ring is a key feature of several potent tyrosine kinase inhibitors.[4] While the specific kinases targeted by this compound are yet to be fully elucidated, it is plausible that it shares a similar mechanism of action with other dimethoxy-quinoline derivatives that are known to inhibit receptor tyrosine kinases such as c-Met and VEGFR.[11] Inhibition of these kinases disrupts downstream signaling pathways that are essential for cancer cell growth, proliferation, and survival.
Caption: Inhibition of Receptor Tyrosine Kinase signaling.
Experimental Protocols
General Synthesis of Ethyl 4-chloro-6,8-disubstituted-quinoline-3-carboxylates
The synthesis of the target compounds can be achieved through a multi-step process, adapted from established methods for similar quinoline derivatives.[1][12]
Step 1: Gould-Jacobs Reaction
-
React the appropriately substituted aniline (e.g., 3,5-dimethoxyaniline) with diethyl (ethoxymethylene)malonate.
-
Heat the mixture, typically at high temperatures (around 250 °C), to induce cyclization and formation of the ethyl 4-hydroxy-6,8-disubstituted-quinoline-3-carboxylate intermediate.
Step 2: Chlorination
-
Treat the hydroxyquinoline intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reflux the reaction mixture to facilitate the conversion of the hydroxyl group at the 4-position to a chloro group, yielding the final product.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
The available evidence strongly suggests that the 6,8-dimethoxy substitution pattern on the ethyl 4-chloroquinoline-3-carboxylate scaffold is a promising strategy for developing novel anticancer agents. The significant activity of 6,8-dimethoxyquinoline, coupled with the known efficacy of the quinoline-3-carboxylate core, provides a solid foundation for further investigation.
Future research should focus on the direct synthesis and comparative biological evaluation of this compound against its 6,7-dimethoxy and other positional isomers. Elucidating the specific kinase targets and further detailing the apoptotic pathways induced by these compounds will be crucial for their advancement as potential clinical candidates.
References
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]
- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
-
Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129–2137. [Link]
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
-
Bentham Science. (n.d.). Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. Bentham Science. [Link]
-
Metwally, K., et al. (2013). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Medicinal Chemistry Research, 22(9), 4481–4491. [Link]
-
Paprocka, R., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Journal of Molecular Structure, 1299, 137095. [Link]
-
Wang, L., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4953. [Link]
-
Selvaraj, J., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(15), 5786. [Link]
-
Sławiński, J., et al. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
-
Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]
- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
-
LookChem. (n.d.). Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. LookChem. [Link]
-
Aytac, S. P., & Aytac, S. (2020). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry, 44(4), 1083-1095. [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. PubChem. [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Analysis of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate for Pharmaceutical Synthesis
Introduction: The Non-Negotiable Role of Purity in Drug Synthesis
In the intricate pathway of drug development, the quality of each component is paramount. For advanced intermediates like Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, a critical building block in the synthesis of various targeted therapies, purity is not merely a quality metric; it is a foundational pillar of safety and efficacy.[1][2] Impurities, which can arise from starting materials, by-products, or degradation, can have significant and often detrimental effects on the final Active Pharmaceutical Ingredient (API).[3][4] They can alter the API's pharmacological and toxicological profile, compromise its stability, and create unforeseen challenges during formulation.
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound. We will delve into the rationale behind selecting specific techniques, present detailed experimental protocols, and offer a logical framework for choosing the most appropriate method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the described workflows are robust, reliable, and regulatory-compliant.[5][6][7]
Understanding the Impurity Landscape
The potential impurity profile of this compound is intrinsically linked to its synthetic pathway. Common routes may involve cyclization followed by chlorination.[1][8] This understanding allows us to anticipate potential process-related impurities.
Table 1: Potential Process-Related Impurities and Their Origins
| Impurity Type | Potential Structure/Identity | Likely Origin | Significance |
| Starting Material | Substituted anilines or acetophenones | Incomplete reaction | Can interfere with subsequent steps and introduce new by-products. |
| Intermediate | Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate | Incomplete chlorination | May have different reactivity, impacting yield and purity of the final API. |
| Isomeric Impurity | Regioisomers of methoxy or chloro substitution | Lack of regioselectivity in synthesis | Can be difficult to separate and may possess different biological activity. |
| By-product | Over-chlorinated or other side-reaction products | Harsh reaction conditions | Often unknown toxicology; requires identification if above the ICH threshold.[3][5] |
| Degradant | 4-chloro-6,8-dimethoxyquinoline-3-carboxylic acid | Hydrolysis of the ethyl ester | Can occur during work-up or storage; impacts potency and stability.[1] |
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific objective, whether it's routine quality control, identifying an unknown impurity, or validating a cleaning procedure. We will compare the three most powerful and relevant techniques for this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Overall workflow for purity analysis and batch release.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC with UV detection (RP-HPLC-UV), is the workhorse for purity determination in the pharmaceutical industry.
-
Expertise & Experience: For a moderately polar molecule like this compound, a C18 stationary phase provides an excellent starting point due to its hydrophobic interactions with the quinoline core and substituents. An acidic mobile phase (e.g., using formic or phosphoric acid) is chosen to suppress the ionization of any residual acidic impurities, ensuring sharp, symmetrical peak shapes. A gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile or methanol) is essential to elute both the main compound and any potential impurities with a wide range of polarities within a reasonable timeframe.
-
Trustworthiness: The method's validity is established through rigorous validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. System Suitability Tests (SSTs) performed before each run (e.g., checking retention time, peak area reproducibility, tailing factor, and resolution) ensure the analytical system is performing correctly.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.
-
Expertise & Experience: Direct analysis of our target molecule by GC-MS is challenging due to its relatively low volatility and potential for on-column degradation.[9] While GC-MS is not the primary choice for routine purity, it excels at detecting volatile organic impurities, such as residual solvents from the synthesis (e.g., Toluene, DMF).[10] The analysis of residual solvents is a mandatory requirement under ICH Q3C guidelines.[5]
-
Trustworthiness: Method validation involves demonstrating specificity for target solvents and quantifying them against certified reference standards. The mass spectrometer provides high confidence in peak identity by comparing fragmentation patterns to established libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).
-
Expertise & Experience: While HPLC can separate impurities, it often cannot identify them. NMR provides a definitive structural fingerprint of the molecule and any impurities present above the detection limit (~0.1%).[11][12] For this compound, a simple ¹H NMR spectrum can quickly confirm the presence of key functional groups (ethyl ester, methoxy groups, aromatic protons). For identifying an unknown impurity, 2D NMR experiments like HSQC and HMBC are indispensable for piecing together the molecular structure by correlating proton and carbon signals.[11][13]
-
Trustworthiness: qNMR, by integrating the area of signals from the analyte against a certified internal standard of known purity and concentration, provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself. This makes it a primary, non-destructive method for certifying reference materials.
Table 2: Head-to-Head Technique Comparison
| Parameter | HPLC-UV | GC-MS (for Residual Solvents) | NMR Spectroscopy |
| Primary Use | Purity assay, impurity profiling | Residual solvent analysis | Structural elucidation, identity confirmation, quantitative purity (qNMR) |
| Limit of Quantitation | Excellent (~0.01 - 0.05%) | Excellent (<10 ppm) | Fair (~0.1%) |
| Precision | High (RSD <2%) | High (RSD <5%) | Moderate (RSD 1-3%) |
| Throughput | High | High | Low |
| Structural Info | None (retention time only) | High (mass fragmentation) | Definitive (complete structure) |
| Sample Prep | Simple dissolution | Headspace or liquid injection | Simple dissolution in deuterated solvent |
| Key Advantage | Robust, precise, and widely used for QC | Gold standard for volatile impurities | Unambiguous identification of unknowns |
| Key Limitation | Requires reference standards for impurity identification | Not suitable for non-volatile compounds | Lower sensitivity compared to chromatographic methods |
Validated Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound.
Protocol 1: Purity Determination by RP-HPLC-UV
Caption: Step-by-step workflow for the HPLC protocol.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.
-
Analysis: Inject the sample solution. Calculate the percentage of each impurity using the area normalization method. Report any impurity at a level greater than the reporting threshold of 0.03%.[5]
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) in a clean NMR tube.[11]
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Expected Signals: Look for characteristic signals corresponding to the ethyl group (a quartet and a triplet), two distinct methoxy singlets, and aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.
-
2D NMR for Impurity Identification (if needed):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of signals.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton and identifying the structure of unknown impurities.[11][13]
-
-
Analysis: Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. Compare the ratio of impurity signals to the main compound signals to estimate the impurity level.
Conclusion and Recommendations
The purity analysis of this compound requires a multi-faceted and logical approach. No single technique is sufficient for a complete characterization.
-
For routine quality control and batch release , a validated RP-HPLC-UV method is the industry standard, providing high precision and throughput for quantifying purity and known impurities.
-
GC-MS is essential for the orthogonal analysis of residual solvents , a critical quality attribute that must be controlled by ICH Q3C limits.
-
NMR spectroscopy is the ultimate tool for identity confirmation and structural elucidation of unknown impurities that are detected above the identification threshold (typically 0.10% or 0.15% depending on the maximum daily dose of the final drug).[3][14]
By integrating these techniques into a cohesive workflow, researchers and drug development professionals can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
- General Chapter Prospectus: <1068> Excipient Composition and Organic Impurities. USP.
- Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate. Benchchem.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. uspbpep.com.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
- Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. researchgate.net.
- ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. LookChem.
- Structure elucidation of quinoline| NMR Spectroscopy. YouTube.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate | lookchem [lookchem.com]
- 3. jpionline.org [jpionline.org]
- 4. uspbpep.com [uspbpep.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. uspnf.com [uspnf.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Introduction: Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a substituted quinoline derivative, a class of compounds recognized for its utility as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Given its chlorinated heterocyclic structure, this compound and its associated waste streams cannot be treated as benign. Improper disposal poses a significant risk to environmental integrity and human health. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this chemical, grounded in established safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and responsibility within the laboratory.
Part 1: Hazard Identification and Risk Assessment
Inferred Hazards: Based on data for analogous chlorinated quinoline structures, this compound should be treated as, at minimum:
-
Skin Irritant (H315): Causes skin irritation upon contact.[4]
-
Serious Eye Irritant (H319): Causes serious eye irritation.[4]
-
Respiratory Irritant (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[4]
Core Chemical Class Hazards: The primary driver for its specialized disposal is its classification as a chlorinated organic compound .[5][6][7] This category of chemicals presents specific environmental challenges:
-
Toxicity: Many chlorinated organic compounds are toxic to aquatic and terrestrial life.[5]
-
Persistence: They are often non-biodegradable, leading to persistence and potential bioaccumulation in the environment.[5]
-
Regulatory Scrutiny: The U.S. Environmental Protection Agency (EPA) specifically lists wastes from the production of chlorinated hydrocarbons as hazardous (F-list), underscoring the need for stringent disposal controls.[8]
Therefore, all waste containing this compound must be managed as regulated hazardous waste .
| Parameter | Description | Source |
| Molecular Formula | C₁₄H₁₄ClNO₄ | PubChem[9] |
| Chemical Class | Halogenated Organic Compound; Quinoline Derivative | General Chemistry[5][10] |
| Inferred GHS Codes | H315, H319, H335 | PubChem (Analog)[4] |
| Primary Disposal Concern | Environmental persistence and toxicity of chlorinated organics. | U.S. EPA[5][8] |
Part 2: Pre-Disposal Safety and Handling Protocols
Proper disposal begins with safe handling during routine laboratory use. Adherence to these protocols minimizes exposure and prevents accidental release.
1. Engineering Controls:
-
Chemical Fume Hood: All transfers, weighing, and manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood.[11][12] This is the primary defense against inhalation of powders or vapors.
2. Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For tasks with a higher splash risk, a full-face shield worn over safety glasses is required.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile, and change them immediately if contamination is suspected.[12]
-
Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.
3. Spill Management:
-
Preparedness: Maintain a spill kit specifically for chemical spills in the immediate vicinity of the work area. The kit should contain an inert absorbent material (e.g., vermiculite, sand), waste bags, and appropriate PPE.[12]
-
Action: In the event of a small spill, cordon off the area, don appropriate PPE, and cover the spill with absorbent material. Collect the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[12]
Part 3: Step-by-Step Waste Disposal Procedure
The fundamental principle for disposing of this compound is waste segregation . Co-mingling this waste with other streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions.
Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Characterization and Segregation:
-
Primary Waste: Unused or expired solid this compound.
-
Solutions: Any solutions containing the compound. This waste stream must be designated as "Halogenated Solvent Waste." [6][7]
-
Contaminated Materials: This includes contaminated gloves, weigh boats, pipette tips, and absorbent materials from spill cleanup. These items must also be disposed of as solid halogenated waste.
-
Crucial Segregation Rule: NEVER mix halogenated waste with non-halogenated organic waste.[7] Doing so renders the entire volume unsuitable for less expensive disposal methods like solvent recovery and forces it into the more costly high-temperature incineration pathway. Keep it separate from aqueous, acidic, or basic waste streams.[7]
-
-
Containerization:
-
Select a waste container that is in good condition, compatible with the waste (HDPE or plastic-coated glass is typical), and has a secure, tight-fitting lid.[6]
-
Fill the container to no more than 90% of its total capacity.[6] This headspace is critical to safely accommodate temperature-induced volume changes or vapor pressure increases.
-
Always keep the waste container closed except when adding waste.[6]
-
-
Labeling:
-
Proper labeling is a regulatory requirement and is vital for safety. Your institution's EHS office will provide specific labels.
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream with their approximate concentrations.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
-
Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically located at or near the point of generation (e.g., inside the fume hood where the work is performed or in a designated lab safety cabinet).
-
The container must be kept in secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks.
-
-
Final Disposal:
-
This waste is strictly prohibited from drain or regular trash disposal.[5]
-
The only acceptable disposal method is through your institution's EHS program or a licensed hazardous waste management vendor.
-
The ultimate destruction method for chlorinated organic waste is high-temperature incineration .[5][13] This process thermally decomposes the compound into simpler, less harmful components like carbon dioxide, nitrogen, and hydrogen halides. The off-gases are then treated in a scrubber system to neutralize acidic components like HCl before being released.[5]
-
Part 4: Decontamination and Emergency Procedures
Equipment and Glassware Decontamination:
-
Perform an initial rinse with a minimal amount of an appropriate organic solvent (e.g., acetone). This rinseate is hazardous and must be collected as halogenated waste.
-
Follow with a second solvent rinse, also collected as halogenated waste.
-
After solvent rinsing, glassware can typically be washed with soap and water.
Emergency Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
References
- Process for Disposal of Chlorinated Organic Residues.Environmental Science & Technology.
- This compound (C14H14ClNO4) - PubChemLite.PubChem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Cas 22931-71-1, ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate.lookchem.
- Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2.PubChem.
- Process for the incineration of chlorinated organic materials.Google Patents.
- SAFETY DATA SHEET.Sigma-Aldrich.
- Hazardous Waste Reduction.Environmental Health and Safety, University of Washington.
- SAFETY DATA SHEET.Fisher Scientific.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.U.S. Environmental Protection Agency.
- Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate.Benchchem.
- SAFETY DATA SHEET.Pfaltz & Bauer.
- ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet.ChemicalBook.
- ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate.ChemicalBook.
- Quinoline.Wikipedia.
Sources
- 1. Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate | 22931-71-1 [amp.chemicalbook.com]
- 4. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2 | CID 3352918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ethz.ch [ethz.ch]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. epa.gov [epa.gov]
- 9. PubChemLite - this compound (C14H14ClNO4) [pubchemlite.lcsb.uni.lu]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 14. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Safety and Integrity in the Laboratory.
In the intricate world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily dance with the unknown. Among these, Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules, presents a unique set of handling challenges.[1] This guide offers a comprehensive, experience-driven approach to managing this compound in the laboratory, ensuring both the safety of personnel and the integrity of your research. We will move beyond a simple checklist of personal protective equipment (PPE) to a deeper understanding of why specific precautions are necessary, fostering a culture of safety that is both informed and instinctual.
Understanding the Hazard Profile: More Than Just a Structure
-
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
4-Chloro-6,7-dimethoxy-quinoline-3-carboxylic acid ethyl ester carries similar warnings for skin, eye, and respiratory irritation.[3]
-
The broader class of chlorinated aromatic compounds can pose risks of skin and eye irritation, and some have been associated with more severe health effects upon prolonged exposure.[4][5]
Given this information, we must approach this compound with the assumption that it is, at a minimum, an irritant to the skin, eyes, and respiratory system. The operational plan must therefore be built on a foundation of minimizing all potential routes of exposure.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not just about donning gear; it's about creating a series of barriers between you and the chemical. Each component has a specific role, and their combined effectiveness relies on proper selection and use.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves as the primary barrier, capturing potentially harmful vapors and preventing their inhalation. Ensure the sash is maintained at the lowest practical height to maximize capture velocity.
The Personal Armor: Selecting and Using Your PPE
The following table outlines the essential PPE for handling this compound, with a focus on the rationale behind each choice.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves is strongly recommended. The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good resistance to a range of chemicals. Causality: Chlorinated compounds can potentially degrade some glove materials over time. Regularly inspect gloves for any signs of degradation or contamination and change them immediately if compromised.[5] |
| Eye and Face Protection | Chemical splash goggles are mandatory to provide a complete seal around the eyes. A face shield worn over the goggles is required when there is a significant risk of splashes, such as during transfers of larger quantities or when working with the material under pressure. Causality: The high likelihood of serious eye irritation necessitates robust protection against both direct splashes and incidental contact.[2][3] |
| Body Protection | A flame-resistant lab coat with long sleeves and a fully fastened front is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable. Causality: This protects the skin on the arms and torso from accidental contact with the solid or solutions of the compound. |
| Respiratory Protection | While working in a fume hood should prevent inhalation, for non-routine operations where vapor exposure is possible (e.g., cleaning up a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. Causality: Quinolines and their derivatives can be respiratory irritants, and minimizing inhalation exposure is crucial. |
Operational Plan: From Receipt to Disposal
A seamless and safe workflow is paramount. The following step-by-step guide provides a framework for handling this compound throughout its lifecycle in your lab.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2 | CID 3352918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26893-14-1 [chemicalbook.com]
- 4. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecolink.com [ecolink.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
